1,2-Dioleoyl-3-lauroyl-rac-glycerol
Description
Properties
IUPAC Name |
[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWUGKDDADDDHD-YPAXQUSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H94O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303607 | |
| Record name | Glyceryl 1,2-dioleate 3-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
803.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4016-52-8 | |
| Record name | Glyceryl 1,2-dioleate 3-laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,2-dioleate 3-laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dioleoyl-3-lauroyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-lauroyl-rac-glycerol is a mixed triacylglycerol (TAG), a type of lipid molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules and one lauric acid molecule. The "rac" in its name indicates that it is a racemic mixture, meaning it contains both possible stereoisomers at the central carbon of the glycerol backbone. This specific triglyceride is of interest to researchers in various fields, including nutrition, lipidomics, and drug delivery, due to its presence in natural sources and its unique physicochemical properties.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and purification methods, analytical techniques, and known biological roles and signaling pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅₁H₉₄O₆ | Vendor Data |
| Molecular Weight | 803.3 g/mol | Vendor Data |
| CAS Number | 4016-52-8 | Vendor Data |
| Appearance | Viscous liquid or semi-solid at room temperature | |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. Less soluble in water. | |
| Synonyms | Glyceryl 1,2-dioleate 3-laurate, 1,2-Olein-3-Laurin, TG(18:1/18:1/12:0) | Vendor Data |
Synthesis and Purification
Experimental Protocol: Enzymatic Synthesis
This protocol describes a two-step lipase-catalyzed synthesis. Lipases are enzymes that can catalyze the esterification of fatty acids to a glycerol backbone with high specificity.
Materials:
-
Glycerol
-
Oleic Acid
-
Lauric Acid
-
Immobilized sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei)
-
Molecular sieves
-
Hexane (or other suitable organic solvent)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)
Procedure:
-
Esterification of Glycerol with Oleic Acid: In a round-bottom flask, combine glycerol and two molar equivalents of oleic acid in a suitable organic solvent like hexane. Add an immobilized sn-1,3 specific lipase and molecular sieves to remove water produced during the reaction. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified period (e.g., 24-48 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of 1,2-dioleoyl-rac-glycerol (B53251).
-
Purification of 1,2-dioleoyl-rac-glycerol: Once the reaction is complete, the lipase is removed by filtration. The solvent is evaporated under reduced pressure. The resulting mixture is then purified by silica gel column chromatography to isolate the 1,2-dioleoyl-rac-glycerol.
-
Esterification with Lauric Acid: The purified 1,2-dioleoyl-rac-glycerol is then reacted with one molar equivalent of lauric acid in the presence of a non-specific lipase or a chemical catalyst. The reaction conditions are similar to the first step.
-
Final Purification: The final product, this compound, is purified from the reaction mixture using preparative high-performance liquid chromatography (HPLC).
Caption: Workflow for the enzymatic synthesis of this compound.
Analytical Methodology
The analysis of specific triglycerides like this compound from complex lipid mixtures, such as those found in human milk or date seed oil, requires advanced chromatographic and mass spectrometric techniques.
Experimental Protocol: HPLC-MS for Triglyceride Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
C18 reversed-phase HPLC column
Reagents:
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform
-
Ammonium formate
-
Formic acid
-
This compound standard
-
Internal standard (e.g., a 13C-labeled version of the analyte)
Procedure:
-
Sample Preparation:
-
For oil samples (e.g., date seed oil), dissolve a known amount in a suitable solvent mixture (e.g., methanol/chloroform).
-
For biological samples (e.g., human milk), perform a lipid extraction using a method such as the Folch or Bligh-Dyer extraction.
-
Add a known amount of the internal standard to the sample.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the triglycerides using a gradient of mobile phases. A typical gradient might start with a higher polarity solvent (e.g., acetonitrile) and gradually increase the proportion of a lower polarity solvent (e.g., isopropanol).
-
-
MS Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Set the mass spectrometer to operate in a positive ion mode to detect the ammoniated adducts of the triglycerides.
-
Acquire data in full scan mode to identify the molecular ions of the triglycerides and in tandem MS (MS/MS) mode to confirm their structure by fragmentation.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time and mass-to-charge ratio with the pure standard.
-
Quantify the amount of the triglyceride in the sample by comparing the peak area of the analyte to that of the internal standard.
-
Caption: General workflow for the analysis of triglycerides by HPLC-MS.
Biological Role and Signaling Pathways
The specific biological roles and signaling pathways of this compound have not been extensively studied. However, as a triglyceride, it is involved in the general pathways of lipid metabolism. Triglycerides are the main form of energy storage in the body and are transported in the blood via lipoproteins.
Upon ingestion, triglycerides are hydrolyzed by lipases in the digestive tract into fatty acids and monoacylglycerols, which are then absorbed by the intestinal cells. Inside these cells, they are re-esterified back into triglycerides and packaged into chylomicrons for transport into the lymphatic system and then into the bloodstream.
In target tissues, such as adipose tissue and muscle, triglycerides are again hydrolyzed by lipoprotein lipase, and the released fatty acids are taken up by the cells for energy production or storage.
While the specific signaling functions of this compound are unknown, triglycerides and their breakdown products, diacylglycerols and fatty acids, are known to act as signaling molecules in various cellular processes. For instance, diacylglycerols are second messengers that can activate protein kinase C (PKC), a family of enzymes involved in a wide range of cellular functions, including cell growth, differentiation, and apoptosis.
The diagram below illustrates the general pathway of triglyceride metabolism. The specific involvement of this compound in these pathways is an area for future research.
Caption: General overview of triglyceride metabolism and signaling.
Applications
This compound, as a specific mixed-acid triglyceride, has several potential applications in research and development:
-
Lipidomics Standard: Due to its defined structure, it can be used as a standard for the identification and quantification of triglycerides in complex biological samples. Its 13C-labeled version is particularly useful as an internal standard in mass spectrometry-based lipidomics.
-
Drug Delivery: Triglycerides are components of lipid-based drug delivery systems, such as lipid nanoparticles and emulsions. The specific fatty acid composition of this compound could be explored for its influence on drug solubility, stability, and release characteristics.
-
Nutritional Science: As a component of human milk and certain vegetable oils, studying the metabolic fate and biological effects of this specific triglyceride can provide insights into its nutritional significance.
-
Model Membrane Studies: The physicochemical properties of this mixed-acid triglyceride can be investigated in model membrane systems to understand its impact on membrane structure and function.
Conclusion
This compound is a specific mixed-acid triglyceride with relevance in various scientific disciplines. While its physicochemical properties and analytical methodologies are relatively well-understood, its specific biological roles and involvement in signaling pathways remain largely unexplored. This presents an opportunity for future research to elucidate the unique functions of this and other specific triglyceride molecules. The detailed protocols and information provided in this guide aim to support researchers and professionals in their investigations of this intriguing lipid molecule.
1,2-Dioleoyl-3-lauroyl-rac-glycerol chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-lauroyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one lauric acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1][2] As a specific molecular species of triglyceride, its chemical and physical properties, as well as its biological roles, are of interest in various fields including lipidomics, nutritional science, and pharmacology. This technical guide provides a comprehensive overview of the known chemical properties, relevant experimental protocols, and potential biological significance of this compound.
Chemical and Physical Properties
Core Chemical Data
| Property | Value | Source |
| Chemical Formula | C₅₁H₉₄O₆ | [1][2] |
| Molecular Weight | 803.3 g/mol | [1][2] |
| CAS Number | 4016-52-8 | [1][2] |
| Synonyms | 1,2-Olein-3-Laurin, TG(18:1/18:1/12:0) | [1][2] |
| Physical State | Oil | [1][2] |
Solubility
| Solvent | Solubility | Source |
| Chloroform | Slightly soluble | [2] |
| DMF | 10 mg/ml | [2] |
| Ethanol | 10 mg/ml | [2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [2] |
Experimental Protocols
Synthesis of Mixed-Acid Triglycerides (General Protocol)
A general method for the synthesis of mixed-acid triglycerides such as this compound involves a two-step enzymatic process. This approach offers high specificity and milder reaction conditions compared to chemical synthesis.
Step 1: Ethanolysis of a Triglyceride Precursor
This step aims to produce 2-monoacylglycerols (2-MAGs) from a starting triglyceride rich in the desired fatty acid for the sn-2 position (in this case, oleic acid).
-
Materials:
-
Triglyceride source rich in oleic acid (e.g., high-oleic sunflower oil)
-
Dry ethanol
-
sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei)
-
n-Hexane
-
-
Procedure:
-
Mix the triglyceride source with dry ethanol.
-
Add the sn-1,3 specific lipase to the mixture. This enzyme will specifically hydrolyze the fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 fatty acid intact.
-
Incubate the reaction under controlled temperature and stirring until a significant amount of 2-monoacylglycerol is formed.
-
Stop the reaction and separate the 2-monoacylglycerol. This can be achieved by a two-phase extraction with n-hexane and a water:ethanol mixture. The 2-monoacylglycerols will be in the n-hexane phase.
-
Evaporate the n-hexane to obtain the purified 2-monooleoylglycerol.
-
Step 2: Esterification with Lauric Acid
This step involves the esterification of the 2-monooleoylglycerol with lauric acid at the sn-1 and sn-3 positions.
-
Materials:
-
2-monooleoylglycerol (from Step 1)
-
Lauric acid
-
sn-1,3 specific lipase
-
-
Procedure:
-
Mix the 2-monooleoylglycerol with an excess of lauric acid.
-
Add the sn-1,3 specific lipase. The enzyme will catalyze the esterification of lauric acid to the free hydroxyl groups at the sn-1 and sn-3 positions.
-
Incubate the reaction until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purify the resulting 1,3-dilauroyl-2-oleoyl-glycerol using column chromatography.
-
Analysis of this compound
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation and quantification of triglyceride molecular species.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an organic modifier like acetone (B3395972) or isopropanol (B130326) is commonly used.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting triglycerides, which lack strong UV chromophores.
-
General Procedure:
-
Dissolve the sample in a suitable solvent such as a mixture of acetonitrile and dichloromethane.
-
Inject the sample into the HPLC system.
-
Elute the triglycerides using a programmed gradient of the mobile phase.
-
Detect the separated triglycerides using ELSD or MS.
-
Quantify the target triglyceride by comparing its peak area to that of a known standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is typically used to analyze the fatty acid composition of triglycerides after converting them to their more volatile fatty acid methyl esters (FAMEs).
-
Derivatization (Transesterification):
-
React the triglyceride sample with a reagent like methanolic HCl or BF₃-methanol.
-
This reaction cleaves the fatty acids from the glycerol backbone and converts them to FAMEs.
-
Extract the FAMEs with a nonpolar solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the FAMEs solution into the GC-MS system.
-
Separate the FAMEs on a suitable capillary column (e.g., a polar column for separating FAMEs).
-
Identify the individual FAMEs based on their retention times and mass spectra.
-
Quantify the relative amounts of each fatty acid to determine the composition of the original triglyceride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can provide detailed structural information about triglycerides.
-
¹H NMR: Can be used to determine the relative amounts of saturated, monounsaturated, and polyunsaturated fatty acids in a triglyceride mixture.
-
¹³C NMR: Provides information on the specific fatty acids present and their positions on the glycerol backbone. The use of a relaxation agent like Cr(acac)₃ can aid in obtaining quantitative ¹³C NMR spectra.[3]
Biological Significance and Signaling Pathways
Direct experimental evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, its structural similarity to 1,2-diacylglycerols (DAGs), which are crucial second messengers, suggests potential biological activity. 1,2-Dioleoyl-sn-glycerol, a closely related molecule, is a known activator of Protein Kinase C (PKC).[4]
The Diacylglycerol (DAG) / Protein Kinase C (PKC) Signaling Pathway
Extracellular signals, such as hormones or neurotransmitters, can lead to the activation of phospholipase C (PLC) at the cell membrane. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.
-
DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺ concentration, recruits and activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.[5]
Activated PKC then phosphorylates a wide range of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[6] Given that this compound contains a 1,2-dioleoyl-glycerol moiety, it is plausible that it could interact with and potentially modulate the activity of PKC or other DAG-binding proteins.
Caption: The Diacylglycerol/Protein Kinase C signaling cascade.
Conclusion
This compound is a specific mixed-acid triglyceride with defined chemical properties. While detailed experimental data on its physical characteristics are sparse, its behavior can be estimated based on the properties of similar lipids. Standardized protocols for the synthesis and analysis of triglycerides are applicable to this molecule. Although its direct role in cell signaling has not been elucidated, its structural relationship to the second messenger diacylglycerol suggests a potential for interaction with key signaling proteins like Protein Kinase C, warranting further investigation by researchers in lipid biology and drug development.
References
- 1. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.bangor.ac.uk [research.bangor.ac.uk]
- 4. lcms.cz [lcms.cz]
- 5. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of TG(18:1/18:1/12:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical characteristics of the triglyceride TG(18:1/18:1/12:0), also known as 1,2-dioleoyl-3-lauroyl-glycerol. This mixed-acid triglyceride, containing two oleic acid chains (18:1) and one lauric acid chain (12:0), is of interest in various fields, including lipid biochemistry, food science, and pharmaceutical sciences. This document summarizes its key physical properties, details relevant experimental methodologies for their determination, and provides a visualization of its biosynthesis pathway.
Core Physical Characteristics
Limited specific experimental data for TG(18:1/18:1/12:0) is available in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| Synonyms | 1,2-Olein-3-laurin; TG(18:1/18:1/12:0) | [1] |
| Molecular Formula | C₅₁H₉₄O₆ | [1] |
| Molecular Weight | 804.3 g/mol (unlabeled), 806.3 g/mol (¹³C₃ labeled) | [1] |
| Melting Point | Not Available. The melting point of mixed-acid triglycerides is influenced by the constituent fatty acids and their positions on the glycerol (B35011) backbone, as well as polymorphic forms.[2][3] | |
| Boiling Point | Not Available. Triglycerides generally have high boiling points and tend to decompose at elevated temperatures.[4][5] | |
| Density | Not Available. | |
| Solubility | Slightly soluble in chloroform (B151607) and methanol.[1] Generally, triglycerides are soluble in non-polar organic solvents and insoluble in water.[6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical characteristics of TG(18:1/18:1/12:0) are not explicitly available. However, standard methodologies for lipid analysis can be applied.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for determining the thermal transition properties of lipids, including melting and crystallization points.[7][8]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of TG(18:1/18:1/12:0) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).
-
Thermal Program:
-
The sample is typically cooled to a low temperature (e.g., -50 °C) to ensure complete crystallization.
-
The sample is then heated at a controlled rate (e.g., 5-10 °C/min) to a temperature above its expected melting range.
-
A flow of inert gas (e.g., nitrogen) is maintained throughout the experiment to prevent oxidation.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. Multiple peaks may be observed due to polymorphism.[2]
Determination of Density by Pycnometry
A pycnometer is used for the precise determination of the density of liquids and solids.[9][10][11]
Methodology:
-
Calibration: The exact volume of the pycnometer is determined by weighing it empty and then filled with a reference liquid of known density (e.g., distilled water) at a constant temperature.
-
Sample Measurement:
-
The pycnometer is filled with the molten TG(18:1/18:1/12:0) at a temperature where it is in a stable liquid state.
-
Care is taken to avoid the presence of air bubbles.
-
The pycnometer is brought to the desired measurement temperature in a thermostatic bath.
-
Excess liquid is removed, and the pycnometer is carefully cleaned and weighed.
-
-
Calculation: The density is calculated by dividing the mass of the triglyceride by the calibrated volume of the pycnometer.
Determination of Solubility
The equilibrium solubility of TG(18:1/18:1/12:0) in various solvents can be determined using the shake-flask method.[12]
Methodology:
-
Sample Preparation: An excess amount of TG(18:1/18:1/12:0) is added to a series of vials containing different organic solvents.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The vials are centrifuged to separate the undissolved solute from the saturated solvent.
-
Quantification: An aliquot of the supernatant is carefully removed and the concentration of the dissolved triglyceride is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Mandatory Visualization
De Novo Triacylglycerol Biosynthesis Pathway
Triglycerides are synthesized in the endoplasmic reticulum through the "de novo" or phosphatidic acid pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.
Caption: De Novo pathway for triacylglycerol synthesis.
Experimental Workflow for Melting Point Determination by DSC
The following diagram illustrates the typical workflow for determining the melting point of a triglyceride using Differential Scanning Calorimetry.
References
- 1. Human Metabolome Database: Showing metabocard for TG(18:1(11Z)/18:1(11Z)/18:1(11Z)) (HMDB0049261) [hmdb.ca]
- 2. Making sure you're not a bot! [savearchive.zbw.eu]
- 3. mdpi.com [mdpi.com]
- 4. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isarpublisher.com [isarpublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. scribd.com [scribd.com]
- 12. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 1,2-Dioleoyl-3-lauroyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of the triacylglycerol (TAG), 1,2-Dioleoyl-3-lauroyl-rac-glycerol. The following sections detail the experimental workflows, from sample preparation to instrumental analysis and data interpretation, utilizing modern mass spectrometry and nuclear magnetic resonance spectroscopy techniques.
Introduction
Triacylglycerols (TAGs) are the primary components of fats and oils, consisting of a glycerol (B35011) backbone esterified to three fatty acids. The specific fatty acids and their positional distribution on the glycerol moiety (sn-1, sn-2, and sn-3) define the physicochemical and biological properties of the TAG. Consequently, the precise structural elucidation of TAGs is crucial in various fields, including nutrition, food science, and pharmaceutical development. This guide focuses on the analytical workflow for determining the structure of a specific mixed-acid TAG, this compound.
Experimental Workflow Overview
The structural elucidation of this compound involves a multi-step process that begins with the isolation of the lipid from its matrix, followed by analysis using complementary spectroscopic techniques to determine its molecular weight, fatty acid composition, and the positional distribution of the fatty acyl chains.
A Comprehensive Guide to the Synthesis of 1,2-Dioleoyl-3-lauroyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a strategic pathway for the chemical synthesis of the mixed-acid triglyceride, 1,2-Dioleoyl-3-lauroyl-rac-glycerol. This structured lipid, with oleic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position, is of significant interest in various research and development fields, including drug delivery systems and nutritional science. This document provides a detailed, multi-step synthesis protocol, quantitative data for analogous reactions, and visual representations of the synthesis workflow to aid in the successful laboratory preparation of this target molecule.
Synthesis Strategy: A Regiospecific Approach
The synthesis of a structurally defined mixed-acid triglyceride such as this compound necessitates a regiospecific approach to ensure the precise placement of the different fatty acid moieties on the glycerol (B35011) backbone. A direct, one-pot esterification of glycerol with a mixture of oleic and lauric acids would result in a random distribution of these fatty acids, yielding a complex mixture of different triglycerides.
Therefore, a multi-step strategy involving the use of a protecting group is employed. This strategy ensures that the hydroxyl groups of the glycerol backbone are selectively acylated in a controlled sequence. The chosen pathway involves four key stages:
-
Protection of the sn-3 Hydroxyl Group of Glycerol: The synthesis commences with the protection of the primary hydroxyl group at the sn-3 position of a glycerol derivative. The benzyl (B1604629) group is a commonly used and effective protecting group for this purpose due to its relative stability under the conditions of the subsequent acylation steps and the well-established methods for its removal.
-
Diacylation of the sn-1 and sn-2 Positions: With the sn-3 position blocked, the free hydroxyl groups at the sn-1 and sn-2 positions are then acylated with oleic acid. For efficient and high-yield esterification, oleoyl (B10858665) chloride is the preferred acylating agent.
-
Deprotection of the sn-3 Hydroxyl Group: Following the successful diacylation of the sn-1 and sn-2 positions, the benzyl protecting group is selectively removed from the sn-3 position, yielding the 1,2-dioleoyl-rac-glycerol (B53251) intermediate.
-
Final Acylation of the sn-3 Position: The final step involves the acylation of the now-free hydroxyl group at the sn-3 position with lauric acid. Again, for optimal reactivity, lauroyl chloride is the recommended acylating agent.
This systematic approach ensures the desired positional specificity of the fatty acids, leading to the target molecule, this compound.
Visualizing the Synthesis Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and the experimental workflow.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of structured triglycerides and can be adapted for the preparation of this compound.
Protocol 1: Synthesis of 1,2-Dioleoyl-3-benzyl-rac-glycerol
Materials:
-
3-Benzyl-rac-glycerol
-
Oleoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-Benzyl-rac-glycerol in anhydrous DCM and anhydrous pyridine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add oleoyl chloride (approximately 2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,2-Dioleoyl-3-benzyl-rac-glycerol by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate.
-
Combine the pure fractions and evaporate the solvent to yield the product.
Protocol 2: Synthesis of 1,2-Dioleoyl-rac-glycerol (Debenzylation)
Materials:
-
1,2-Dioleoyl-3-benzyl-rac-glycerol
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 1,2-Dioleoyl-3-benzyl-rac-glycerol obtained from the previous step in ethyl acetate in a suitable reaction vessel.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1,2-Dioleoyl-rac-glycerol. This intermediate is often used in the next step without further purification if the reaction has gone to completion.
Protocol 3: Synthesis of this compound
Materials:
-
1,2-Dioleoyl-rac-glycerol
-
Lauroyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 1,2-Dioleoyl-rac-glycerol in anhydrous DCM and anhydrous pyridine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add lauroyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Work up the reaction mixture as described in Protocol 1 (steps 7-9).
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Quantitative Data and Characterization
The following tables provide representative quantitative data for the key steps in the synthesis of structured triglycerides, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Representative Reaction Parameters and Yields for Acylation and Deprotection Steps
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2 | Diacylation | Oleoyl Chloride, Pyridine | DCM | 0 to RT | 12-16 | 85-95 |
| 3 | Deprotection | H₂, 10% Pd/C | Ethyl Acetate | RT | 4-6 | >95 |
| 4 | Final Acylation | Lauroyl Chloride, Pyridine | DCM | 0 to RT | 8-12 | 80-90 |
Table 2: Typical Parameters for Purification by Silica Gel Column Chromatography
| Step | Product to be Purified | Stationary Phase | Mobile Phase Gradient (Hexane:Ethyl Acetate) |
| 2 | 1,2-Dioleoyl-3-benzyl-rac-glycerol | Silica Gel 60 | 100:0 to 90:10 |
| 4 | This compound | Silica Gel 60 | 100:0 to 95:5 |
Table 3: Analytical Characterization of the Final Product
| Analytical Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the glycerol backbone protons, the olefinic protons of the oleoyl chains, the methylene (B1212753) and methyl protons of both oleoyl and lauroyl chains, with appropriate integration values. |
| ¹³C-NMR | Resonances for the carbonyl carbons of the ester groups, the glycerol backbone carbons, and the carbons of the fatty acid chains. |
| Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity when analyzed using a suitable method (e.g., reversed-phase HPLC with an appropriate detector). |
Conclusion
The synthesis of this compound can be successfully achieved through a well-defined, multi-step chemical strategy. The use of a benzyl protecting group for the sn-3 hydroxyl of glycerol allows for the sequential and regiospecific acylation with oleic and lauric acids. The detailed protocols and representative data provided in this guide serve as a comprehensive resource for researchers and scientists in the fields of lipid chemistry, drug development, and nutritional sciences, enabling the synthesis of this specific structured triglyceride for further investigation and application. Careful execution of the experimental procedures and rigorous purification and characterization are paramount to obtaining a high-purity final product.
The Natural Occurrence of 1,2-Dioleoyl-3-lauroyl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of the mixed-acid triglyceride, 1,2-Dioleoyl-3-lauroyl-rac-glycerol. While its presence is confirmed in various natural sources, quantitative data remains limited in publicly accessible literature. This document summarizes available information on its natural sources, presents relevant analytical methodologies, and discusses the broader context of triglyceride metabolism and signaling.
Natural Occurrence of this compound
This compound, a triacylglycerol (TAG) containing two oleic acid moieties and one lauric acid moiety, has been identified in a diverse range of natural products. Its presence has been confirmed in the following sources:
-
Date Seed Oil (Phoenix dactylifera) : Various studies have identified the constituent fatty acids, oleic acid and lauric acid, as major components of date seed oil, strongly indicating the presence of triglycerides containing both. Some analyses have specifically identified TAGs with the composition of two oleic acid and one lauric acid molecules (LaOO), although the precise isomeric form and concentration are not always specified[1][2][3].
-
Bumblebee Fat Body (Bombus lapidarius) : The fat body of the male Bombus lapidarius bumblebee has been cited as a source of this compound. Lipid analysis of bumblebee fat bodies has revealed a complex mixture of TAG isomers, with oleic acid being a predominant fatty acid[4][5][6].
-
Human Milk and Infant Formula : This specific triglyceride has been identified in human milk and is a component of some infant formulas, highlighting its potential relevance in infant nutrition[7][8][9][10].
-
Other Mammalian Milk and Vegetable Oils : While less specific, the presence of this compound has also been reported in other mammalian milk and various vegetable oils. The analysis of vegetable oils often reveals complex triglyceride profiles where mixed-acid TAGs are common[1][11][12][13][14][15].
Data Presentation: Fatty Acid Composition of Key Sources
While specific quantitative data for this compound is scarce, the fatty acid composition of its known sources provides valuable context for its potential abundance.
Table 1: Fatty Acid Composition of Date Seed Oil Varieties
| Fatty Acid | Range (%) |
| Oleic Acid (C18:1) | 39.17 - 50.87 |
| Lauric Acid (C12:0) | 10.11 - 24.34 |
| Myristic Acid (C14:0) | 10.60 - 12.80 |
| Palmitic Acid (C16:0) | 9.63 - 11.70 |
| Linoleic Acid (C18:2) | 6.50 - 12.64 |
| Stearic Acid (C18:0) | 3.00 - 7.22 |
Data compiled from multiple sources analyzing various date seed cultivars.[2][3]
Table 2: Relative Abundance of Major Fatty Acids in Bumblebee Fat Body Triacylglycerols
| Fatty Acid | Bombus terrestris (%) | Bombus lucorum (%) |
| Myristic Acid (14:0) | 7 | 14 |
| Palmitic Acid (16:0) | 20 | 44 |
| Oleic Acid (18:1) | 3 | 8 |
| Linolenic Acid (18:3) | 62 | 23 |
This table highlights the presence of the building blocks of the target triglyceride, although lauric acid was not reported as a major component in this particular study.[5][6]
Experimental Protocols
The identification and quantification of specific triacylglycerol isomers like this compound require sophisticated analytical techniques. Below are detailed methodologies commonly employed for the analysis of triglycerides in natural matrices.
Lipid Extraction from Biological Matrices
A crucial first step is the efficient extraction of lipids from the sample. A common method is a modified Bligh-Dyer or Folch extraction.
-
Sample Homogenization : Homogenize the tissue sample (e.g., bumblebee fat body, homogenized date seeds) in a chloroform (B151607):methanol (B129727) mixture (typically 1:2 or 2:1, v/v).
-
Phase Separation : Add water or a saline solution to induce phase separation. The lower chloroform layer will contain the lipids.
-
Solvent Evaporation : The lipid-containing layer is carefully collected, and the solvent is evaporated under a stream of nitrogen to prevent oxidation.
-
Storage : The extracted lipids are stored at low temperatures (-20°C or -80°C) under an inert atmosphere.
Triacylglycerol Analysis by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for separating and identifying individual TAG species.
-
Chromatographic Separation :
-
Column : A reversed-phase column, such as a C18 or C30, is typically used.
-
Mobile Phase : A gradient elution with a non-polar solvent system (e.g., acetonitrile/isopropanol or methanol/chloroform) is employed to separate the complex mixture of TAGs based on their partition number (PN), which is related to the chain length and degree of unsaturation of the fatty acyl chains.
-
Temperature Control : The column temperature is maintained to ensure reproducible retention times.
-
-
Mass Spectrometric Detection :
-
Ionization : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques for triglycerides. The addition of ammonium (B1175870) formate (B1220265) to the mobile phase can aid in the formation of stable [M+NH4]+ adducts.
-
Analysis : Mass analysis is performed to determine the mass-to-charge ratio (m/z) of the intact TAGs. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing information about the constituent fatty acids and their positions on the glycerol (B35011) backbone. Quantification of regioisomers can be achieved by comparing the relative abundances of fragment ions.
-
Fatty Acid Composition Analysis by GC-MS
Gas Chromatography-Mass Spectrometry is used to determine the overall fatty acid profile of the lipid extract after derivatization.
-
Transesterification : The extracted triglycerides are converted to their fatty acid methyl esters (FAMEs) by reaction with a reagent such as boron trifluoride in methanol or sodium methoxide.
-
GC Separation : The FAMEs are separated on a capillary column (e.g., a polar column like those coated with polyethylene (B3416737) glycol) based on their volatility and polarity. The oven temperature is programmed to ramp up to elute all FAMEs.
-
MS Detection : The eluted FAMEs are identified by their mass spectra, which are compared to spectral libraries. Quantification is achieved by comparing the peak areas to those of internal standards.
Signaling Pathways and Metabolic Context
While specific signaling pathways for this compound have not been elucidated, the metabolism of triglycerides and the signaling roles of their intermediates are well-established.
Triglycerides are primarily involved in energy storage. When required, they are hydrolyzed by lipases into fatty acids and glycerol. The fatty acids can then undergo β-oxidation to produce ATP.
The diacylglycerol (DAG) intermediate, 1,2-Dioleoyl-glycerol, which would be formed during the synthesis or breakdown of the parent triglyceride, is a well-known second messenger. DAG can activate Protein Kinase C (PKC) isoforms, which in turn phosphorylate a variety of downstream targets, influencing numerous cellular processes including cell growth, differentiation, and apoptosis.
The presence of both a medium-chain fatty acid (lauric acid) and long-chain unsaturated fatty acids (oleic acid) in the same triglyceride molecule suggests a potentially unique metabolic fate. Medium-chain triglycerides are known to be more rapidly absorbed and metabolized in the liver for energy compared to long-chain triglycerides. Lauric acid itself has been studied for its various biological activities, including antimicrobial properties and effects on lipid metabolism[16][17][18][19].
Mandatory Visualizations
References
- 1. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of triacylglycerols in fat body of bumblebees by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the composition of triacylglycerols in the fat bodies of bumblebee males during their lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. openpub.fmach.it [openpub.fmach.it]
- 13. agilent.com [agilent.com]
- 14. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lauric acid-rich medium-chain triglycerides can substitute for other oils in cooking applications and may have limited pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Activity of Host-Derived Lipids [mdpi.com]
- 19. asu.elsevierpure.com [asu.elsevierpure.com]
An In-depth Technical Guide to 1,2-Dioleoyl-3-lauroyl-rac-glycerol (C51H94O6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-lauroyl-rac-glycerol, a specific triacylglycerol with the molecular formula C51H94O6. This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the physicochemical properties, synthesis, and analysis of this molecule. Furthermore, it delves into its potential biological roles, particularly in the context of lipid metabolism and as a component in advanced drug delivery systems. Detailed experimental protocols and visual representations of relevant pathways and workflows are provided to facilitate practical application and further research.
Introduction
This compound is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one lauric acid molecule at the sn-3 position. As a mixed-acid triglyceride, its specific structure confers unique physical and biological properties that are of interest in various scientific disciplines, from lipidomics to pharmaceutical sciences. This guide aims to consolidate the current knowledge on this molecule and provide a practical resource for its study and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, analysis, and formulation in various applications.
| Property | Value | Reference |
| Molecular Formula | C51H94O6 | N/A |
| Molecular Weight | 831.3 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC\C=C/CCCCCCCC)OC(=O)CCCCCCC\C=C/CCCCCCCC | N/A |
| InChI Key | AFLXUGKIZQFJJI-DSOYXUETSA-N | [1] |
| Appearance | Not specified, likely an oil or waxy solid at room temperature | N/A |
| Solubility | Soluble in nonpolar organic solvents like chloroform (B151607) and hexane (B92381). | [2] |
Synthesis of this compound
The synthesis of asymmetrically substituted triglycerides such as this compound requires a regioselective approach to ensure the correct placement of the fatty acids on the glycerol backbone. Both chemical and enzymatic methods can be employed.
Enzymatic Synthesis (Recommended)
Enzymatic synthesis using sn-1,3 specific lipases is the preferred method for producing structured triglycerides with high purity and avoiding the use of harsh chemicals.[3][4]
Experimental Protocol: Enzymatic Synthesis
-
Reaction Setup:
-
Substrates: 1,2-Dioleoyl-rac-glycerol and Lauric acid (or its ester derivative).
-
Enzyme: Immobilized sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei or Candida antarctica lipase B).
-
Solvent (optional): A nonpolar organic solvent such as hexane can be used to facilitate the reaction, though solvent-free systems are also possible.[5]
-
Molar Ratio: A molar excess of lauric acid is typically used to drive the reaction towards completion.
-
-
Procedure:
-
Combine 1,2-Dioleoyl-rac-glycerol, lauric acid, and the immobilized lipase in a reaction vessel.
-
If using a solvent, dissolve the substrates in the solvent before adding the enzyme.
-
Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with constant agitation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the immobilized enzyme by filtration.
-
If a solvent was used, remove it under reduced pressure.
-
-
Purification:
-
The crude product can be purified using column chromatography on silica (B1680970) gel. A gradient of hexane and ethyl acetate (B1210297) is typically used for elution.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound.
-
Chemical Synthesis
Chemical synthesis typically involves the use of protecting groups to selectively acylate the hydroxyl groups of glycerol.
Experimental Workflow: Chemical Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound.
Analysis and Characterization
The purity and structure of synthesized this compound must be confirmed using appropriate analytical techniques.[6][7] A ¹³C-labeled version of this molecule is available and can be used as an internal standard for accurate quantification.[8][9][10]
Experimental Protocol: Analysis by GC-MS
-
Sample Preparation:
-
Transesterify the triglyceride to fatty acid methyl esters (FAMEs) by reacting with methanolic HCl or BF₃-methanol.
-
Extract the FAMEs with a nonpolar solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the FAMEs sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase) for the separation of FAMEs.
-
The mass spectrometer will provide information on the molecular weight and fragmentation pattern of each FAME, allowing for their identification and quantification.
-
Experimental Protocol: Analysis by HPLC-MS
-
Sample Preparation:
-
Dissolve the triglyceride sample in a suitable solvent (e.g., isopropanol/hexane).
-
-
HPLC-MS Analysis:
-
Inject the sample into a high-performance liquid chromatograph coupled to a mass spectrometer.
-
Use a reverse-phase column (e.g., C18) for the separation of the intact triglyceride.
-
The mass spectrometer, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), will provide the molecular weight of the intact triglyceride, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to determine the fatty acid composition and their positions on the glycerol backbone.[7]
-
Biological Significance and Applications
Role in Lipid Metabolism and Signaling
Triglycerides are the primary form of energy storage in most organisms.[11] Upon metabolic demand, they are hydrolyzed by lipases into fatty acids and glycerol. The resulting diacylglycerols (DAGs) are important signaling molecules.[12] Given that this compound contains two oleic acid moieties, its hydrolysis would yield 1,2-dioleoyl-glycerol, a known activator of protein kinase C (PKC).[13]
Signaling Pathway: Diacylglycerol-Mediated PKC Activation
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis of designer triglycerides by enzymatic acidolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of triacylglycerol enantiomers using chiral HPLC/APCI-MS and synthesis of enantiomeric triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. amsbio.com [amsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. senecalearning.com [senecalearning.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to TG(18:1/18:1/12:0), CAS Number 4016-52-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG(18:1/18:1/12:0), with the CAS number 4016-52-8, is a specific triacylglycerol (TAG) molecule, also known as 1,2-Dioleoyl-3-lauroyl-rac-glycerol. This mixed-acid triglyceride is composed of a glycerol (B35011) backbone esterified with two oleic acid molecules (18:1) at the sn-1 and sn-2 positions, and one lauric acid molecule (12:0) at the sn-3 position. As a member of the medium- and long-chain triacylglycerol (MLCT) class, it is of significant interest due to its presence in natural sources such as human milk, vegetable oils, and date seed oil, and its potential applications in the food, cosmetic, and pharmaceutical industries as an emulsifier, stabilizer, and surfactant.[1] This guide provides a comprehensive overview of its physicochemical properties, biological significance, and relevant experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of TG(18:1/18:1/12:0) is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental settings.
Table 1: Physicochemical Properties of TG(18:1/18:1/12:0)
| Property | Value | Reference |
| CAS Number | 4016-52-8 | [2] |
| Formal Name | 9Z-octadecenoic acid 1,1′-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester | [2] |
| Synonyms | 1,2-Olein-3-Laurin, TG(18:1/18:1/12:0) | [2] |
| Molecular Formula | C₅₁H₉₄O₆ | [2] |
| Molecular Weight | 803.3 g/mol | [2] |
| Physical Form | An oil | [2] |
| Solubility | Chloroform: slightly soluble, DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |
Biological Significance and Signaling Pathways
TG(18:1/18:1/12:0) is a naturally occurring lipid found in human milk, suggesting a role in infant nutrition and development.[1][3] As a mixed medium- and long-chain triglyceride, its metabolism is of particular interest. Upon ingestion, it is hydrolyzed by lipases to release its constituent fatty acids: oleic acid and lauric acid. These fatty acids are then absorbed and can exert various biological effects through distinct signaling pathways.
Metabolism of Medium- and Long-Chain Triglycerides (MLCTs)
MLCTs like TG(18:1/18:1/12:0) are digested and absorbed differently than triglycerides containing only long-chain fatty acids. The presence of the medium-chain fatty acid (lauric acid) allows for more rapid hydrolysis and absorption. Once absorbed, the fatty acids can be re-esterified into triglycerides or enter various metabolic and signaling pathways.
Signaling Pathways of Constituent Fatty Acids
The biological activity of TG(18:1/18:1/12:0) is largely determined by the signaling properties of its constituent fatty acids.
Oleic Acid (18:1): This monounsaturated fatty acid is known to activate several signaling pathways:
-
G-Protein Coupled Receptors (GPCRs): Oleic acid is a ligand for GPR40 (FFAR1) and GPR120 (FFAR4).[4][5][6][7][8] Activation of these receptors, particularly in pancreatic β-cells and intestinal L-cells, can stimulate insulin (B600854) and incretin (B1656795) secretion, respectively.[4][5]
-
PI3K/AKT Pathway: Oleic acid has been shown to protect against insulin resistance by regulating genes related to the PI3K signaling pathway in visceral adipocytes.[9]
-
STAT3 Pathway: In hepatic cells, oleic acid can influence insulin signaling through the deregulation of STAT3 activation.[10]
Lauric Acid (12:0): This medium-chain saturated fatty acid has been shown to engage in the following signaling pathways:
-
Toll-Like Receptor 4 (TLR4): Lauric acid can activate TLR4 signaling, which has been linked to the promotion of glycolytic muscle fiber formation.[11][12]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Lauric acid acts as a natural ligand for PPARα, which plays a crucial role in regulating the expression of genes involved in fatty acid oxidation.[13]
-
EGFR/ERK Pathway: In cancer cells, lauric acid can induce apoptosis by increasing reactive oxygen species (ROS) and stimulating the phosphorylation of EGFR and ERK.[14]
Experimental Protocols
Synthesis of TG(18:1/18:1/12:0)
The synthesis of a specific mixed-acid triglyceride like TG(18:1/18:1/12:0) can be achieved through enzymatic or chemical methods. Enzymatic synthesis offers higher specificity and milder reaction conditions.
Enzymatic Synthesis (Two-step):
-
Ethanolysis of Triolein (B1671897): Start with triolein (TG 18:1/18:1/18:1). Perform an ethanolysis reaction using a sn-1,3 specific lipase (e.g., from Rhizomucor miehei) in a solvent like hexane. This will selectively remove the fatty acids at the sn-1 and sn-3 positions, yielding 2-oleoyl-glycerol.
-
Esterification with Lauric Acid: In the second step, esterify the 2-oleoyl-glycerol with an excess of lauric acid using the same sn-1,3 specific lipase. This will add lauric acid to the sn-1 and sn-3 positions. To obtain the desired TG(18:1/18:1/12:0), a different starting material and/or a non-specific lipase would be required, followed by purification. A more direct approach would be a one-step interesterification of a mixture of triolein and trilaurin.
Purification: The final product can be purified using column chromatography on silica (B1680970) gel with a hexane/diethyl ether gradient.
Analysis of TG(18:1/18:1/12:0)
The identification and quantification of TG(18:1/18:1/12:0) in biological samples or reaction mixtures typically involve chromatographic separation followed by mass spectrometric detection.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Chromatography: Reversed-phase HPLC with a C18 column is commonly used for the separation of triglycerides. A non-aqueous mobile phase gradient, such as acetonitrile/isopropanol, is effective.
-
Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is typically used. The molecule can be detected as its ammonium (B1175870) or sodium adduct. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by observing the neutral loss of the constituent fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: The triglyceride must first be transesterified to fatty acid methyl esters (FAMEs). This is typically done by reacting the sample with methanol (B129727) in the presence of an acid or base catalyst (e.g., methanolic HCl or sodium methoxide).
-
Chromatography: The resulting FAMEs are then separated on a polar capillary GC column.
-
Mass Spectrometry: Electron ionization (EI) is used, and the FAMEs are identified by their characteristic fragmentation patterns and retention times compared to standards. This method provides the fatty acid composition of the triglyceride but not the positional information.
Conclusion
TG(18:1/18:1/12:0) is a mixed-acid triglyceride with a growing body of research highlighting its presence in important biological sources and its potential physiological relevance. Its biological effects are primarily mediated by its constituent fatty acids, oleic acid and lauric acid, which are involved in a variety of signaling pathways regulating metabolism, inflammation, and cell fate. Further research into the specific biological activities of the intact TG(18:1/18:1/12:0) molecule is warranted to fully elucidate its role in health and disease and to explore its potential as a therapeutic agent or a key component in specialized nutritional formulations. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, analyze, and investigate this intriguing lipid molecule.
References
- 1. Lipid Profiles of Human Milk and Infant Formulas: A Comparative Lipidomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 9. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]
- 14. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Nexus of Mixed-Acid Triglycerides: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological roles of mixed-acid triglycerides (MATs), moving beyond their classical function as simple energy storage molecules. We delve into the nuanced metabolic pathways, signaling functions, and analytical methodologies pertinent to these complex lipids. This document is designed to provide a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development, offering detailed experimental protocols and visual representations of key processes to facilitate further research and application.
Introduction: Beyond Homogeneity in Lipid Biology
Triglycerides, the primary constituents of dietary fats and oils, are esters derived from a glycerol (B35011) backbone and three fatty acids. While simple triglycerides contain three identical fatty acids, the vast majority of naturally occurring and synthetically engineered triglycerides are mixed-acid triglycerides, featuring a combination of different fatty acid chains. These chains can vary in length (short, medium, long), saturation (saturated, monounsaturated, polyunsaturated), and position on the glycerol backbone (sn-1, sn-2, sn-3). This structural heterogeneity is not trivial; it dictates the molecule's physicochemical properties, metabolic fate, and its role as a signaling precursor.
So-called "structured lipids" are a class of mixed-acid triglycerides that are enzymatically or chemically synthesized to place specific fatty acids at particular positions on the glycerol backbone.[1][2] This precise molecular architecture, for instance, placing medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position (an MLM-type triglyceride), can profoundly alter their digestion, absorption, and subsequent biological effects compared to a random mixture of the same fatty acids.[3]
Metabolism and Bioavailability of Mixed-Acid Triglycerides
The unique biological roles of MATs are rooted in their distinct metabolic processing, which begins in the gastrointestinal tract and extends to their transport and cellular uptake.
Digestion and Absorption
The digestion of triglycerides is primarily carried out by lipases, which exhibit positional specificity. Lingual and gastric lipases initiate the process, but the bulk of digestion occurs in the small intestine via pancreatic lipase (B570770). Pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (2-MAG).[4]
The composition of the MAT directly influences the nature of these breakdown products. For example, an MLM-type structured lipid will primarily yield free MCFAs and a 2-monoacylglycerol containing a long-chain fatty acid (e.g., 2-oleoylglycerol).[3] This is significant because MCFAs can be absorbed directly into the portal vein and transported to the liver for rapid β-oxidation, whereas LCFAs and 2-MAGs are re-esterified back into triglycerides within the enterocytes and packaged into chylomicrons for transport through the lymphatic system.[5][6] This differential routing is a key determinant of the metabolic effects of structured MATs.
The process can be visualized as follows:
Cellular Uptake and Utilization
Once in circulation, the triglycerides within chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the endothelial surface of capillaries in tissues like adipose, heart, and skeletal muscle.[7][8] This releases fatty acids for local uptake and either energy production or re-storage. The composition of the MATs within these lipoproteins can influence LPL activity and the subsequent metabolic fate of the released fatty acids.[9] For instance, MATs enriched with certain fatty acids can lead to increased fatty acid oxidation in the liver and muscle, potentially reducing lipid accumulation.[10][11]
Signaling Roles of Mixed-Acid Triglyceride Metabolites
Beyond their role in energy metabolism, the digestion products of MATs—free fatty acids, diacylglycerols (DAGs), and monoacylglycerols (MAGs)—are potent signaling molecules that modulate a variety of cellular processes.
Free Fatty Acid Signaling
Free fatty acids released from MATs can act as ligands for several G-protein coupled receptors (GPCRs), including GPR40 (also known as FFAR1) and GPR120 (FFAR4).[4][12] These receptors are expressed in various tissues, including taste buds, pancreatic β-cells, and immune cells, and are involved in regulating insulin (B600854) secretion, incretin (B1656795) release, and inflammatory responses.[13][14] The specific type of fatty acid (e.g., omega-3 vs. omega-6) released from the MAT determines the downstream signaling cascade.[6]
Diacylglycerol and Monoacylglycerol Signaling
The 2-monoacylglycerols produced during digestion are not just intermediates for triglyceride re-synthesis; they can also be isomerized to 1(3)-monoacylglycerols or further hydrolyzed. Both DAGs and MAGs are crucial second messengers.[10][15] DAGs are well-known activators of protein kinase C (PKC) isoforms, which are central to numerous signaling pathways. Furthermore, specific MAGs, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), are generated from DAGs by diacylglycerol lipase (DAGL) and act as critical retrograde messengers in the nervous system by activating cannabinoid receptors.[16][17][18] The fatty acid at the sn-2 position of the parent MAT is therefore a direct precursor to these potent signaling molecules.
A simplified representation of these signaling pathways is shown below:
Quantitative Data on the Biological Effects of Mixed-Acid Triglycerides
The specific composition and structure of MATs have been shown to influence various physiological parameters. The following tables summarize quantitative findings from studies investigating these effects.
Table 1: Effects of MAT Composition on Metabolic Parameters in Animal Models
| MAT Composition | Animal Model | Duration | Key Metabolic Outcome | Magnitude of Effect | Reference |
| High-fat diet with 30% MCFA (MLCT) | C57BL/6J Mice | - | Body Weight Gain | Decreased vs. LCT diet | [10] |
| High-fat diet with 30% MCFA (MLCT) | C57BL/6J Mice | - | Liver Triglyceride Content | Decreased vs. LCT diet | [10] |
| High-fat diet with 30% MCFA (MLCT) | C57BL/6J Mice | - | Fecal Short-Chain Fatty Acids | Increased vs. LCT diet | [10] |
| Muscle-specific LPL overexpression | Transgenic Mice | 2 hours | Insulin-stimulated Glucose Uptake | Decreased (Insulin Resistance) | [19] |
| Liver-specific LPL overexpression | Transgenic Mice | 2 hours | Insulin Suppression of Glucose Production | Impaired (Insulin Resistance) | [19] |
Table 2: Association of Triglycerides and their Metabolites with Inflammatory Markers
| Lipid Species | Study Population | Key Inflammatory Marker | Association | Reference |
| Triglyceride levels (post-high-fat meal) | Human | White Blood Cell Count | Positive Correlation (r=0.12) | [20] |
| Triglyceride levels (post-high-fat meal) | Human | Matrix Metalloproteinase-1 (MMP-1) | Positive Correlation (r=0.06) | [20] |
| Diacylglycerol (DAG) species | Human (Severe Injury) | Non-resolving inflammation cohort | Elevated at 72 hours | [21] |
| Omega-3 Fatty Acid Supplementation | Human (NAFLD) | Hepatic Steatosis | Reduced | [6] |
| High Trans Fatty Acid Intake | Human | Tumor Necrosis Factor (TNF) system | Increased activity | [22] |
Experimental Protocols
Accurate analysis of mixed-acid triglycerides requires specialized protocols for extraction, separation, and identification. The following sections provide detailed methodologies for key experimental procedures.
Protocol 1: Lipid Extraction from Plasma for Lipidomic Analysis
This protocol is adapted from the robust Folch method, designed for comprehensive lipid extraction from plasma or serum.
Materials:
-
Plasma or serum samples
-
Internal standard mix (containing a non-endogenous triglyceride, e.g., tri-heptadecanoin)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade) with 1 mM Butylated hydroxytoluene (BHT) as an antioxidant
-
Deionized water (ice-cold)
-
15 mL conical tubes
-
Glass Pasteur pipettes
-
Centrifuge capable of 4°C operation
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Pipette 40 µL into a 2.0 mL centrifuge tube. For larger volumes, adjust solvent ratios accordingly.[11][23]
-
Internal Standard Spiking: Add a known amount of the internal standard mix to the plasma sample. Also prepare an extraction blank containing only solvents and the internal standard.
-
Solvent Addition (Monophasic): Add 2 mL of a 2:1 (v/v) chloroform:methanol (with BHT) solution to the plasma sample. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture on ice for 30 minutes, vortexing occasionally to ensure thorough extraction.
-
Phase Separation: Add 0.5 mL of ice-cold deionized water to achieve a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v). Vortex for 30 seconds.[11]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass Pasteur pipette, transfer the lower chloroform layer to a new glass tube, avoiding the protein interface.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at 30°C until the lipid extract is completely dry.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of isopropanol (B130326) or another solvent compatible with the subsequent analysis (e.g., LC-MS). Transfer to an appropriate autosampler vial.[11]
Protocol 2: Solid-Phase Extraction (SPE) for Isolation of Neutral Lipids
This protocol allows for the separation of neutral lipids (including triglycerides, diglycerides, and cholesterol esters) from more polar lipids like phospholipids (B1166683) and free fatty acids.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Aminopropyl-bonded silica (B1680970) SPE cartridges (e.g., 3 mL, 500 mg)
-
SPE vacuum manifold
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
2-Propanol (HPLC grade)
-
Ether
-
Acetic Acid
-
Methanol
-
Glass collection tubes
Procedure:
-
Cartridge Conditioning: Place an aminopropyl SPE cartridge on the vacuum manifold. Condition the cartridge by washing sequentially with 4 mL of hexane, followed by 4 mL of chloroform. Do not let the column run dry between steps.[3][5]
-
Sample Loading: Reconstitute the dried lipid extract in 100-200 µL of chloroform. Load the sample onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipid fraction by adding 4 mL of a 2:1 (v/v) chloroform:2-propanol mixture to the cartridge. Collect the eluate in a clean glass tube. This fraction will contain the triglycerides and diglycerides.[3]
-
Elution of Other Fractions (Optional):
-
To elute free fatty acids, add 4 mL of ether containing 2% acetic acid.
-
To elute phospholipids, subsequently add 4 mL of methanol.[3]
-
-
Drying and Reconstitution: Dry the collected neutral lipid fraction under a stream of nitrogen. Reconstitute in a suitable solvent for analysis (e.g., by LC-MS/MS).
Workflow for Intact Mixed-Acid Triglyceride Analysis by LC-MS/MS
This workflow outlines the general steps for the detailed characterization of MAT species.
Conclusion and Future Directions
Mixed-acid triglycerides are far more than passive energy reservoirs. Their specific fatty acid composition and positional distribution on the glycerol backbone represent a critical layer of biological regulation. The digestion of these molecules yields a diverse array of products—free fatty acids and specific mono- and diacylglycerols—that act as key signaling molecules, influencing everything from metabolic homeostasis to neurotransmission and inflammation. The ability to synthesize structured lipids with precise molecular architectures opens up new avenues for therapeutic nutrition and drug development, allowing for the targeted delivery of beneficial fatty acids and the generation of specific signaling precursors.
Future research should focus on elucidating the full spectrum of signaling pathways modulated by specific MAT-derived metabolites and quantifying their effects in various disease models. Advanced analytical techniques will be paramount in profiling the complex MAT-lipidome and understanding how it is altered in health and disease. This knowledge will be instrumental in designing novel nutritional interventions and therapeutic agents that leverage the intricate biology of mixed-acid triglycerides.
References
- 1. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Involvement of G-Protein-Coupled Receptor 40 in the Inhibitory Effects of Docosahexaenoic Acid on SREBP1-Mediated Lipogenic Enzyme Expression in Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoprotein lipase and the disposition of dietary fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Regulation of lipoprotein lipase-mediated lipolysis of triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omega-3 fatty acid regulation of lipoprotein lipase and FAT/CD36 and its impact on white adipose tissue lipid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 | Journal of Neuroscience [jneurosci.org]
- 13. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Lipidomics of Fontal Cortex and Plasma Diacylglycerols (DAG) in Mild Cognitive Impairment (MCI) and Alzheimer’s Disease: Validation of DAG Accumulation Early in the Pathophysiology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. pnas.org [pnas.org]
- 20. Genetic Effects on Postprandial Variations of Inflammatory Markers in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipidomic signatures align with inflammatory patterns and outcomes in critical illness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dietary fatty acids and inflammatory markers in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,2-Dioleoyl-3-lauroyl-rac-glycerol in Chloroform and Ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dioleoyl-3-lauroyl-rac-glycerol, a mixed-acid triglyceride. The document details quantitative solubility data in chloroform (B151607) and ethanol, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure. This information is critical for professionals in drug formulation, lipid biochemistry, and analytical chemistry who require precise handling and characterization of lipid excipients.
Core Topic: Solubility Profile
This compound is a triacylglycerol containing two oleic acid moieties at the sn-1 and sn-2 positions and one lauric acid moiety at the sn-3 position[1]. Its physical properties, including solubility, are dictated by the long, unsaturated oleoyl (B10858665) chains and the shorter, saturated lauroyl chain. As with other triglycerides, it is a nonpolar lipid, rendering it generally soluble in nonpolar organic solvents and less soluble in polar solvents[2][3].
The solubility of triglycerides is influenced by the polarity of the solvent. Chloroform, a nonpolar solvent, is generally effective at dissolving lipids[3][4]. Ethanol, while also an organic solvent, possesses a polar hydroxyl group, which typically results in lower solubility for large, nonpolar molecules like triglycerides[5][6].
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in chloroform and ethanol. This data is essential for preparing stock solutions and formulating lipid-based systems.
| Solvent | Chemical Formula | Type | Quantitative Solubility | Source |
| Chloroform | CHCl₃ | Nonpolar aprotic | Slightly soluble | [1] |
| Ethanol | C₂H₅OH | Polar protic | 10 mg/mL | [1] |
Note: The term "slightly soluble" indicates that while the compound does dissolve, its saturation limit is not high. For context, other similar triglycerides are reported to have solubilities in chloroform of approximately 10 mg/mL[7][8].
Experimental Protocol for Solubility Determination
To provide a practical methodology for researchers, the following section details a standard gravimetric procedure for determining the solubility of a lipid, such as this compound, in an organic solvent. This method is adapted from general laboratory practices for lipid analysis[9][10].
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of choice (e.g., Chloroform, Ethanol)
-
Analytical balance
-
Glass vials with Teflon-lined caps
-
Thermostatic shaker or water bath
-
Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed glass beakers or weighing dishes
-
Source of dry nitrogen or a vacuum evaporator
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the undissolved lipid settle.
-
Sample Collection: Carefully draw a precise aliquot of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved solid at the bottom of the vial.
-
Filtration: Attach a 0.2 µm syringe filter to the syringe and dispense the aliquot into a pre-weighed glass beaker. This step is crucial to remove any suspended microparticles of the undissolved solute.
-
Solvent Evaporation: Place the beaker containing the filtered solution in a fume hood and evaporate the solvent using a gentle stream of dry nitrogen or a vacuum evaporator. Avoid excessive heat to prevent degradation of the lipid.
-
Gravimetric Analysis: Once the solvent is completely removed, place the beaker in a desiccator to remove any residual moisture.
-
Final Weighing: Weigh the beaker containing the dried lipid residue on an analytical balance.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of beaker with residue - Weight of empty beaker) / Volume of the aliquot taken
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of lipid solubility.
Caption: Gravimetric determination of lipid solubility workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. riviste.fupress.net [riviste.fupress.net]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Dilauroyl-3-Myristoyl-rac-glycerol | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. BISC 429 [sfu.ca]
- 10. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
A Technical Guide to Triglyceride Nomenclature and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of triglyceride nomenclature and stereochemistry. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of these complex lipids. This guide details the systematic naming conventions, the intricacies of stereoisomerism in triglycerides, and the analytical techniques used to elucidate their structure.
Triglyceride Nomenclature: A Systematic Approach
Triglycerides, also known as triacylglycerols (TAGs), are esters derived from a glycerol (B35011) backbone and three fatty acids.[1][2] A systematic nomenclature is crucial for unambiguously describing the structure of these molecules, especially in the case of mixed triglycerides where the three fatty acids are different.[1][3]
Stereospecific Numbering (sn)
The cornerstone of triglyceride nomenclature is the stereospecific numbering (sn) system, which assigns a specific position to each of the three fatty acids on the glycerol backbone.[2][4] In a Fischer projection with the C2 hydroxyl group pointing to the left, the carbon atoms are numbered sn-1, sn-2, and sn-3 from top to bottom.[5] This system provides a clear and consistent way to describe the regiospecificity of fatty acid attachment.
Naming Conventions
Simple triglycerides, which contain three identical fatty acids, are named based on the fatty acid they contain (e.g., tristearin (B179404) from stearic acid).[1] Mixed triglycerides, which are more common in nature, are named by specifying the fatty acid at each sn-position.[1][3] For example, a triglyceride with palmitic acid at sn-1, oleic acid at sn-2, and linolenic acid at sn-3 would be named sn-glyceryl-1-palmitate-2-oleate-3-linolenate.[4] A shorthand notation is also commonly used, such as POL, where P, O, and L represent palmitic, oleic, and linolenic acids, respectively.[4]
The fatty acids themselves are named according to IUPAC rules, which specify the chain length and the position and configuration of any double bonds.[5] A common shorthand notation for fatty acids indicates the number of carbon atoms followed by the number of double bonds (e.g., 18:1 for oleic acid).[5]
The Stereochemistry of Triglycerides
The stereochemistry of triglycerides is determined by the arrangement of fatty acids at the sn-1 and sn-3 positions of the prochiral glycerol molecule.[6][7][8][9]
Chirality in Triglycerides
When the fatty acids at the sn-1 and sn-3 positions are different, the C2 carbon of the glycerol backbone becomes a chiral center, resulting in a chiral molecule.[1][10] This gives rise to two enantiomers, which are non-superimposable mirror images of each other.[10] These enantiomers are designated using the R/S system. Naturally occurring triglycerides are often chiral, and biological systems typically exhibit a preference for one enantiomer.[10]
Prochirality of Glycerol
Glycerol itself is an achiral molecule, but it is prochiral.[6][7][8][9] This means it can be converted into a chiral molecule in a single step, for instance, by the enzymatic esterification of a fatty acid to either the sn-1 or sn-3 position.[8] Enzymes can distinguish between the two primary hydroxyl groups at the sn-1 and sn-3 positions.[7]
Quantitative Data on Triglyceride Composition
The fatty acid composition of triglycerides varies significantly depending on the source. The following tables summarize the typical fatty acid composition of some common oils and fats.
Table 1: Fatty Acid Composition of Common Vegetable Oils (%)
| Oil | Saturated (SFA) | Monounsaturated (MUFA) | Polyunsaturated (PUFA) |
| Canola Oil | 7 | 64 | 28 |
| Olive Oil | 14 | 75 | 11 |
| Soybean Oil | 15 | 24 | 61 |
| Sunflower Oil | 11 | 20 | 69 |
| Corn Oil | 14 | 29 | 57 |
| Almond Oil | 9 | 73 | 18 |
| Peanut Oil | 18 | 9 | 33 |
| Safflower Oil | 9 | 13 | 78 |
| Grape seed Oil | 9 | 14 | 3 |
| Walnut Oil | 14 | 19 | 67 |
| Sesame Oil | 15 | 42 | 43 |
| Coconut Oil | 92 | 6 | 2 |
| Palm Oil | 52 | 38 | 10 |
Source: Data compiled from various sources.[8]
Table 2: Predominant Triglyceride Species in Soybean Oil
| Triglyceride Species | Percentage (%) |
| LLL (Trilinolein) | 21 |
| OLL (Oleoyldilinolein) | 18 |
| OOL (Dioleoyllinolein) | 17 |
| PLL (Palmitoyldilinolein) | 13 |
| POL (Palmitoyloleoyllinolein) | 10 |
L = Linoleic acid, O = Oleic acid, P = Palmitic acid. Source:[11]
Experimental Protocols for Triglyceride Analysis
Determining the precise structure of triglycerides, including the stereospecific placement of fatty acids, requires specialized analytical techniques.
Stereospecific Analysis using Pancreatic Lipase (B570770)
This method allows for the determination of the fatty acid composition at each of the three sn-positions.
Protocol:
-
Partial Hydrolysis: Incubate the triglyceride sample with pancreatic lipase. This enzyme specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions, yielding a mixture of free fatty acids, 2-monoacylglycerols, and some remaining di- and triacylglycerols.[12][13]
-
Separation: Separate the reaction products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13][14]
-
Analysis of sn-2 Position: Isolate the 2-monoacylglycerol fraction and determine its fatty acid composition using gas chromatography (GC) after transesterification.[5]
-
Analysis of sn-1 and sn-3 Positions: The fatty acid composition of the original triglyceride and the 2-monoacylglycerol are determined. The composition of the combined sn-1 and sn-3 positions can be calculated by subtracting the sn-2 composition from the total. To differentiate between sn-1 and sn-3, further enzymatic or chemical steps are required, often involving the conversion of the resulting diacylglycerols to phospholipids (B1166683) followed by hydrolysis with a stereospecific phospholipase.[1]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral HPLC is a powerful technique for separating and quantifying triglyceride enantiomers.[15][16][17][18][19]
Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP), such as cellulose-tris(3,5-dimethylphenylcarbamate), which can differentiate between the enantiomers.[17][18]
-
Mobile Phase: Employ a non-polar mobile phase, typically a mixture of hexane (B92381) and 2-propanol, in a gradient elution to achieve optimal separation.[17][18]
-
Detection: Use a detector suitable for lipids, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) for identification and quantification.[16][17]
-
Sample Preparation: Dissolve the triglyceride sample in a suitable solvent, such as the initial mobile phase, and inject it into the HPLC system.
-
Data Analysis: The retention times of the enantiomers will differ, allowing for their separation and quantification based on peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, is a non-destructive technique that can provide detailed structural information about triglycerides, including the positional distribution of fatty acids.[7][20][21][22]
Protocol:
-
Sample Preparation: Dissolve the purified triglyceride sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative ¹³C NMR, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) may be added to ensure accurate integration of signals.[22]
-
Spectral Analysis: Analyze the chemical shifts of the carbonyl and glycerol carbons. Specific signals can be assigned to fatty acids at the sn-2 position versus those at the sn-1 and sn-3 positions, allowing for the determination of their relative abundance.
Signaling Pathways and Experimental Workflows
Specific triglyceride and diacylglycerol (DAG) structures are not just energy storage molecules; they are also key players in cellular signaling.
Diacylglycerol (DAG) Signaling Pathway
Diacylglycerols are important second messengers that are produced by the hydrolysis of phospholipids.[6][23][24][25] They activate various downstream effectors, most notably protein kinase C (PKC).[23][24][26] The stereochemistry of the DAG molecule can influence its ability to activate specific PKC isoforms.
Caption: Diacylglycerol (DAG) signaling pathway.
Triglyceride Metabolism Pathway
The metabolism of triglycerides is a central process in energy homeostasis, regulated by hormones such as insulin (B600854) and glucagon.[2][27][28] Lipases play a key role in the hydrolysis of triglycerides to release fatty acids for energy or re-synthesis into other lipids.[28]
Caption: Overview of triglyceride metabolism.
Experimental Workflow for Triglyceride Analysis
A typical lipidomics workflow for the comprehensive analysis of triglycerides involves several key steps from sample preparation to data analysis.[3][4][29][30][31]
Caption: Lipidomics workflow for triglyceride analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 3. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 3. [Fat Composition of Oils, Lard, Butter, and Margarine]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A micromethod for the stereospecific determination of triglyceride structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 14. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of triacylglycerol enantiomers using chiral HPLC/APCI-MS and synthesis of enantiomeric triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scilifelab.se [scilifelab.se]
- 22. research.bangor.ac.uk [research.bangor.ac.uk]
- 23. Diacylglycerol pathway | PPTX [slideshare.net]
- 24. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 26. DGKA - Wikipedia [en.wikipedia.org]
- 27. Metabolism of Triglyceride-Rich Lipoproteins - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 29. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: The Use of 1,2-Dioleoyl-3-lauroyl-rac-glycerol in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is fundamental to advancing our understanding of cellular processes, disease pathogenesis, and the development of novel therapeutics. 1,2-Dioleoyl-3-lauroyl-rac-glycerol is a mixed-acid triglyceride that serves as a valuable tool in lipid research. Its defined chemical structure, featuring two oleic acid moieties and one lauric acid moiety, makes it particularly useful as an internal standard in mass spectrometry-based lipid analysis. Furthermore, its properties are relevant to studies in lipid metabolism and have potential applications in the formulation of lipid-based drug delivery systems.
These application notes provide a comprehensive overview of the utility of this compound, including detailed protocols for its use as an internal standard, and discuss its potential roles in metabolic studies and lipid nanoparticle formulations.
Core Applications
The primary applications of this compound in a research and drug development context include:
-
Quantitative Lipidomics: Its isotopically labeled counterpart, this compound-13C3, is designed for use as an internal standard for the accurate quantification of the parent triglyceride and other similar lipid species by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Metabolic Studies: As a specific triglyceride, it can be used to investigate the pathways of triglyceride metabolism, including enzymatic hydrolysis by lipases and subsequent fatty acid and glycerol (B35011) utilization.
-
Drug Delivery Systems: Triglycerides are key components in the formulation of lipid nanoparticles (LNPs), which are used for the delivery of therapeutics, including mRNA vaccines.[2][3][4][5] While not a standard component, the inclusion of specific triglycerides like this compound could be explored for modulating the physicochemical properties of LNPs.
Data Presentation
The successful application of this compound as an internal standard relies on a well-defined analytical method. The following tables provide a summary of typical parameters for a quantitative LC-MS/MS workflow.
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis
| Parameter | Recommended Setting |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile (B52724)/Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+NH4]+ |
| Collision Gas | Argon |
Table 2: Example MRM Transitions for Triglyceride Internal Standards
Note: The specific MRM transitions for this compound and its -13C3 labeled standard must be determined empirically by direct infusion of the standards into the mass spectrometer. The values below are for a commonly used odd-chain triglyceride internal standard, Glyceryl Trinonadecanoate, and serve as an illustrative example.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glyceryl Trinonadecanoate (Internal Standard) | 907.9 | 595.6 | 35 |
| Target Triglyceride (Example) | Analyte Specific | Analyte Specific | To be Optimized |
Experimental Protocols
Protocol 1: Quantification of Triglycerides in Plasma using this compound-13C3 as an Internal Standard
This protocol outlines a standard method for the extraction and quantification of triglycerides from plasma using a modified Folch extraction procedure.
Materials:
-
Plasma samples
-
This compound-13C3 internal standard solution (in chloroform (B151607) or methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Ammonium formate
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of the this compound-13C3 internal standard solution. The final concentration should be optimized but a starting point of 1 µg/mL in the final reconstituted volume is recommended.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile and isopropanol).
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters outlined in Table 1.
-
Inject 5-10 µL of the reconstituted sample.
-
Acquire data in MRM mode, monitoring the specific transitions for the internal standard and target triglycerides.
-
-
Data Analysis and Quantification:
-
Prepare a calibration curve using a series of known concentrations of a representative triglyceride standard and a fixed concentration of the this compound-13C3 internal standard.
-
The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6]
-
Protocol 2: General Protocol for Formulation of Lipid Nanoparticles
This protocol provides a general method for the formulation of lipid nanoparticles, where this compound could be incorporated as a component of the lipid mixture.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
This compound (optional)
-
Citrate (B86180) buffer (pH 4)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Nucleic acid cargo (e.g., mRNA)
-
Microfluidic mixing device or vortex mixer
-
Dialysis cassette (e.g., 3.5 kDa MWCO)
Procedure:
-
Lipid Mix Preparation:
-
Prepare stock solutions of each lipid (ionizable lipid, helper lipid, cholesterol, PEGylated lipid, and this compound) in ethanol.
-
Combine the lipid stock solutions in the desired molar ratio. A common starting ratio for LNP formulation is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[7] If including this compound, its proportion would need to be optimized by substituting a portion of the other lipid components.
-
-
Aqueous Phase Preparation:
-
Dissolve the nucleic acid cargo in the citrate buffer to the desired concentration.
-
-
LNP Formulation:
-
Microfluidic Mixing: Use a microfluidic device to mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (typically 1:3 volume ratio of ethanol to aqueous phase).[4]
-
Vortex Mixing: Alternatively, for a lower-tech approach, rapidly add the lipid-ethanol solution to the vortexing aqueous nucleic acid solution.[7]
-
-
Purification:
-
Dialyze the resulting LNP solution against PBS using a dialysis cassette to remove ethanol and unencapsulated nucleic acids.
-
-
Characterization:
-
Characterize the LNPs for size, polydispersity index, zeta potential, and encapsulation efficiency.
-
Signaling Pathways and Experimental Workflows
While this compound does not have a direct signaling role in itself, it is a substrate for lipases, which release fatty acids and glycerol. These metabolites are active in various cellular pathways. For instance, lauric acid, a component of this triglyceride, can be further metabolized and influence cellular processes.
Below are diagrams illustrating the experimental workflow for quantitative lipid analysis and the metabolic fate of triglycerides.
Caption: Experimental workflow for quantitative triglyceride analysis.
Caption: Simplified metabolic pathway of triglyceride hydrolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. biomol.com [biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
Application Notes and Protocols for 1,2-Dioleoyl-3-lauroyl-rac-glycerol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of 1,2-Dioleoyl-3-lauroyl-rac-glycerol and its stable isotope-labeled counterpart (e.g., this compound-¹³C₃) as an internal standard for the accurate quantification of triglycerides and other lipid species in complex biological matrices. The methodologies outlined are primarily focused on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based lipidomics workflows.
Introduction
This compound is a mixed-acid triglyceride containing two oleic acid moieties and one lauric acid moiety. Its defined chemical structure and physical properties, which are representative of a broad range of endogenous triglycerides, make it a suitable internal standard. For quantitative analysis, the stable isotope-labeled form is preferred as it co-elutes with the analyte of interest and experiences similar ionization efficiency, thus correcting for variations in sample preparation and instrument response.[1] This compound is particularly useful in the analysis of lipids in matrices such as human milk, infant formula, vegetable oils, and various biological tissues and fluids.[1]
Principle of Internal Standardization
The fundamental principle of using an internal standard (IS) in quantitative analysis is to add a known amount of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples prior to analysis. The ratio of the analyte signal to the internal standard signal is then used to construct a calibration curve and to determine the concentration of the analyte in the unknown samples. This approach effectively normalizes for variations that can occur during sample preparation, extraction, and instrumental analysis, leading to improved accuracy and precision of the quantitative results.
Below is a diagram illustrating the logical relationship of internal standard-based quantification.
Caption: Logic of Internal Standard-Based Quantification.
Experimental Protocols
Protocol for Triglyceride Quantification in Human Plasma by LC-MS/MS
This protocol provides a general methodology for the quantification of triglycerides in human plasma using this compound-¹³C₃ as an internal standard.
3.1.1. Materials and Reagents
-
This compound-¹³C₃ (Internal Standard)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Human plasma samples
3.1.2. Sample Preparation and Lipid Extraction (Folch Method)
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution (e.g., 10 µL of a 100 µg/mL solution in chloroform:methanol 2:1, v/v).
-
Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 5 minutes.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v).
3.1.3. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for triglyceride separation.
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH₄]⁺).
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for the target triglycerides and the internal standard should be optimized.
3.1.4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative triglyceride and a fixed concentration of the internal standard.
-
Quantification: The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Below is a diagram illustrating the experimental workflow for LC-MS/MS based lipidomics.
Caption: Experimental Workflow for LC-MS/MS Lipidomics.
Protocol for Fatty Acid Analysis by GC-MS
For the analysis of the fatty acid composition of triglycerides, a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs) is required.
3.2.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract (from section 3.1.2), add 1-2 mL of 12-14% BF₃-Methanol reagent.
-
Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 10-60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of water to the reaction tube.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the organic (hexane) phase.
-
Centrifuge briefly to aid phase separation.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3.2.2. GC-MS Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column suitable for FAMEs analysis (e.g., a polar column like a BPX70).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to identify the FAMEs based on their mass spectra and retention times, and selected ion monitoring (SIM) mode for quantification.
Data Presentation
The following tables provide an example of the quantitative performance data that should be generated during method validation for the quantification of a target triglyceride using this compound-¹³C₃ as an internal standard. Please note that the following data is illustrative and should be determined experimentally for your specific assay and matrix.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Triglyceride (example) | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| Triglyceride (example) | 10 | 9.8 ± 0.5 | 98.0 | 5.1 |
| 100 | 102.1 ± 4.2 | 102.1 | 4.1 | |
| 500 | 495.5 ± 19.8 | 99.1 | 4.0 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Triglyceride (example) | 92.5 ± 4.1 | 95.2 ± 3.5 |
Table 4: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Triglyceride (example) | 0.5 | 1.5 |
Conclusion
This compound and its stable isotope-labeled analog are valuable tools for the accurate and precise quantification of triglycerides in a variety of biological and food-based matrices. The protocols outlined in these application notes provide a robust framework for the implementation of this internal standard in LC-MS/MS and GC-MS based lipidomics workflows. Method validation, including the assessment of linearity, accuracy, precision, recovery, and limits of detection and quantification, is crucial for ensuring the reliability of the generated data.
References
Application Note: High-Throughput Analysis of Triglycerides using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of triglycerides (TGs) in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The method described herein is suitable for the high-throughput, semi-quantitative characterization of a wide range of triglyceride species.[1] Triglycerides, as the primary form of energy storage in animals, are crucial molecules in cellular metabolism and are implicated in various diseases, making their precise identification and quantification vital for clinical diagnostics and drug development.[2] This document outlines the necessary steps for sample preparation, LC separation, and MS detection, and includes representative quantitative data.
Introduction
Triglycerides are a class of lipids composed of a glycerol (B35011) backbone esterified with three fatty acids.[1] The diversity of fatty acid chain lengths and degrees of saturation leads to a vast number of distinct TG species.[1] Traditional methods for TG analysis often measure the total triglyceride content, failing to capture the complexity of individual molecular species.[1] LC-MS has emerged as a powerful technique for the detailed analysis of intact triglycerides, offering high sensitivity and specificity.[2][3] This method allows for the separation and identification of individual TG species, providing valuable insights into lipid metabolism and its dysregulation in disease.[3]
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of triglycerides is depicted below.
Caption: Experimental workflow for triglyceride analysis by LC-MS.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure high-quality data and prevent the degradation of triglycerides.[4]
Materials:
-
Biological sample (e.g., human serum, plasma)
-
Isopropanol (B130326) (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
For human serum or plasma, perform protein precipitation by adding isopropanol at a 4:1 ratio (isopropanol:serum).[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at 25,000 x g for three minutes.[1]
-
Collect the supernatant and dilute it 1:1 with deionized water.[1]
-
Mix the diluted supernatant. The sample is now ready for injection into the LC-MS system.
Liquid Chromatography
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for triglyceride separation.[2][5] A typical column dimension is 2.1 mm x 100 mm with 1.8 µm particles.
-
Mobile Phase A: 0.01% formic acid in water with 0.2 mM Ammonium (B1175870) Formate.[1]
-
Mobile Phase B: 50% isopropanol in acetonitrile (B52724) with 0.01% formic acid and 0.2 mM Ammonium Formate.[1]
-
Column Temperature: 60 °C.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 2 µL.[1]
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 90 |
| 2.0 | 90 |
| 6.0 | 98 |
| 8.0 | 98 |
| 8.1 | 90 |
| 11.0 | 90 |
This is an exemplary gradient and may need optimization based on the specific triglycerides of interest and the LC system used.
Mass Spectrometry
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted and quantitative analysis.[1][6] For triglyceride analysis, the precursor ion is typically the ammonium adduct [M+NH4]+, and the product ions result from the neutral loss of a fatty acid.[6][7]
MRM Transitions: A comprehensive list of MRM transitions should be established to cover the targeted triglyceride species. For example, a method can be developed to monitor over 54 different triglyceride combinations using 687 MRM transitions.[1] Another approach involves using 195 MRM transitions to measure 47 different triglycerides.[6][8]
Data Presentation
The following tables summarize representative quantitative data for the LC-MS analysis of triglycerides.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | Up to 100 µg/mL for each TG species | [9] |
| Intra-day Coefficient of Variation (CV) | 15.0–20.9 % (n = 9) | [9] |
| Inter-day Coefficient of Variation (CV) | 17.3–36.6 % (n = 9) | [9] |
| Recovery (for TG 50:0) | 97.0 % | [9] |
| Lower Limit of Quantification | 11.1 µg/mL | [9] |
| Limit of Detection | 3.3 µg/mL | [9] |
Table 2: Example Triglyceride Species Analyzed
| Triglyceride Species | Description |
| Tricaprylin (C8:0) | Composed of glycerol and three caprylic acid molecules.[10] |
| Tricaprin (C10:0) | Composed of glycerol and three capric acid molecules.[10] |
| Trilaurin (C12:0) | Composed of glycerol and three lauric acid molecules.[10] |
| Trimyristin (C14:0) | Composed of glycerol and three myristic acid molecules.[10] |
| Tripalmitin (C16:0) | Composed of glycerol and three palmitic acid molecules.[10] |
Signaling Pathway Diagram
The following diagram illustrates the general principle of triglyceride identification using tandem mass spectrometry.
Caption: Principle of triglyceride identification by MS/MS.
Conclusion
The LC-MS method detailed in this application note provides a robust and high-throughput approach for the analysis of triglycerides in biological samples.[1] This technique enables the simultaneous targeted analysis of numerous triglyceride species in a single run, offering valuable structural information through the use of MRM.[1] The ability to profile individual triglyceride species is essential for advancing research in areas such as metabolic diseases and for the development of novel therapeutics.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Triglyceride Sample Preparation Guide for LC-MS/MS Accuracy - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS MRM Library for Triglycerides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
Application Notes & Protocols for the Quantification of 1,2-Dioleoyl-3-lauroyl-rac-glycerol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 1,2-Dioleoyl-3-lauroyl-rac-glycerol (DOLG), a specific triacylglycerol, in various biological matrices. The protocols outlined below are designed for researchers in lipidomics, drug development, and clinical diagnostics who require sensitive and reliable methods for the quantification of this and other similar lipid molecules.
Introduction
Triacylglycerols (TAGs), the primary components of fats and oils, are crucial for energy storage and transport in biological systems.[1][2][3] The specific composition of fatty acids on the glycerol (B35011) backbone determines the physicochemical properties and metabolic fate of the TAG molecule. This compound is a mixed-acid triacylglycerol containing two oleic acid moieties and one lauric acid moiety. While the precise biological significance of this specific TAG is not extensively characterized, its presence has been identified in various natural sources, including human milk, infant formula, and certain vegetable oils.[4][5] Accurate quantification of specific TAGs like DOLG in biological samples such as plasma, serum, and tissues is essential for understanding lipid metabolism in health and disease.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the selective and sensitive quantification of individual lipid species within complex biological mixtures.[4][6][7] This document provides detailed protocols for sample preparation and LC-MS/MS analysis of DOLG, along with data presentation guidelines and a visualization of the general metabolic pathway for triacylglycerols.
Quantitative Data Presentation
Accurate quantification of this compound in biological samples is an emerging area of research. While extensive data for this specific triglyceride is not yet widely available, the following table provides a template for presenting such quantitative data. For illustrative purposes, a second table with concentration ranges of common triacylglycerols in human plasma is also provided.
Table 1: Quantitative Data for this compound (Template)
| Biological Matrix | Sample Type | Concentration Range (µg/mL) | Analytical Method | Reference |
| Human Milk | Mature | Data Not Available | LC-MS/MS | [5] |
| Date Seed Oil | Phoenix dactylifera L. | Data Not Available | GC-MS | [8][9][10] |
| Bumblebee Fat Body | Bombus lapidarius | Data Not Available | LC-MS | [11][12] |
Table 2: Example Concentrations of Common Triacylglycerols in Human Plasma
| Triacylglycerol Species | Abbreviation | Concentration Range (µg/mL) |
| 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol | POL | 10 - 50 |
| 1,2-Dipalmitoyl-3-oleoyl-glycerol | PPO | 5 - 30 |
| 1,3-Dioleoyl-2-palmitoyl-glycerol | OPO | 20 - 100 |
| 1-Palmitoyl-2,3-dioleoyl-glycerol | POO | 15 - 75 |
| 1,2,3-Trioleoyl-glycerol | OOO | 30 - 150 |
Note: These values are approximate and can vary significantly based on diet, age, sex, and health status.
Experimental Protocols
The following protocols describe the extraction and quantification of this compound from biological samples using LC-MS/MS.
A robust lipid extraction method is critical for accurate quantification. The methyl-tert-butyl ether (MTBE) method is a widely used protocol that offers high recovery for a broad range of lipid classes, including triacylglycerols.
Materials:
-
Plasma or Serum Sample
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Ultrapure water
-
Internal Standard (IS): this compound-¹³C₃ (commercially available)[11]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution (e.g., 10 µg/mL of this compound-¹³C₃ in methanol).
-
Add 450 µL of cold methanol to the sample, vortex for 30 seconds to precipitate proteins.
-
Add 1.5 mL of MTBE, vortex for 1 minute.
-
Add 375 µL of ultrapure water to induce phase separation, vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., Acetonitrile/Isopropanol, 1:1, v/v) for analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (DOLG): Precursor Ion [M+NH₄]⁺ → Product Ion (Neutral loss of a fatty acid)
-
Internal Standard (DOLG-¹³C₃): Precursor Ion [M+NH₄]⁺ → Product Ion (Neutral loss of a fatty acid)
-
Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of the analytical standard and the internal standard.
Visualizations
The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.
Caption: Experimental workflow for DOLG quantification.
As specific signaling pathways for this compound are not well-defined, the following diagram illustrates the general metabolic pathway of triacylglycerols, highlighting their synthesis, transport, and breakdown.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound | Masstech Portal [masstechportal.org]
- 6. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS based nutritional and aroma profiling of date palm seeds collected from different Egyptian cultivars for valorization purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. amsbio.com [amsbio.com]
- 12. caymanchem.com [caymanchem.com]
Application Note and Protocol: Preparation of Triglyceride Standards for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of triglycerides in various matrices, including vegetable oils, food products, and biological samples. Accurate quantification relies on the precise preparation of triglyceride standards. However, due to their non-polar and hydrophobic nature, triglycerides can be challenging to dissolve completely, and improper sample preparation can lead to inaccurate results, poor peak shape, and system contamination. This document provides a detailed protocol for the effective dissolution and preparation of triglyceride standards for reversed-phase HPLC (RP-HPLC) analysis.
Experimental Protocol: Dissolving Triglyceride Standards
This protocol outlines the steps for preparing stock and working solutions of triglyceride standards for HPLC analysis.
1. Materials and Reagents
-
Triglyceride Standards: High purity (e.g., >99%) individual or mixed triglyceride standards (e.g., Triolein, Tripalmitin, Tristearin).
-
Solvents: HPLC-grade solvents are mandatory to avoid baseline noise and ghost peaks.[1] Common choices include:
-
Chloroform
-
Methanol (MeOH)
-
Acetonitrile (B52724) (ACN)
-
Isopropanol (IPA)
-
Methyl tert-butyl ether (MTBE)
-
Equipment:
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes and tips
-
Vortex mixer
-
Ultrasonic bath
-
Syringe filters (0.22 or 0.45 µm, PTFE recommended for organic solvents)
-
HPLC vials with caps
-
2. Procedure for Preparing a Stock Solution (e.g., 1-5 mg/mL)
-
Weighing the Standard: Accurately weigh the desired amount of the triglyceride standard using an analytical balance and transfer it into a Class A volumetric flask.[2]
-
Initial Dissolution: Add a small amount of a suitable primary solvent, such as dichloromethane or a 1:1 (v/v) mixture of methylene (B1212753) chloride and acetonitrile, to dissolve the standard.[2][3] For complex lipid mixtures, a 2:1 (v/v) chloroform:methanol mixture is also effective.[4][5]
-
Assisting Dissolution:
-
Gently swirl or vortex the flask to ensure the standard is fully wetted.[2]
-
If necessary, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
For highly saturated or high-molecular-weight triglycerides that may be solid at room temperature, gentle warming in a water bath (e.g., 30-40°C) can improve solubility.[6] Avoid excessive heat, which could cause solvent evaporation or sample degradation.
-
-
Final Dilution: Once the standard is completely dissolved, bring the flask to its final volume with the same solvent.
-
Homogenization: Cap the flask securely and invert it several times, followed by vortexing to ensure the solution is homogeneous. A typical stock solution concentration is between 1-5 mg/mL.[2]
-
Storage: Store the stock solution in a tightly sealed container at a low temperature (e.g., 4°C or -20°C) and protected from light to prevent degradation.[3]
3. Procedure for Preparing Working Solutions
-
Dilution: Prepare working standards by diluting the stock solution to the desired concentration range for your calibration curve.
-
Solvent Choice: The dilution solvent, which will also be the injection solvent, should be carefully chosen. The ideal injection solvent is the initial mobile phase of your HPLC gradient.[7] If the triglycerides are not sufficiently soluble in the mobile phase, use the stronger modifier solvent from your mobile phase (e.g., acetone, isopropanol, MTBE).[7]
-
Critical Note on Injection Solvent: Under no circumstances should hexane (B92381) be used as the injection solvent for reversed-phase HPLC. Hexane is too non-polar and will interfere with the stationary phase, causing severe peak broadening or splitting.[7]
-
Filtration: Before transferring the working solution to an HPLC vial, filter it through a 0.45 µm or 0.22 µm PTFE syringe filter to remove any particulates that could block the column or tubing.[2][6]
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for successfully preparing triglyceride standards. The table below summarizes recommended solvents for different stages of the preparation process.
| Solvent / Solvent Mixture | Primary Use | Key Considerations |
| Dichloromethane (DCM) / Methylene Chloride | Stock Solution Preparation, Injection Solvent | Excellent solubility for a wide range of triglycerides.[8] Compatible with many RP-HPLC mobile phases.[6] |
| Acetonitrile (ACN) / Dichloromethane (1:1 v/v) | Stock & Working Solution Preparation | Provides excellent solubility and is highly compatible with common mobile phases where ACN is the weak solvent.[3] |
| Chloroform / Methanol (e.g., 2:1 v/v) | Stock Solution Preparation (especially for lipid films) | Very effective at dissolving a broad range of lipids.[4][5] Ensure miscibility with the subsequent mobile phase to prevent precipitation.[4] |
| Acetone | Injection Solvent, Mobile Phase Modifier | Good solvent for triglycerides and often used as the "strong" eluting solvent mixed with acetonitrile in the mobile phase.[6][7] |
| Isopropanol (IPA) | Injection Solvent, Mobile Phase Modifier | A common alternative to acetone as a strong organic modifier in the mobile phase.[2][9] |
| Methyl tert-butyl ether (MTBE) | Injection Solvent, Mobile Phase Modifier | A stable alternative to tetrahydrofuran (B95107) (THF) that provides good solubility and can be used as a strong mobile phase component.[7][9] |
| Hexane | NOT RECOMMENDED for Injection | While used in lipid extractions, it is immiscible with typical RP-HPLC mobile phases and causes severe peak distortion.[7] It should be avoided as the final sample diluent. |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for Triglyceride Standard Preparation.
References
- 1. Choosing the Right Solvent for HPLC | Advent [adventchembio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. youngin.com [youngin.com]
Application Notes and Protocols: Developing a Calibration Curve for Triglyceride Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triglycerides are a key class of lipids that serve as a major energy source in biological systems.[1][2][3] The quantification of triglyceride levels is crucial in various research areas, including metabolic studies, cardiovascular disease research, and the development of therapeutic drugs targeting lipid metabolism.[1][2][3] This document provides a detailed protocol for developing a reliable calibration curve for the accurate quantification of triglycerides in serum, plasma, and other biological samples using a colorimetric enzymatic assay. The principle of this assay is based on the enzymatic hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The glycerol is then enzymatically oxidized to produce a colored product, the absorbance of which is directly proportional to the triglyceride concentration in the sample.[1][2][4][5]
I. Data Presentation
Table 1: Triglyceride Standard Curve Preparation
This table outlines the serial dilution of a triglyceride standard to generate a calibration curve. The final concentrations and expected absorbance values are hypothetical and will vary depending on the specific reagents and spectrophotometer used.
| Standard ID | Volume of 0.2 mM Standard (µL) | Volume of Assay Buffer (µL) | Final Triglyceride Amount (nmol/well) | Final Triglyceride Concentration (mg/dL) | Expected Absorbance (570 nm) |
| S0 (Blank) | 0 | 50 | 0 | 0 | 0.000 |
| S1 | 10 | 40 | 2 | 40 | ~0.250 |
| S2 | 20 | 30 | 4 | 80 | ~0.500 |
| S3 | 30 | 20 | 6 | 120 | ~0.750 |
| S4 | 40 | 10 | 8 | 160 | ~1.000 |
| S5 | 50 | 0 | 10 | 200 | ~1.250 |
Note: The conversion to mg/dL is an approximation for illustrative purposes. The exact conversion factor depends on the average molecular weight of the triglyceride standard used.
II. Experimental Protocols
A. Materials and Reagents
-
Triglyceride Assay Buffer
-
Triglyceride Standard (e.g., 1 mM)
-
Lipase[1]
-
Triglyceride Probe (Chromogen)
-
Triglyceride Enzyme Mix
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Pipettes and pipette tips
-
Samples (e.g., serum, plasma, cell lysates)
B. Reagent Preparation
-
Triglyceride Assay Buffer: Warm to room temperature before use.[6]
-
Triglyceride Standard (1 mM): If frozen, thaw in a hot water bath (e.g., 80-100°C) for 1-5 minutes until the solution is clear, and vortex to ensure it is fully dissolved.[6][7]
-
Triglyceride Probe: Thaw at 37°C for 1-5 minutes if stored in DMSO.[6]
-
Lipase and Triglyceride Enzyme Mix: Reconstitute lyophilized vials with Triglyceride Assay Buffer as per the manufacturer's instructions. Aliquot and store at -20°C.[6]
C. Standard Curve Preparation
-
Prepare a 0.2 mM working solution of the Triglyceride Standard by diluting the 1 mM stock. For example, add 40 µL of the 1 mM standard to 160 µL of Triglyceride Assay Buffer.[8][9]
-
Add the volumes of the 0.2 mM Triglyceride Standard and Triglyceride Assay Buffer to a series of wells in a 96-well plate as detailed in Table 1 .[8] This will generate standards with 0, 2, 4, 6, 8, and 10 nmol/well of triglyceride.
D. Sample Preparation
-
Serum and Plasma: Can often be used directly. Samples with high triglyceride levels should be diluted with Triglyceride Assay Buffer to fall within the standard curve range.[6][9] For example, a 1:1 dilution with PBS or assay buffer may be necessary for samples with concentrations above the highest standard.[4]
-
Tissue or Cells: Homogenize tissue (~100 mg) or cells (~10 million) in a solution containing a non-ionic detergent like 5% NP-40.[9] Heat the homogenate to 80-100°C for 2-5 minutes, cool to room temperature, and repeat the heating step to ensure all triglycerides are solubilized.[9] Centrifuge to remove insoluble material and use the supernatant for the assay.[9] A 10-fold dilution with water may be required before the assay.[9]
-
Add 2-50 µL of your prepared sample to the wells. Adjust the final volume in each well to 50 µL with Triglyceride Assay Buffer.
E. Assay Procedure
-
Lipase Treatment: Add 2 µL of Lipase to each standard and sample well. Mix and incubate for 20-40 minutes at room temperature. This step hydrolyzes triglycerides to glycerol and free fatty acids.[6][7]
-
Background Control (Optional): For samples suspected of containing endogenous glycerol, prepare parallel sample wells without adding Lipase. Instead, add 2 µL of Triglyceride Assay Buffer.[7]
-
-
Reaction Mix Preparation: Prepare a Reaction Mix for the number of wells to be assayed. For each well, mix:
-
46 µL Triglyceride Assay Buffer
-
2 µL Triglyceride Probe
-
2 µL Triglyceride Enzyme Mix
-
-
Incubation: Add 50 µL of the Reaction Mix to each well. Mix well and incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
F. Data Analysis
-
Correct for Blank: Subtract the absorbance value of the blank (S0) from all standard and sample readings.[1]
-
Correct for Background (if applicable): Subtract the absorbance of the sample background control (without Lipase) from the corresponding sample readings.
-
Generate Standard Curve: Plot the corrected absorbance values for the standards against the amount of triglyceride (nmol/well).
-
Determine Sample Concentration: Use the linear regression equation from the standard curve to calculate the amount of triglyceride (B) in each sample well.
-
Calculate Final Concentration: Use the following formula to determine the triglyceride concentration in the original sample:
-
Concentration (mM or nmol/µL) = (B / V) x D
-
Where:
-
B = Amount of triglyceride in the well from the standard curve (nmol).
-
V = Volume of the sample added to the well (µL).
-
D = Dilution factor of the sample.
-
-
III. Mandatory Visualizations
Caption: Workflow for the enzymatic quantification of triglycerides.
Caption: Enzymatic cascade for triglyceride colorimetric detection.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Triglyceride (TG) Assay Kit. Quantification (ab65336/K622) | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 1,2-Dioleoyl-3-lauroyl-rac-glycerol-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of individual triglyceride species is of paramount importance in various fields, including clinical diagnostics, nutritional science, and drug development. Isotope Dilution Mass Spectrometry (ID-MS) has emerged as the gold standard for this purpose, offering high precision and accuracy by mitigating matrix effects and variations in sample preparation and instrument response.[1][2][3] This document provides detailed application notes and protocols for the use of 1,2-Dioleoyl-3-lauroyl-rac-glycerol-13C3 as an internal standard for the quantitative analysis of this compound and other similar triglycerides by Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound-13C3 is a stable isotope-labeled triglyceride intended for use as an internal standard in mass spectrometry-based lipidomics.[4][5] Its chemical structure is identical to its endogenous counterpart, with the exception of the incorporation of three Carbon-13 isotopes in the glycerol (B35011) backbone, allowing for its differentiation by the mass spectrometer.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample at the earliest stage of analysis.[1] The labeled internal standard (in this case, this compound-13C3) behaves chemically and physically identically to the endogenous analyte throughout the entire analytical procedure, including extraction, derivatization (if any), and ionization.
By measuring the ratio of the signal intensity of the endogenous analyte to the signal intensity of the isotopically labeled internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Lipid Extraction from Plasma/Serum
The following protocol is a modification of the widely used Folch method for the extraction of lipids from biological fluids.[6][7]
Materials:
-
Plasma or Serum Sample
-
This compound-13C3 internal standard solution (in chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add 50 µL of plasma or serum.
-
Add a known amount of this compound-13C3 internal standard solution. The amount should be optimized to be within the linear range of the assay.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three layers will form: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.
LC-MS/MS Analysis of Triglycerides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[8]
LC Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[9]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[9]
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: Triglycerides are typically detected as their ammonium adducts ([M+NH4]+) in positive ion mode.[10] The fragmentation of these adducts often results in the neutral loss of a fatty acid chain plus ammonia.[10]
-
Analyte (this compound):
-
Precursor Ion ([M+NH4]+): m/z 820.7
-
Product Ions (Neutral Loss):
-
m/z 539.5 (Loss of Lauroic acid + NH3)
-
m/z 523.5 (Loss of Oleic acid + NH3)
-
-
-
Internal Standard (this compound-13C3):
-
Precursor Ion ([M+NH4]+): m/z 823.7
-
Product Ions (Neutral Loss):
-
m/z 542.5 (Loss of Lauroic acid + NH3)
-
m/z 526.5 (Loss of Oleic acid + NH3)
-
-
Caption: Schematic of the LC-MS/MS analytical workflow.
Data Presentation and Performance Characteristics
The following table summarizes the expected quantitative performance characteristics for an isotope dilution LC-MS/MS method for triglycerides using this compound-13C3 as an internal standard. These values are illustrative and should be determined for each specific assay and instrument.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Data Analysis: The concentration of the endogenous analyte is calculated using the following formula:
ConcentrationAnalyte = (Peak AreaAnalyte / Peak AreaIS) * (ConcentrationIS / Response Factor)
The response factor (RF) is determined from a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
Conclusion
The use of this compound-13C3 as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of triglycerides in biological samples. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The high specificity and sensitivity of LC-MS/MS, combined with the precision of isotope dilution, enable high-quality data generation for a wide range of applications in lipid research.
References
- 1. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. lcms.cz [lcms.cz]
sample preparation techniques for lipid analysis in serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of serum samples for lipid analysis. The selection of an appropriate sample preparation method is critical for accurate and reproducible lipid profiling. The following sections detail common techniques, including their principles, advantages, disadvantages, and step-by-step protocols.
Introduction to Serum Sample Preparation for Lipidomics
Serum is a complex biological matrix containing a high abundance of proteins and a diverse range of lipids. Effective sample preparation is essential to remove interfering substances, such as proteins, and to efficiently extract lipids for downstream analysis by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1] The choice of method depends on the specific lipid classes of interest, the required sample throughput, and the analytical platform to be used.[2][3]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic and widely used technique for separating lipids from aqueous samples based on their differential solubility in immiscible organic and aqueous phases.[4]
Folch Method
The Folch method, first published in 1957, is considered a gold standard for total lipid extraction from tissues and biological fluids.[5][6] It utilizes a chloroform (B151607) and methanol (B129727) mixture to effectively extract a broad range of lipid classes.[6][7]
Principle: The method involves homogenizing the serum sample in a chloroform:methanol (2:1, v/v) mixture. This monophasic system disrupts protein-lipid complexes and solubilizes lipids. The addition of water or a salt solution induces phase separation, resulting in an upper aqueous phase containing polar non-lipid components and a lower chloroform phase containing the lipids.[7][8]
Advantages:
-
High extraction efficiency for a wide variety of lipid classes.[2]
-
Well-established and widely validated method.[5]
Disadvantages:
-
Use of chloroform, a toxic and environmentally hazardous solvent.[2]
-
The denser chloroform phase is the bottom layer, which can make its collection more challenging and prone to contamination from the interface.[9]
-
Can be labor-intensive and time-consuming.[4]
Experimental Protocol: Folch Method [7][10][11]
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
Vortex the sample to ensure homogeneity.
-
-
Extraction:
-
To 100 µL of serum in a glass tube, add 2 mL of a freshly prepared chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 1-2 minutes to form a single-phase solution and ensure thorough mixing and protein denaturation.
-
-
Phase Separation:
-
Add 400 µL of 0.9% NaCl solution (or water) to the mixture.
-
Vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous (methanol/water) phase using a Pasteur pipette.
-
Collect the lower chloroform phase containing the lipids, being careful to avoid the protein interface.
-
-
Drying and Reconstitution:
-
Dry the collected chloroform phase under a stream of nitrogen gas or using a vacuum centrifuge.
-
Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., isopropanol/methanol 1:1, v/v).
-
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 6. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. [PDF] A Comprehensive Comparison of Solid Phase Extraction ( SPE ) vs . Solid Liquid Extraction ( SLE ) vs . Liquid Liquid Extraction ( LLE ) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses | Semantic Scholar [semanticscholar.org]
- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
Application of Triglyceride Standards in Food Oil Analysis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of triglycerides (TGs) is a cornerstone of food oil analysis, crucial for verifying authenticity, assessing quality, and understanding the nutritional profile of edible oils. Triglycerides, being the major components of fats and oils, provide a unique fingerprint for each oil type based on their fatty acid composition and positional distribution on the glycerol (B35011) backbone. The use of triglyceride standards is paramount for accurate identification and quantification of these complex lipid molecules. This document provides detailed application notes and protocols for the analysis of triglycerides in food oils using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by quantitative data and visual workflows. The methodologies described are aligned with established practices, including those from respected bodies like the American Oil Chemists' Society (AOCS) and AOAC INTERNATIONAL.[1][2][3][4][5]
The Role of Triglyceride Standards
Triglyceride standards are highly purified compounds of known structure and concentration. Their application in food oil analysis is multi-faceted:
-
Peak Identification: By comparing the retention times of peaks in a sample chromatogram to those of known TG standards, individual triglycerides can be identified.
-
Quantification: Standards are used to create calibration curves, enabling the accurate quantification of individual or groups of triglycerides in an oil sample. This is typically done using an external standard method.[6]
-
Method Validation: TG standards are essential for validating analytical methods, including determining parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).
-
System Suitability: Injecting a standard mixture before sample analysis helps to ensure the chromatographic system is performing optimally.
Analytical Techniques for Triglyceride Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques for detailed triglyceride analysis.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying triglycerides, often after conversion to their more volatile fatty acid methyl esters (FAMEs). However, with the advent of high-temperature capillary columns, direct analysis of intact triglycerides is also possible.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common approach for triglyceride analysis, separating TGs based on their partition number (PN), also known as the equivalent carbon number (ECN). The PN is calculated as CN - 2n, where CN is the total number of carbon atoms in the fatty acid chains and n is the number of double bonds. This technique allows for the separation of triglycerides into groups with the same PN.
Experimental Protocols
Protocol 1: Intact Triglyceride Analysis by High-Temperature Gas Chromatography (HT-GC)
This protocol is suitable for determining the triglyceride profile of vegetable oils.
1. Principle:
Intact triglycerides are separated based on their carbon number and degree of unsaturation using a high-temperature, non-polar capillary column. Detection is typically performed using a Flame Ionization Detector (FID).
2. Apparatus and Reagents:
-
Gas Chromatograph (GC) with a cool on-column or split/splitless injector and a Flame Ionization Detector (FID).
-
High-temperature capillary column (e.g., a short column with a thin film of methyl polysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Reagents: Isooctane (B107328) (HPLC grade), Triglyceride standards (e.g., tripalmitin (B1682551) (PPP), triolein (B1671897) (OOO), tristearin (B179404) (SSS), trilinolein (B126924) (LLL)).
3. Standard Preparation:
-
Prepare a mixed triglyceride standard solution (e.g., 10 mg/mL of each standard) in isooctane.
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the oil sample into a vial.
-
Add 10 mL of isooctane and vortex to dissolve.
5. GC Conditions:
-
Injector Temperature: Set to follow the oven temperature program.
-
Oven Temperature Program:
-
Initial Temperature: 220°C
-
Ramp: 5°C/min to 350°C
-
Hold: 15 min at 350°C
-
-
Detector Temperature: 360°C
-
Carrier Gas Flow Rate: 1-2 mL/min
-
Injection Volume: 1 µL
6. Data Analysis:
-
Identify triglyceride peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the triglycerides by comparing the peak areas in the sample to a calibration curve generated from the standards.
Protocol 2: Triglyceride Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the AOCS Official Method Ce 5b-89 for the determination of triglycerides in vegetable oils by HPLC.[2]
1. Principle:
Triglycerides are separated by reversed-phase HPLC according to their equivalent carbon number (ECN). Detection can be achieved using a refractive index detector (RID), an evaporative light scattering detector (ELSD), or a mass spectrometer (MS).
2. Apparatus and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a column thermostat.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detector: RID, ELSD, or MS.
-
Reagents: Acetonitrile (B52724) (HPLC grade), Acetone (B3395972) (HPLC grade), Chloroform (HPLC grade), Triglyceride standards.
3. Standard Preparation:
-
Prepare individual or mixed standard solutions of triglycerides (e.g., 5 mg/mL) in the solubilization solvent.
4. Sample Preparation:
-
Prepare a 5% (w/v) solution of the oil sample in the solubilization solvent (e.g., acetone or a 1:1 mixture of acetone and chloroform).[2]
5. HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and acetone (e.g., 50:50 v/v). The exact ratio may be adjusted to optimize separation.[2]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 10 µL.[2]
-
Detector Settings:
-
RID: Maintain at a constant temperature.
-
ELSD: Nebulizer and evaporator temperatures optimized for the mobile phase (e.g., 40°C each), gas flow at 1.6 SLM.[7]
-
6. Data Analysis:
-
Identify triglyceride groups based on their ECN by comparing retention times with standards.
-
Quantify using the area normalization method, assuming the sum of the areas of all triglyceride peaks is 100%.
Data Presentation: Triglyceride Composition of Common Vegetable Oils
The following tables summarize the typical triglyceride composition of several common vegetable oils as determined by chromatographic methods. The abbreviations for fatty acids are: P - Palmitic, O - Oleic, L - Linoleic, S - Stearic, Ln - Linolenic.
| Triglyceride | Soybean Oil (%)[8] | Sunflower Oil (%) | Olive Oil (%)[9] | Palm Oil (%) |
| LLL | 15-25 | 10-20 | < 1.0 | < 1.0 |
| OLL | 15-20 | 15-25 | 2-5 | 3-6 |
| PLL | 10-15 | 5-10 | < 1.0 | 3-5 |
| OOL | 15-20 | 20-30 | 12-14 | 8-12 |
| POL | 8-12 | 5-10 | 2-4 | 10-15 |
| OOO | 5-10 | 15-25 | 30-33 | 3-5 |
| POO | 2-5 | 2-5 | 26-28 | 25-30 |
| POP | < 1.0 | < 1.0 | < 1.0 | 25-30 |
| SOO | 1-3 | 1-3 | 1-3 | 3-5 |
Note: The composition can vary depending on the specific cultivar, growing conditions, and processing methods.
Visualization of Workflows
Experimental Workflow for TG Analysis
The following diagram illustrates the general workflow for the analysis of triglycerides in food oils using chromatographic techniques.
Caption: General workflow for triglyceride analysis in food oils.
Logical Relationship for Quantification using Standards
This diagram illustrates the logical process of using external standards for the quantification of triglycerides.
Caption: Quantification using an external standard calibration curve.
References
- 1. AOAC Official Method 986.19 Triglycerides in Fats and Oils - MBA智库文档 [doc.mbalib.com]
- 2. library.aocs.org [library.aocs.org]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. AOAC (2006) Official Methods of Analysis Lipids, Fats and Oils Analysis Total Fat by Acid Hydrolysis Pet Food—Item 24. 17th Edition, Association of Analytical Communities, Gaithersburg, Reference Data Method 954.02 (4.5.02 or 7.063); NFNAP; LIPD; FA. - References - Scientific Research Publishing [scirp.org]
- 6. Analysis of olive oil and seed oil triglycerides by capillary gas chromatography as a tool for the detection of the adulteration of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. curresweb.com [curresweb.com]
Troubleshooting & Optimization
Technical Support Center: Triglyceride Quantification in LC-MS
Welcome to the technical support center for triglyceride quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible triglyceride quantification. This section addresses common problems related to the extraction and preparation of lipids from biological matrices.
Frequently Asked Questions (FAQs)
Q1: Which lipid extraction method is best for triglycerides?
A1: The choice of extraction method can significantly impact triglyceride recovery. The Folch and Bligh-Dyer methods are both widely used and effective for a broad range of lipids, including triglycerides. The Matyash method, which uses the less toxic solvent methyl-tert-butyl ether (MTBE), is another popular alternative. For many applications, a simple protein precipitation can also be sufficient, particularly for serum or plasma samples.[1][2]
Q2: What are common causes of low triglyceride recovery during extraction?
A2: Low recovery can stem from several factors, including insufficient solvent volume, inadequate homogenization, or sample degradation. For instance, in the Folch method, a sample-to-solvent ratio of 1:20 (v/v) has been shown to be ideal for plasma samples to ensure efficient extraction. It is also critical to keep samples on ice throughout the extraction process to minimize enzymatic degradation.[3]
Q3: How can I prevent the degradation of triglycerides during sample preparation?
A3: Triglycerides are susceptible to hydrolysis and oxidation. To minimize degradation, always work with samples on ice and use ice-cold solvents.[3] Adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent can help prevent oxidation. Additionally, process samples as quickly as possible and avoid prolonged exposure to room temperature.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent triglyceride recovery | 1. Incomplete extraction due to insufficient solvent volume. 2. Inadequate homogenization of tissue samples. 3. Phase separation issues during liquid-liquid extraction. 4. Analyte loss during solvent evaporation. | 1. Ensure an appropriate sample-to-solvent ratio (e.g., 1:20 for plasma in the Folch method). 2. Thoroughly homogenize tissue samples until a uniform suspension is achieved.[4] 3. Vortex samples adequately after adding all solvents and allow sufficient time for phase separation.[3] 4. Use a gentle stream of nitrogen for solvent evaporation and avoid overheating the sample. |
| High variability between replicate samples | 1. Inconsistent sample handling and preparation. 2. Sample degradation. 3. Inaccurate pipetting of samples or internal standards. | 1. Standardize the entire sample preparation workflow and minimize variations between samples. 2. Keep samples on ice and use antioxidants.[3] 3. Calibrate pipettes regularly and ensure proper pipetting technique. |
Quantitative Data: Comparison of Lipid Extraction Methods
The following table summarizes the relative efficiency of different lipid extraction methods for triglycerides from serum.
| Extraction Method | Triglyceride Recovery (%) | Cholesterol Recovery (%) | Reference |
| Chloroform-Methanol (Folch) | 90% | 99% | [5] |
| Hexane-Isopropanol | 53% | 94% | [5] |
| Triton X-114 | 73% | 90% | [5] |
| Ether | 1.9% | 31% | [5] |
| Hexane | 2% | 25% | [5] |
Experimental Protocol: Modified Folch Lipid Extraction for Plasma
This protocol is a robust method for the total lipid extraction from plasma samples.
-
Preparation: Thaw plasma samples on ice. Prepare a stock solution of your internal standard in a suitable solvent.
-
Internal Standard Spiking: In a 2 mL centrifuge tube, add 40 µL of plasma. Spike in a known amount of the internal standard solution.[3]
-
Solvent Addition: Add 320 µL of ice-cold chloroform (B151607) followed by 160 µL of ice-cold methanol (B129727) (a 2:1 chloroform:methanol ratio).[6]
-
Mixing: Vortex the mixture vigorously for 10 seconds.
-
Incubation: Incubate the sample on ice for 30 minutes, with occasional vortexing.[3]
-
Phase Separation: Add ice-cold water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v).[3] Vortex again and incubate on ice for an additional 10 minutes.[3]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[6]
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase (e.g., isopropanol/acetonitrile).
Chromatography
Chromatographic separation is key to resolving complex triglyceride mixtures and minimizing matrix effects. This section covers common issues related to the LC separation of triglycerides.
Frequently Asked Questions (FAQs)
Q1: What type of LC column is best for triglyceride analysis?
A1: Reversed-phase columns, particularly C18 columns, are most commonly used for triglyceride analysis.[7] Separation is based on the hydrophobicity of the triglyceride species.
Q2: What mobile phases are typically used for triglyceride separation?
A2: A gradient of a weak mobile phase (e.g., acetonitrile/water) and a strong mobile phase (e.g., isopropanol/acetonitrile) is common.[1] Additives like ammonium (B1175870) formate (B1220265) or formic acid are often included to improve ionization efficiency.[1]
Q3: What causes poor peak shape (broadening, tailing, or splitting) for my triglyceride peaks?
A3: Poor peak shape can have multiple causes, including column contamination, a mismatch between the injection solvent and the mobile phase, or column overload.[8][9] If all peaks in the chromatogram are affected, it often points to a problem at the column inlet, such as a partially blocked frit.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column contamination or degradation. 2. Injection solvent is stronger than the initial mobile phase. 3. Column overload (injecting too much sample). 4. Partially blocked column inlet frit. | 1. Flush the column with a strong solvent. If the problem persists, replace the column.[8] 2. Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase.[8] 3. Dilute the sample or reduce the injection volume.[9] 4. Reverse flush the column (if recommended by the manufacturer) or replace the column.[9] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Air bubbles in the pump or lines. 3. Column temperature fluctuations. 4. Column degradation. | 1. Prepare fresh mobile phases and ensure they are properly mixed. 2. Purge the LC system to remove any air bubbles. 3. Ensure the column oven is maintaining a stable temperature. 4. Replace the column if retention times continue to shift with a new mobile phase. |
Experimental Protocol: Standard LC Method for Triglyceride Analysis
This protocol outlines a typical reversed-phase LC method for the separation of triglycerides.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 55°C.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: Gradient to 98% B
-
12-15 min: Hold at 98% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
Mass Spectrometry
The mass spectrometer is the detector for triglyceride quantification. This section addresses common issues related to the ionization and detection of triglycerides.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for triglycerides?
A1: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are both commonly used for triglyceride analysis. ESI is often preferred due to its soft ionization nature.[1]
Q2: What adducts should I look for when analyzing triglycerides?
A2: In positive ion mode ESI, triglycerides are most commonly detected as ammonium adducts ([M+NH4]+).[10] This is why ammonium formate is a frequent mobile phase additive. Sodium adducts ([M+Na]+) may also be observed.[10]
Q3: How can I improve the sensitivity of my triglyceride analysis?
A3: Optimizing the ion source parameters, such as the sprayer voltage and gas flows, can significantly improve sensitivity.[11] Additionally, ensuring the mobile phase composition is conducive to good ionization is crucial. For example, using volatile buffers like ammonium formate is recommended over non-volatile buffers like phosphate.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Suboptimal ion source parameters (e.g., temperature, gas flows, voltage). 2. Ion suppression due to matrix effects. 3. Inefficient formation of desired adducts. 4. Contaminated ion source. | 1. Perform an infusion analysis of a triglyceride standard to optimize source parameters.[11] 2. Improve sample cleanup to remove interfering matrix components.[8] Dilute the sample. 3. Ensure a sufficient concentration of the adduct-forming agent (e.g., ammonium formate) in the mobile phase. 4. Clean the ion source according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Contaminated ion source. 3. Leaks in the LC or MS system. | 1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source. 3. Check all fittings and connections for leaks. |
Data Analysis & Quantification
Accurate data analysis and quantification are the final steps in the experimental workflow. This section addresses common issues related to these processes.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for triglyceride quantification?
A1: An internal standard (IS) is crucial for accurate quantification as it compensates for variations in sample preparation, injection volume, and matrix effects.[12] By comparing the peak area of the analyte to the peak area of the IS, a more precise and accurate measurement can be obtained.
Q2: What makes a good internal standard for triglyceride analysis?
A2: An ideal internal standard should be a compound that is not naturally present in the sample but behaves similarly to the analytes of interest during extraction, chromatography, and ionization.[12] For triglycerides, odd-chain triglycerides (e.g., triheptadecanoin) or stable isotope-labeled triglycerides are commonly used.[8]
Q3: My internal standard response is highly variable. What could be the cause?
A3: High variability in the internal standard response can indicate problems with sample preparation (e.g., inconsistent addition of the IS), injection inconsistency, or significant matrix effects that are not being adequately compensated for. It is important to investigate the cause of this variability to ensure data quality.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Internal Standard (IS) Response | 1. Inconsistent addition of IS to samples. 2. Degradation of the IS in the stock solution or prepared samples. 3. Severe and variable ion suppression. | 1. Ensure the IS is added accurately and consistently to all samples at the beginning of the sample preparation process. 2. Prepare fresh IS stock solutions and store them properly. 3. Improve sample cleanup to reduce matrix effects. Consider using a stable isotope-labeled IS, which co-elutes with the analyte and provides better compensation for matrix effects.[12] |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations. 2. Inappropriate concentration range for the calibration standards. 3. Issues with the internal standard. | 1. Extend the calibration curve to lower concentrations or dilute samples that fall in the non-linear range. 2. Prepare a new set of calibration standards covering the expected concentration range of the samples. 3. Ensure the concentration of the internal standard is appropriate and consistent across all standards and samples. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for triglyceride quantification by LC-MS.
Troubleshooting Poor Peak Shape
Caption: Troubleshooting decision tree for poor peak shape in LC-MS.
Principle of Internal Standard Quantification
Caption: Principle of internal standard-based quantification in LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
how to improve mass accuracy for lipid identification
Welcome to the technical support center for improving mass accuracy in lipid identification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high mass accuracy in mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: Why is high mass accuracy crucial for lipid identification?
High mass accuracy is essential for the confident and unambiguous identification of lipid species.[1][2] It allows researchers to differentiate between lipids with very similar masses (isobaric and isotopic species), which is a common challenge in the complex lipidome.[3][4][5] By providing a measured mass-to-charge ratio (m/z) that is very close to the theoretical exact mass, high mass accuracy significantly narrows down the number of potential elemental compositions, thereby increasing the certainty of lipid annotation.[2] This is particularly critical in untargeted lipidomics for identifying novel or unexpected lipids and for distinguishing between lipid classes that may have overlapping mass ranges.[5][6]
Q2: What is the difference between mass resolution and mass accuracy?
Mass resolution and mass accuracy are two distinct but related parameters in mass spectrometry.
-
Mass Resolution is the ability of a mass spectrometer to distinguish between two peaks with very similar m/z values. Higher resolution allows for the separation of ions that are very close in mass, such as isotopic peaks or isobaric interferences.[4]
-
Mass Accuracy is the closeness of the measured m/z of an ion to its theoretical, true m/z. It is typically expressed in parts-per-million (ppm) or millimass units (mmu).[1]
While high resolution is often a prerequisite for achieving high mass accuracy, it does not guarantee it. A high-resolution instrument can separate two close peaks, but the reported m/z for both could be inaccurate if the instrument is not properly calibrated.
Q3: What are the primary sources of mass error in lipidomics experiments?
Several factors can contribute to mass inaccuracy in lipidomics analysis. These can be broadly categorized as:
-
Instrumental Factors:
-
Improper or Infrequent Mass Calibration: This is a leading cause of mass error.[7]
-
Instrument Drift: Changes in temperature, pressure, and electronics can cause the mass calibration to drift over time.[1][7]
-
Space-Charge Effects: High ion density in the mass analyzer can lead to electrostatic repulsion, causing shifts in measured m/z values.[8]
-
Detector Saturation: Overly intense signals can saturate the detector, leading to inaccurate mass assignment.[9]
-
-
Sample-Related Factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of target lipids, leading to ion suppression or enhancement and potentially affecting mass accuracy.[10]
-
High Sample Concentration: Overly concentrated samples can lead to ion suppression and detector saturation.[7]
-
-
Data Processing Issues:
-
Incorrect Peak Picking/Centroiding: Inaccurate determination of the peak center will result in an incorrect m/z value.
-
Partial Overlap of Isobaric Species: If two isobaric lipids are not fully resolved, the resulting peak will have a skewed m/z value.[11]
-
Troubleshooting Guides
Guide 1: Poor Mass Accuracy in a Single Run
Problem: You are observing significant mass errors (e.g., > 5 ppm) for known lipid standards in a recent acquisition.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Mass Calibration | 1. Verify that the correct calibration file was applied. 2. Recalibrate the instrument using a fresh, appropriate calibration standard.[1][7] | Mass accuracy for standards and subsequent runs should improve to within the expected range (e.g., < 2-3 ppm). |
| Instrument Drift | 1. Monitor instrument parameters like temperature and pressure for stability. 2. If the run was long, consider using a lock mass for real-time mass correction.[12] | Consistent mass accuracy is maintained throughout the entire chromatographic run. |
| Contamination | 1. Check for and identify any background ions that may be interfering with your analytes. 2. Clean the ion source and transfer optics according to the manufacturer's recommendations. | Reduction in background noise and improved signal-to-noise, leading to better mass accuracy. |
| High Signal Intensity | 1. Dilute the sample to reduce the signal intensity of overly abundant ions.[7] 2. Adjust detector settings if possible.[7] | Peaks are no longer saturating the detector, and mass accuracy for those ions is restored. |
Guide 2: Inconsistent Mass Accuracy Across a Batch
Problem: Mass accuracy is acceptable for some samples but poor for others within the same analytical batch.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | 1. Review the chromatography to see if poor mass accuracy correlates with complex regions of the chromatogram. 2. Improve chromatographic separation to reduce co-elution.[13] 3. Use a stable isotope-labeled internal standard for the affected lipid class to help correct for matrix-induced shifts.[14] | Improved mass accuracy for lipids that were previously affected by co-eluting matrix components. |
| Retention Time Shifts | 1. Check for consistent retention times of internal standards across all samples. 2. If retention times are drifting, re-equilibrate the LC column or prepare fresh mobile phases. | Stable retention times and more consistent ionization conditions, leading to improved mass accuracy across the batch. |
| Lock Mass Instability | 1. If using a lock mass, check the stability of the lock mass signal throughout the entire batch. 2. Ensure the lock mass substance is being delivered consistently. | A stable lock mass signal allows for accurate real-time correction for all samples in the batch. |
Experimental Protocols
Protocol 1: External Mass Calibration for High-Resolution Mass Spectrometry
This protocol outlines the general steps for performing an external mass calibration, a fundamental procedure for ensuring high mass accuracy.
Objective: To calibrate the m/z axis of the mass spectrometer using a standard solution with known m/z values.
Materials:
-
Appropriate calibration solution for your mass spectrometer and polarity mode (e.g., Agilent ESI-L Low Concentration Tuning Mix, Thermo Scientific Pierce LTQ Velos ESI Positive Ion Calibration Solution).
-
Clean infusion syringe and tubing.
-
Mass spectrometer software.
Procedure:
-
Prepare the Instrument:
-
Ensure the ion source is clean and the instrument has reached stable operating conditions (temperature, vacuum).
-
Set the mass spectrometer to the desired analysis mode (e.g., positive or negative ion mode, desired resolution).
-
-
Infuse the Calibration Solution:
-
Load the calibration solution into a clean syringe.
-
Infuse the solution into the mass spectrometer at the manufacturer's recommended flow rate.
-
-
Acquire Calibration Data:
-
Allow the signal to stabilize.
-
Acquire data for a sufficient duration to obtain a high-quality averaged spectrum with good ion statistics.
-
-
Perform Calibration:
-
Using the instrument software, identify the known peaks from the calibration solution.
-
Apply the calibration model. The software will generate a new calibration file by fitting the measured m/z values to the known theoretical m/z values.
-
-
Verify Calibration:
-
After applying the new calibration, re-analyze the calibration solution.
-
Confirm that the mass errors for the known ions are within the acceptable range for your instrument (typically < 1-2 ppm).
-
-
Apply to Subsequent Acquisitions:
-
Ensure that this new calibration file is selected and applied to the subsequent sample analyses.
-
Protocol 2: Implementing a Lock Mass for Enhanced Mass Accuracy
This protocol describes the use of a lock mass to correct for mass drift during an LC-MS run.
Objective: To use a continuously present background ion of known m/z to perform real-time mass correction during data acquisition.
Materials:
-
A suitable lock mass compound that is present in the background or intentionally introduced at a low, constant concentration. Common lock masses include ions from phthalates or siloxanes.[12]
-
Mass spectrometer software with lock mass correction capabilities.
Procedure:
-
Identify a Suitable Lock Mass:
-
Analyze a blank injection (mobile phase only) to identify ubiquitous background ions that are stable and do not interfere with your analytes.[8]
-
Alternatively, add a known compound to your mobile phase at a very low concentration.
-
-
Enable Lock Mass Correction in Software:
-
In your instrument acquisition method, enable the lock mass correction feature.
-
Enter the exact m/z of the chosen lock mass ion.
-
Set a mass tolerance window for the lock mass (e.g., 10 ppm). The instrument will search for the lock mass within this window.
-
-
Acquire Data:
-
During the LC-MS run, the software will monitor the m/z of the lock mass in each scan.
-
It will calculate the difference between the measured m/z and the theoretical m/z of the lock mass.
-
This difference (the mass error) is then used to apply a real-time correction to all other ions in that scan.
-
-
Verify Lock Mass Performance:
-
After the acquisition, review the lock mass signal intensity and the applied mass correction over time.
-
The lock mass signal should be stable, and the correction should be smooth. Gaps or large fluctuations in the lock mass signal can lead to inaccurate corrections.[15]
-
Visualizations
References
- 1. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 2. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accurate Mass Searching of Individual Lipid Species Candidate from High-resolution Mass Spectra for Shotgun Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.miami.edu]
- 14. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: 1,2-Dioleoyl-3-lauroyl-rac-glycerol (DOLG) Storage and Handling
This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2-Dioleoyl-3-lauroyl-rac-glycerol (DOLG) to prevent its degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of DOLG.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, viscosity) | Oxidation of the oleoyl (B10858665) chains. | Discard the sample as its chemical structure has been compromised. For future prevention, ensure storage under an inert atmosphere (argon or nitrogen) and protect from light. |
| Unexpected peaks in analytical analysis (e.g., HPLC, GC) | Hydrolysis of ester bonds, leading to the formation of free fatty acids, di- and monoglycerides. | Review storage and handling procedures. Ensure the sample is stored in a tightly sealed container to prevent moisture absorption. Use anhydrous solvents for sample preparation. |
| Decreased purity over time | Exposure to oxygen, light, or elevated temperatures. | Re-evaluate your storage conditions based on the recommended guidelines. For long-term storage, -20°C or lower is recommended. |
| Inconsistent experimental results | Degradation of the DOLG stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, store it at -20°C or lower in a tightly sealed vial under an inert atmosphere and use it within a short period. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (DOLG)?
A1: The two main degradation pathways for DOLG are:
-
Oxidation: The two oleoyl chains in DOLG contain double bonds that are susceptible to oxidation. This process can be initiated by exposure to oxygen, light, heat, and the presence of metal ions.[1][2][3] Oxidation can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, altering the structure and function of the molecule.
-
Hydrolysis: The ester linkages connecting the fatty acids to the glycerol (B35011) backbone can be hydrolyzed. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions, as well as by the presence of lipases.[1][2] Hydrolysis results in the release of free fatty acids (oleic and lauric acid) and the formation of di- and monoglycerides.
Q2: What are the ideal storage conditions for long-term stability of DOLG?
A2: For long-term stability, DOLG should be stored under the following conditions:
-
Temperature: -20°C or lower.[4][5][6][7] Storing at ultra-low temperatures (-80°C) can further enhance stability.[8]
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.[6][7]
-
Container: In a tightly sealed glass vial with a Teflon-lined cap to prevent moisture and oxygen ingress.[7] Avoid plastic containers for organic solutions as they can leach impurities.[7]
-
Light: Protected from light by using an amber vial or by storing the vial in a dark container.[3][6]
Q3: How should I handle DOLG when preparing solutions?
A3: To minimize degradation during handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.[7]
-
Use high-purity, anhydrous organic solvents for dissolution. Chloroform is a suitable solvent.[4][9]
-
Once dissolved, blanket the solution with an inert gas before sealing the vial.[7]
-
Prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, keep it at -20°C or lower for a limited time.
Q4: What analytical methods can be used to assess the purity and degradation of DOLG?
A4: Several analytical techniques can be employed to monitor the stability of DOLG:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used to separate and quantify DOLG and its potential degradation products.[10][11][12]
-
Gas Chromatography (GC): GC can be used to analyze the fatty acid composition of DOLG after transesterification to fatty acid methyl esters (FAMEs). This can reveal changes in the fatty acid profile due to degradation.[10][13]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity of a DOLG sample and can indicate the presence of degradation products like free fatty acids or mono- and diglycerides.
Experimental Protocols
Protocol: Assessment of DOLG Purity by HPLC-ELSD
This protocol outlines a general method for assessing the purity of a DOLG sample.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of high-purity DOLG standard.
-
Dissolve it in an appropriate solvent (e.g., chloroform/methanol mixture) to a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Sample Solution:
-
Dissolve the DOLG sample to be tested in the same solvent as the standard to the same concentration.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable for lipid analysis.
-
Mobile Phase: A gradient of solvents such as methanol, isopropanol, and water may be used. The exact gradient will need to be optimized for your specific system and column.
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detector: Evaporative Light Scattering Detector (ELSD). Nebulizer temperature and gas flow should be optimized.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions.
-
Compare the chromatogram of the sample to the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
-
Purity can be estimated by the relative peak area of DOLG compared to the total area of all peaks.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for proper storage and handling of DOLG.
References
- 1. Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview | Food Nutrition Chemistry [cae.usp-pl.com]
- 2. researchgate.net [researchgate.net]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Addressing Peak Overlap in Triglyceride Chromatography
Welcome to the technical support center for triglyceride analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of peak overlap in triglyceride chromatography.
Frequently Asked questions (FAQs)
Q1: What is peak overlap or co-elution in triglyceride chromatography and why is it a problem?
Q2: What are the primary causes of peak overlap in triglyceride analysis?
A2: The primary causes of peak overlap in triglyceride analysis stem from the inherent complexity and similarity of triglyceride structures. Key factors include:
-
Structural Isomerism: Triglycerides can have the same fatty acid composition but differ in the positional arrangement of these fatty acids on the glycerol (B35011) backbone (regioisomers). These isomers often have very similar physicochemical properties, making them difficult to separate.
-
Similar Partition Coefficients: In reversed-phase chromatography, triglycerides are separated based on their partition number (PN), which is related to the chain length and degree of unsaturation of their fatty acids. Different triglyceride combinations can have very similar PN values, leading to co-elution.
-
Suboptimal Chromatographic Conditions: An unoptimized mobile phase, an inappropriate column, or a non-ideal temperature can all lead to poor separation and peak overlap.
Q3: How can I detect peak overlap if it's not visually obvious?
A3: Detecting co-elution, especially when peaks almost perfectly overlap, can be challenging. Here are a few methods to identify hidden peaks:
-
Peak Shape Analysis: Look for subtle asymmetries in your peaks, such as shoulders or tailing, which can indicate the presence of a co-eluting compound.[1]
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not consistent from the leading edge to the trailing edge of the peak, it suggests that more than one compound is present.[1]
-
Mass Spectrometry (MS) Analysis: Coupling your liquid chromatography (LC) system to a mass spectrometer is a powerful tool for detecting co-elution. By examining the mass spectra across a single chromatographic peak, you can identify the presence of different molecular ions, confirming the presence of multiple triglyceride species.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your triglyceride analysis.
Problem 1: My triglyceride peaks are broad and overlapping.
Broad peaks can significantly reduce resolution and obscure the presence of co-eluting species.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Optimize Mobile Phase Gradient | A shallower gradient with a slower increase in the organic solvent composition can improve the resolution between triglycerides with subtle differences in hydrophobicity.[2] | Increased separation between closely eluting peaks. |
| Reduce Sample Load | High sample concentrations can lead to column overload and peak broadening. Try diluting your sample and injecting a smaller volume. | Sharper, more symmetrical peaks. |
| Check for Extra-Column Volume | Excessive tubing length or a large detector flow cell can contribute to peak broadening. Ensure that the tubing connecting the column to the detector is as short and narrow as possible. | Minimized peak broadening and improved peak shape. |
| Increase Analysis Time | A longer run time, often in conjunction with a shallower gradient, can provide more time for components to separate on the column. | Better resolution of complex mixtures. |
Problem 2: I have sharp, symmetrical peaks, but they are still co-eluting.
This indicates that the fundamental selectivity of your method is insufficient to separate the triglyceride isomers.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Change Stationary Phase Chemistry | If you are using a standard C18 column, consider switching to a C30 column, which can offer different selectivity for triglycerides.[3] For separating isomers based on the degree and position of unsaturation, a silver-ion (Ag+) HPLC column can be highly effective. | Altered elution order and improved separation of isomeric triglycerides. |
| Modify Mobile Phase Composition | The choice of organic modifier in your mobile phase can significantly impact selectivity. If you are using acetonitrile (B52724) with isopropanol, try switching the modifier to acetone (B3395972) or methyl tert-butyl ether (MTBE).[4] | Changes in peak spacing and potential resolution of co-eluting peaks. |
| Optimize Column Temperature | Temperature affects the viscosity of the mobile phase and the interaction of triglycerides with the stationary phase. Systematically varying the column temperature (e.g., in 5°C increments) can help to find an optimal condition for separation. Lower temperatures often improve resolution for triglycerides.[5] | Improved separation, although retention times will be longer at lower temperatures. |
| Use Columns in Series | Connecting two or more columns in series increases the overall column length, which can lead to better separation of complex mixtures.[6] | Enhanced resolution due to increased theoretical plates. |
Data Presentation
Table 1: Effect of Mobile Phase Gradient on Triglyceride Separation
This table illustrates how adjusting the mobile phase gradient can impact the retention time and selectivity of triglyceride separations. The data is adapted from a study on the analysis of complex milk fat triglycerides.[6]
| Gradient Program | Retention Time (min) - Peak Pair 1 | Selectivity (α) - Peak Pair 1 | Retention Time (min) - Peak Pair 2 | Selectivity (α) - Peak Pair 2 |
| Gradient 1 | 25.4 | 1.05 | 68.2 | 1.03 |
| Gradient 2 | 28.9 | 1.06 | 72.5 | 1.04 |
| Gradient 3 | 29.1 | 1.06 | 75.8 | 1.04 |
| Gradient 4 | 29.2 | 1.06 | 74.3 | 1.04 |
| Gradient 5 | 29.3 | 1.06 | 70.1 | 1.03 |
Gradient programs involved varying the initial and final proportions of acetone in acetonitrile over different time intervals.[6]
Table 2: Influence of Column Temperature on Triglyceride Retention and Selectivity
This table demonstrates the effect of column temperature on the retention times and selectivity of triglyceride peak pairs. The data is based on the analysis of milk fat triglycerides.[6]
| Temperature (°C) | Retention Time (min) - Peak Pair A | Selectivity (α) - Peak Pair A | Retention Time (min) - Peak Pair B | Selectivity (α) - Peak Pair B |
| 30 | 45.8 | 1.02 | 89.5 | 1.01 |
| 35 | 43.2 | 1.02 | 85.1 | 1.01 |
| 40 | 40.9 | 1.02 | 81.2 | 1.01 |
Table 3: Comparison of C18 and C30 Columns for Triglyceride Separation in Peanut Oil
This table provides a qualitative comparison of the resolution achieved for triglycerides in peanut oil using C18 and C30 columns under the same gradient conditions.
| Column Type | Observed Resolution | Reference |
| Acclaim 120 C18 (5 µm, 4.6 x 150 mm) | Good separation of major peaks, but some co-elution of minor components. | [7] |
| Acclaim C30 (5 µm, 4.6 x 150 mm) | Higher shape selectivity providing greater resolution for both major and minor triglyceride components. | [7] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Triglycerides in Vegetable Oil
This protocol provides a general procedure for the separation of triglycerides in a vegetable oil sample using reversed-phase HPLC.[8]
1. Materials and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methylene Chloride (HPLC grade).
-
Vegetable oil sample.
-
Sample solvent (e.g., isopropanol).
2. Sample Preparation:
-
Prepare a stock solution of the vegetable oil sample at a concentration of 5 mg/mL in the sample solvent.[7]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methylene Chloride
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: Linear gradient to 50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to 10% B
-
40-50 min: Column re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min) or MS with appropriate settings.
4. Data Analysis:
-
Identify triglyceride peaks based on their retention times compared to known standards or by their mass-to-charge ratio if using an MS detector.
-
Quantify the relative amounts of each triglyceride by integrating the peak areas.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak overlap.
Caption: Key factors affecting triglyceride peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. aocs.org [aocs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. lcms.cz [lcms.cz]
- 8. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Using Internal Standards for Lipidomics
Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when using internal standards in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your lipidomics experiments.
Q1: Why is my internal standard (IS) signal inconsistent across samples?
A1: Inconsistent internal standard signals are a common issue often pointing to problems with sample preparation, extraction, or matrix effects. Here’s a step-by-step troubleshooting guide:
-
Verify Pipetting Accuracy: Ensure that the same amount of internal standard is added to every sample. Use calibrated pipettes and visually inspect the pipette tips for any retained volume.
-
Assess Extraction Efficiency: Inconsistent extraction can lead to variable loss of the internal standard. Ensure samples are thoroughly homogenized and that phase separation is complete and consistent for all samples.
-
Investigate Matrix Effects: The sample matrix can suppress or enhance the ionization of the internal standard.[1][2] To check for this, prepare a sample with a known amount of IS and compare its signal to the signal of the IS in a clean solvent. A significant difference suggests matrix effects.
-
Solution: Consider further sample cleanup, such as solid-phase extraction (SPE), to remove interfering matrix components.[3] Alternatively, using a stable isotope-labeled internal standard that co-elutes with the analyte can help mitigate matrix effects as it is affected similarly to the analyte of interest.[2][4][5]
-
Q2: I see a peak for my internal standard in my blank samples. What should I do?
A2: The presence of the internal standard in blank samples indicates contamination. Here are the likely sources and how to address them:
-
Contaminated Solvents or Reagents: Prepare fresh solvents and reagents and re-run the blank.
-
Carryover from Previous Injections: Run several solvent blanks through the LC-MS system to wash the column and injection port. If the peak persists, further cleaning of the autosampler needle and injection port may be necessary.
-
Cross-Contamination during Sample Preparation: Use fresh pipette tips for each sample and be meticulous about your sample handling workflow to avoid cross-contamination.
Q3: My analyte-to-internal standard response ratio is not linear in my calibration curve. What could be the cause?
A3: A non-linear calibration curve can arise from several factors:
-
Detector Saturation: If the concentration of your analyte or internal standard is too high, it can saturate the detector.
-
Solution: Dilute your samples and the calibration standards and re-run the analysis. Ensure the internal standard concentration is appropriate to produce a strong signal without causing saturation.[6]
-
-
Inappropriate Internal Standard: If the internal standard has significantly different physicochemical properties from the analyte, their responses may not be linear relative to each other across a range of concentrations.
-
Matrix Effects at Different Concentrations: The influence of the matrix can sometimes vary with the concentration of the analyte.
Q4: How do I choose the right internal standard for my experiment?
A4: The selection of an appropriate internal standard is critical for accurate quantification.[4][7] The ideal internal standard should:
-
Be chemically and physically similar to the analyte.[7]
-
Be clearly distinguishable from the analyte by the mass spectrometer (i.e., have a different mass-to-charge ratio).[4][8]
-
Co-elute with the analyte in LC-MS to experience similar matrix effects.[4]
-
Be stable throughout the entire experimental procedure.[4][8]
Stable isotope-labeled lipids are considered the "gold standard" as they are chemically identical to their endogenous counterparts.[9] Odd-chain lipids are a more cost-effective alternative but may not perfectly correct for analyte-specific variations.[4]
Data Presentation: Impact of Internal Standard Selection
The choice of internal standard and normalization strategy significantly impacts the precision of lipid quantification. The following table summarizes the coefficient of variation (CV%) for lipid quantification using different internal standardization approaches. A lower CV% indicates higher precision.
| Normalization Strategy | Lipid Class | Reported CV% | Key Findings |
| No Internal Standard | Various | >30% | High variability due to uncorrected sample loss and instrument drift. |
| Single Odd-Chain IS | Triacylglycerols | 15-25% | Provides better precision than no IS, but structural differences can lead to inaccuracies.[4] |
| Class-Specific IS Mix | Multiple Classes | 10-20% | Using one IS per lipid class improves precision over a single, non-specific IS.[10] |
| Stable Isotope-Labeled IS | Various | <15% | Considered the "gold standard," providing the best correction for experimental variations.[4][5][10] |
This table is a representative summary based on findings from multiple lipidomics studies where internal standard normalization is a standard practice to achieve high precision.[4][11][12]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments in lipidomics.
Protocol 1: Lipid Extraction from Plasma with Internal Standard Spiking (Modified Folch Method)
This protocol outlines the extraction of lipids from plasma samples, incorporating an internal standard at the beginning of the workflow.
-
Sample Thawing: Thaw frozen plasma samples on ice.[6]
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution.[6]
-
Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.[6]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final solvent-to-sample ratio of 20:1 (e.g., 1 mL for a 50 µL sample).[6]
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[6]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent), vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[6]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[6]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[6]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[6]
Protocol 2: Lipid Extraction from Cultured Cells with Internal Standard Spiking (MTBE Method)
This protocol provides a general procedure for lipid extraction from cultured cells.
-
Cell Harvesting: Harvest cultured cells (adherent or suspension) and wash with ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the cell suspension.[9]
-
Methanol Addition: Add 225 µL of ice-cold methanol.[9]
-
MTBE Addition: Add 750 µL of methyl-tert-butyl ether (MTBE).[9]
-
Vortexing: Vortex the mixture vigorously for 10 minutes at 4°C.[9]
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation, vortex for 20 seconds, and let the mixture stand at room temperature for 10 minutes.[9]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
-
Lipid Collection: Carefully collect the upper organic phase, which contains the lipids, into a clean tube.[9]
-
Drying: Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.[9]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v) for LC-MS analysis.[9]
Visualizations
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for a lipidomics experiment, from sample preparation to data analysis.
Caption: A typical workflow for lipidomics analysis using internal standards.
Phosphatidylinositol Signaling Pathway
This diagram illustrates a simplified phosphatidylinositol signaling pathway, a crucial pathway in cellular communication that is often studied in lipidomics.
Caption: Simplified diagram of the Phosphatidylinositol signaling pathway.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sample Loss During Lipid Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample loss during lipid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of lipid sample loss and degradation during extraction?
A1: Lipid sample loss and degradation can occur at multiple stages of the extraction process. The most common causes include:
-
Enzymatic Degradation: Lipases and phospholipases present in the biological sample can rapidly degrade lipids upon cell lysis, altering the lipid profile.[1][2] This is particularly problematic in tissues, whole blood, or cell cultures.[2]
-
Oxidation: Lipids, especially those with polyunsaturated fatty acids, are highly susceptible to oxidation from exposure to air and light.[2][3] This can be catalyzed by heat and the presence of metal ions.
-
Incomplete Extraction: The chosen solvent system may not be optimal for all lipid classes present in the sample, leading to incomplete extraction and therefore, loss of certain lipids.[4][5] The sample-to-solvent ratio is also a critical factor influencing the lipid yield.[1]
-
Poor Phase Separation: In liquid-liquid extractions, the formation of emulsions or an indistinct interface between the aqueous and organic layers can make it difficult to completely recover the lipid-containing phase, leading to sample loss.[6][7]
-
Solvent Evaporation Issues: During the final solvent evaporation step, aggressive heating or a strong vortex can cause the sample to splash, leading to physical loss of the lipid extract.[8] High temperatures can also cause lipid hydrolysis.[9]
-
Adsorption to Surfaces: Lipids can adsorb to the surfaces of plasticware, so it is recommended to use glass tubes and minimize sample transfers.[2][5]
Q2: How can I prevent enzymatic degradation of my lipid samples?
A2: Preventing enzymatic degradation is crucial for obtaining an accurate representation of the lipidome. Key strategies include:
-
Rapid Inactivation: Work quickly and at low temperatures (on ice) to minimize enzymatic activity.[5]
-
Quenching with Solvents: The rapid addition of cold organic solvents, such as methanol (B129727), can quench enzymatic activity.[2][3]
-
Heat Treatment: For some sample types like tissues, heat treatment can be an effective way to inhibit lipases before extraction.[1][3]
-
Flash Freezing: Immediately flash-freezing samples in liquid nitrogen after collection is a common and effective technique to halt enzymatic processes.[2]
Q3: What are the best practices to prevent lipid oxidation?
A3: To minimize lipid oxidation, consider the following preventative measures:
-
Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is a widely used strategy to prevent oxidative degradation.[1][3][10]
-
Inert Atmosphere: Whenever possible, perform extractions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[5]
-
Protection from Light: Conduct experiments in amber glassware or a dark room to protect light-sensitive lipids.[2]
-
Proper Storage: Store lipid extracts at low temperatures (-20°C or lower) in an airtight container, protected from light and oxygen.[2][3]
Q4: How do I choose the right solvent system for my lipid extraction?
A4: The choice of solvent is critical for efficient lipid extraction. A mixture of polar and non-polar solvents is typically required to effectively extract lipids from biological matrices.[1][11]
-
Polar Solvents (e.g., Methanol, Ethanol): These are effective at disrupting the hydrogen bonds and electrostatic forces between lipids and proteins in membranes.[11]
-
Non-Polar Solvents (e.g., Chloroform (B151607), Hexane, MTBE): These solvents are used to dissolve the non-polar lipids.[1][11]
-
Common Solvent Systems: The most common methods are the Folch (chloroform/methanol) and Bligh & Dyer (chloroform/methanol/water) methods.[1] The Methyl-tert-butyl ether (MTBE) method is a safer alternative to chloroform-based methods.[12][13]
Q5: What should I do if an emulsion forms during my liquid-liquid extraction?
A5: Emulsion formation is a common issue, especially with samples high in phospholipids, free fatty acids, or proteins.[6][7] Here are some strategies to address this:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube to mix the phases.[7]
-
Centrifugation: Centrifuging the sample can help to break the emulsion and create a more defined interface between the layers.[7]
-
Addition of Salt: Adding a salt solution (brine) can increase the ionic strength of the aqueous layer and help to break the emulsion, a technique known as "salting out".[6]
-
pH Adjustment: For emulsions stabilized by acidic molecules, carefully lowering the pH can help to neutralize their charge and break the emulsion.[7]
Troubleshooting Guides
Guide 1: Low Lipid Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction | Optimize the solvent-to-sample ratio. For samples with >2% lipid content, the Folch method with a higher solvent ratio is often more effective.[1] | Increased lipid yield. |
| Ensure the sample is thoroughly homogenized to maximize the surface area for solvent interaction. | Improved extraction efficiency. | |
| Poor Phase Separation | Ensure the correct ratio of solvents is used to induce clear phase separation. | A sharp interface between the aqueous and organic layers. |
| Centrifuge the sample to facilitate a cleaner separation of the phases.[7] | A well-defined lipid-containing organic layer. | |
| Analyte Loss During Solvent Evaporation | Use a gentle stream of nitrogen or a vacuum concentrator for solvent evaporation instead of high heat.[12] | The lipid extract is dried without physical loss of the sample. |
| Avoid overheating the sample, which can lead to degradation. | Preservation of the integrity of the lipid sample. |
Guide 2: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Sample Handling | Standardize all sample handling procedures, including collection, storage, and thawing. Avoid repeated freeze-thaw cycles.[2] | Improved reproducibility of results. |
| Inconsistent Solvent Volumes | Use calibrated pipettes to ensure accurate and consistent solvent volumes for each sample. | Reduced variability between replicate extractions. |
| Incomplete Mixing | Ensure that each sample is vortexed or agitated for the same amount of time to ensure consistent extraction. | More uniform extraction across all samples. |
| Cross-Contamination | Use clean glassware for each sample and avoid carryover between samples. | Elimination of extraneous peaks and more accurate quantification. |
Data Presentation
Table 1: Qualitative Comparison of Common Lipid Extraction Methods
| Feature | Folch Method | Bligh & Dyer Method | MTBE Method |
| Principle | Liquid-liquid extraction using a chloroform/methanol/water system with a high solvent-to-sample ratio.[12][14] | A modification of the Folch method using a lower solvent-to-sample ratio.[12][14] | Liquid-liquid extraction using methyl-tert-butyl ether/methanol/water.[12][13] |
| Lipid-Containing Phase | Lower (Chloroform) Phase[12] | Lower (Chloroform) Phase[12] | Upper (MTBE) Phase[12][13] |
| Throughput | Lower, more time-consuming.[1] | Higher than Folch due to lower solvent volumes.[1] | Well-suited for high-throughput and automated applications.[13] |
| Safety Profile | Uses chloroform, which is a toxic and regulated solvent.[12] | Uses chloroform, which is a toxic and regulated solvent.[12] | Uses MTBE, which is considered a safer alternative to chloroform.[12] |
| General Recovery | Considered the "gold standard" for exhaustive lipid extraction.[15] | High recovery, but may be lower for high-fat samples compared to the Folch method.[15] | Similar or better recoveries for most major lipid classes compared to Folch and Bligh & Dyer.[13] |
Table 2: Quantitative Comparison of Lipid Class Recovery by Different Extraction Methods
| Lipid Class | Folch | Acidified Bligh & Dyer | Methanol/MTBE | Hexane/Isopropanol |
| Triacylglycerols (TAGs) | +++ | +++ | ++ | +++ |
| Cholesteryl Esters (CEs) | +++ | +++ | ++ | +++ |
| Phosphatidylcholines (PCs) | +++ | +++ | ++ | + |
| Sphingomyelins (SMs) | +++ | +++ | ++ | + |
| Lysophosphatidylcholines (LPCs) | ++ | +++ | ++ | + |
| Cholesterol Sulfate (CS) | + | +++ | + | - |
| Fatty Acids (FAs) | ++ | +++ | ++ | + |
| Phosphatidylinositols (PIs) | + | +++ | + | - |
| Phosphatidylethanolamines (PEs) | ++ | +++ | ++ | + |
| Data synthesized from a comparative study on human LDL.[16] The number of '+' indicates relative extraction efficiency, with '+++' being the highest and '-' being the lowest or not effective. |
Experimental Protocols
Folch Lipid Extraction Protocol
-
Homogenization: If the sample is not in a liquid form, homogenize the tissue in a suitable buffer.
-
Solvent Addition: In a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to your sample. For example, for 100 mg of tissue or 100 µL of plasma, add 2 mL of the chloroform:methanol mixture.[12]
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[12]
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture. For the 2 mL example, this would be 400 µL.[12]
-
Vortex and Centrifuge: Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[12][17]
-
Phase Collection: Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette.[12][17]
-
Solvent Evaporation: Transfer the collected lower phase to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.[12]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis.[12]
Bligh & Dyer Lipid Extraction Protocol
-
Sample Preparation: Adjust your sample to a final volume of 800 µL with deionized water.
-
Monophasic Mixture Formation: To the 800 µL sample, add 3 mL of a chloroform:methanol (1:2, v/v) mixture and vortex vigorously for 1 minute. A single-phase system should form.[12]
-
Induction of Phase Separation: To the monophasic mixture, add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of deionized water and vortex again for 30 seconds.[12]
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to achieve clear phase separation.[12]
-
Phase Collection: Two phases will be visible. Carefully collect the lower chloroform phase containing the lipids.[12]
-
Solvent Evaporation: Evaporate the solvent from the collected lower phase under a stream of nitrogen or in a vacuum concentrator.[12]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analysis.[12]
Methyl-tert-butyl ether (MTBE) Lipid Extraction Protocol
-
Sample Preparation: Place your sample (e.g., 20 µL of plasma) into a glass centrifuge tube.[12]
-
Methanol Addition: Add 1.5 mL of methanol to the sample and vortex for 30 seconds.[12]
-
MTBE Addition and Extraction: Add 5 mL of MTBE to the mixture. Cap the tube and place it on a shaker for 1 hour at room temperature.[12][13]
-
Phase Separation: Induce phase separation by adding 1.25 mL of deionized water. Vortex for 1 minute and then centrifuge at 1,000 g for 10 minutes.[12][13]
-
Phase Collection: The lipid-containing organic phase will be the upper layer. Carefully transfer the upper phase to a clean tube.[12][13]
-
Solvent Evaporation: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.[12]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method.[12]
Visualizations
Caption: General workflow for lipid extraction from biological samples.
Caption: Troubleshooting logic for low lipid recovery.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANALYSIS OF LIPIDS [people.umass.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Solvent System on Extractability of Lipidic Components of Scenedesmus obliquus (M2-1) and Gloeothece sp. on Antioxidant Scavenging Capacity Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid extraction by folch method | PPTX [slideshare.net]
Technical Support Center: Over-Curve Samples with Internal Standardization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who encounter samples with analyte concentrations exceeding the upper limit of quantification (ULOQ) when using internal standardization methods.
Frequently Asked Questions (FAQs)
Q1: My sample is over the calibration curve. Can I simply dilute the processed sample and reinject it?
No, this is a common misconception when using internal standardization. If the internal standard (IS) was added before the dilution step, diluting the sample will decrease the concentration of both the analyte and the IS proportionally.[1] The ratio of the analyte response to the IS response will remain unchanged, and the calculated concentration will still be above the ULOQ. The purpose of the internal standard is to correct for variations in sample volume and processing, which means it negates the effect of a simple post-extraction dilution.[1]
Q2: What is the correct procedure for diluting an over-curve sample when using an internal standard?
The most straightforward and widely accepted method is to dilute the original, unprocessed sample with a blank matrix (e.g., blank plasma, urine) before adding the internal standard.[1] This ensures that the IS is added to a sample where the analyte concentration is already within the calibration range. The final calculated concentration must then be multiplied by the dilution factor. This dilution procedure must be validated during method development.[1]
Q3: What are some alternative strategies if I don't have enough original sample to re-extract?
While re-analysis of a diluted original sample is the preferred method, other strategies can be considered, though they may require more extensive validation:
-
Extend the Calibration Curve: If over-curve samples are common, you can extend the upper range of your calibration curve to encompass these higher concentrations, provided the detector response remains linear and predictable.[1]
-
Use a Higher Concentration Internal Standard: For anticipated high-concentration samples, an alternative is to add a higher, known concentration of the IS. This would require a separate, validated procedure.[1]
-
Employ a Dual-Standard Approach: This involves using two different internal standards. A "surrogate standard" is added before sample preparation to account for extraction efficiency. A second "injection internal standard" is added to the final extract just before analysis.[2] This allows for dilution of the extract prior to the addition of the injection standard.
Q4: How do I validate my dilution protocol?
During method validation, you should prepare "dilution QCs" (Quality Controls). This involves spiking a blank matrix with the analyte at a concentration well above the ULOQ. These samples are then diluted with the blank matrix by the desired factor (e.g., 5-fold, 10-fold) to bring the concentration within the calibration range.[1] The diluted QCs are then processed and analyzed alongside the calibration standards. The accuracy and precision of these dilution QCs must meet the acceptance criteria of your bioanalytical method validation guidelines.
Troubleshooting Guide
This section provides a step-by-step guide to handling over-curve samples.
Problem: A sample result is above the ULOQ.
Step 1: Initial Identification
-
Symptom: The calculated concentration for a sample exceeds the highest point on your calibration curve. The instrument software may flag this result.
-
Immediate Action: Do not report the extrapolated concentration. Results outside the validated range are not reliable.[1]
Step 2: Decision-Making Workflow
The following diagram illustrates the decision-making process for handling an over-curve sample.
Step 3: Implementing the Dilution Protocol
The following diagram outlines the standard experimental workflow for sample dilution.
Experimental Protocols
Protocol: 10-Fold Dilution of an Over-Curve Plasma Sample
This protocol provides a representative example of how to perform a 10-fold dilution.
Objective: To accurately quantify an analyte in a plasma sample that was previously determined to be above the ULOQ.
Materials:
-
Original high-concentration plasma sample
-
Blank (drug-free) plasma from the same species
-
Validated internal standard stock solution
-
All other reagents required for the bioanalytical method
Procedure:
-
Preparation: Allow the original sample and blank plasma to thaw completely at room temperature and vortex to ensure homogeneity.
-
Dilution: Carefully pipette 20 µL of the original plasma sample into a clean microcentrifuge tube. Add 180 µL of the blank plasma to the same tube.
-
Mixing: Vortex the tube for 10-15 seconds to ensure the sample is thoroughly mixed. This creates a 10-fold diluted sample.
-
Internal Standard Addition: Proceed with your validated bioanalytical method. To the 200 µL of diluted sample, add the specified volume of the internal standard solution (e.g., 25 µL of IS working solution).
-
Sample Processing: Follow the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Inject the final extract into the LC-MS/MS system and acquire the data.
-
Calculation:
-
Determine the concentration of the analyte in the diluted sample from the calibration curve.
-
Multiply this concentration by the dilution factor (10) to obtain the final concentration in the original sample.
-
Data Presentation: Example Dilution QC Validation
The table below illustrates how to present validation data for a 10-fold and 50-fold dilution. Acceptance criteria are typically ±15% for accuracy (relative error, %RE) and ≤15% for precision (coefficient of variation, %CV).
| QC Level | Dilution Factor | Spiked Conc. (ng/mL) | Nominal Conc. after Dilution (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| Dilution QC 1 | 10 | 5000 | 500 | 5 | 485.5 | -2.9% | 4.1% |
| Dilution QC 2 | 50 | 20000 | 400 | 5 | 410.2 | +2.6% | 3.5% |
References
Technical Support Center: 1,2-Dioleoyl-3-lauroyl-rac-glycerol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,2-Dioleoyl-3-lauroyl-rac-glycerol in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I store this compound?
A1: For long-term storage, this compound should be kept at -20°C.[1][2][3] Product information for a related labeled compound indicates a stability of at least two years when stored at this temperature in methyl acetate (B1210297).[1][4] For short-term storage, refrigeration at 2-8°C is also mentioned, particularly during shipping.[3]
Q2: In what solvents can I dissolve this compound?
A2: this compound is an oil at room temperature and has limited solubility in polar solvents. It is slightly soluble in chloroform (B151607) and methanol.[1][4] More specific solubility data is available for similar triglycerides, with stated solubilities in DMF (10 mg/ml), ethanol (B145695) (10 mg/ml), and a 1:1 solution of ethanol and PBS (pH 7.2) at 0.5 mg/ml.[2]
Q3: How do I prepare a solution of this compound if it is supplied in methyl acetate?
A3: If your compound is supplied in methyl acetate, you can change the solvent by evaporating the methyl acetate under a gentle stream of nitrogen. Immediately after evaporation, add your solvent of choice.[1][4] It is recommended to use solvents that have been purged with an inert gas to minimize oxidation.[1][4]
Q4: What are the primary degradation pathways for this compound in solution?
A4: As a triglyceride with unsaturated fatty acid chains, this compound is susceptible to two main degradation pathways:
-
Hydrolysis: The ester bonds can be hydrolyzed, either chemically (acid or base-catalyzed) or enzymatically, to yield glycerol, two molecules of oleic acid, and one molecule of lauric acid.
-
Oxidation: The double bonds in the two oleic acid chains are prone to oxidation. This can be initiated by exposure to air (oxygen), light, or heat, and can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes.
Q5: I suspect my solution of this compound has degraded. How can I check for degradation?
A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) to assess the purity of your sample. Gas Chromatography (GC) after transmethylation of the fatty acids to fatty acid methyl esters (FAMEs) is another powerful method to analyze the fatty acid composition and detect degradation products. The appearance of new peaks in your chromatogram corresponding to free fatty acids or smaller glycerides would indicate degradation.
Q6: How can I minimize the degradation of this compound in my experiments?
A6: To minimize degradation:
-
Store Properly: Always store the stock solution at -20°C in a tightly sealed container.
-
Use Fresh Solutions: Prepare working solutions fresh for each experiment whenever possible.
-
Handle Under Inert Gas: When preparing solutions, especially if evaporating a solvent, use an inert gas like nitrogen or argon to prevent oxidation.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Control pH: Avoid strongly acidic or basic conditions in your experimental setup unless hydrolysis is the intended outcome.
-
Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like BHT or tocopherol to the solution.
Quantitative Data Summary
The following table summarizes the available storage and solubility information for this compound.
| Parameter | Condition/Solvent | Value/Observation | Reference |
| Long-Term Storage | Temperature | -20°C | [1][2][3] |
| Stability | -20°C in Methyl Acetate | ≥ 2 years | [1][4] |
| Shipping Temperature | Temperature | 2-8°C | [3] |
| Solubility | Chloroform | Slightly soluble | [1][2][4] |
| Methanol | Slightly soluble | [1][4] | |
| DMF | 10 mg/ml | [2] | |
| Ethanol | 10 mg/ml | [2] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [2] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Solvent of choice (e.g., ethanol, chloroform)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC or GC system
-
pH meter
-
Incubator/oven
-
Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period, monitoring frequently due to faster reaction rates.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator or oven at an elevated temperature (e.g., 60°C or higher).
-
Photodegradation: Expose an aliquot of the stock solution to a controlled light source in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-ELSD/MS or GC-FID after derivatization).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Pathway of hydrolytic degradation of this compound.
Caption: Pathway of oxidative degradation of the oleoyl (B10858665) chains in this compound.
Caption: Experimental workflow for a forced degradation study.
References
reducing matrix effects in ESI-MS of lipids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the Electrospray Ionization Mass Spectrometry (ESI-MS) of lipids, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in ESI-MS, and why are they a concern for lipid analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In lipidomics, this is a significant concern because lipids are often present at low physiological concentrations, and any loss of signal can impact the reliability of the measurement.[4]
Q2: What are the primary causes of matrix effects in lipid analysis?
A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects, especially in electrospray ionization (ESI).[1][2][5] Other sources include salts, proteins, endogenous metabolites, and detergents or ion-pairing agents used during sample preparation.[2][5][6] These components can co-elute with the target lipid analytes and interfere with the ionization process in the mass spectrometer's ion source.[2]
Q3: How can I determine if my lipid analysis is being affected by matrix effects?
A3: There are two primary methods to assess the presence and impact of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][7] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][7]
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][5] The percentage difference in the signal indicates the extent of the matrix effect.[1][5]
Q4: My signal intensity is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A4: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are some immediate troubleshooting steps you can take:
-
Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1][8] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method to better separate your lipid analytes from interfering matrix components can significantly reduce matrix effects.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[3]
Q5: How do internal standards help in mitigating matrix effects?
A5: Internal standards (IS) are crucial for accurate quantification in the presence of matrix effects.[9] An ideal internal standard is chemically similar to the analyte and is added to the sample at the beginning of the workflow.[9] By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, extraction, and analysis can be effectively normalized.[9][10] A stable isotope-labeled internal standard is often the best choice as it co-elutes with the analyte and experiences the same matrix effects.[3][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving matrix effects in your ESI-MS lipid analysis.
Step 1: Identify the Problem
Issue: Inconsistent signal intensity, poor reproducibility, or lower-than-expected signal.[1][3]
Initial Action: Suspect matrix effects as a potential cause. The co-eluting endogenous components from the sample matrix can erratically suppress or enhance the ionization of your target analyte, leading to significant variations in the signal.[3][5]
Step 2: Assess the Matrix Effect
Action: Quantify the extent of the matrix effect using the Post-Extraction Spike Method or identify regions of ion suppression/enhancement with the Post-Column Infusion Method.[1][7]
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Quantifying Matrix Effects
Objective: To quantitatively determine the degree of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., plasma, serum) free of the analyte of interest.
-
Pure analytical standard of the lipid.
-
LC-MS grade solvents for extraction and reconstitution (e.g., methanol, chloroform, acetonitrile).[11][12]
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the analyte stock solution into the neat solvent (e.g., reconstitution solvent) at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove interfering matrix components, particularly phospholipids, prior to LC-MS analysis.
Materials:
-
SPE cartridge (e.g., C18, mixed-mode cation exchange).[1]
-
Sample extract.
-
Conditioning solvent (e.g., methanol).[1]
-
Equilibration solvent (e.g., water).[1]
-
Wash solvent (to remove interferences).[1]
-
Elution solvent (to elute lipids).[1]
-
SPE vacuum manifold.
Procedure:
-
Conditioning: Pass the conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass the equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[1]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]
-
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]
-
Downstream Processing: The eluted sample is then typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.[13]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | General Effectiveness in Phospholipid Removal | Analyte Recovery (Polar Analytes) | Throughput | Reference |
| Protein Precipitation (PPT) | Least effective | Good | High | [6][14] |
| Liquid-Liquid Extraction (LLE) | Can be effective, but phospholipids may co-extract | Often low | Moderate | [6][15] |
| Solid-Phase Extraction (SPE) | Generally effective, cleaner extracts than PPT | Good, but method dependent | Moderate | [6][14] |
| HybridSPE-Phospholipid | Highly effective, significant reduction | Good | High | [15][16] |
Visualizations
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 12. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Lipidomics Methods: A Comparative Guide to Triglyceride Standards
For researchers, scientists, and drug development professionals in the lipidomics field, the accurate quantification of lipid species is critical for robust and reproducible results. This guide provides an objective comparison of commonly used triglyceride internal standards for mass spectrometry (MS)-based lipid analysis. It includes supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most appropriate internal standard for your specific research needs.
Performance Comparison of Triglyceride Internal Standards
The choice of a suitable internal standard is a pivotal step in the development of reliable quantitative lipidomics assays. An ideal internal standard should not be naturally present in the sample, should share similar chemical and physical properties with the analytes of interest, and should ionize efficiently and reproducibly under the chosen MS conditions.[1] Odd-chain triglycerides are frequently used as internal standards for quantifying even-chain triglycerides, which are the most prevalent forms in biological systems.[1] This guide focuses on the performance of three widely used triglyceride internal standards.
Table 1: Quantitative Performance of Triglyceride Internal Standards
| Parameter | Triglyceride (15:0/15:0/15:0) | Triglyceride (17:0/17:0/17:0) | Triglyceride (19:0/19:0/19:0) |
| Linearity (r²) | > 0.99[2][3] | > 0.99 | > 0.99 |
| Precision (Intra-day RSD) | 4-6%[2] | 2.7-7.9%[4] | 2.7-15.6% (Intermediate Precision)[4] |
| Precision (Inter-day RSD) | 5-8%[2] | - | - |
| Accuracy (Bias) | - | 0.22% (vs. reference)[5] | - |
| Limit of Detection (LOD) | 0.036 ng (on column)[4] | - | - |
Note: The performance of internal standards can vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Achieving reproducible and reliable quantitative results hinges on a detailed and consistent experimental protocol. Below is a standard methodology for the quantification of triglycerides in a biological matrix, such as plasma, using an odd-chain triglyceride internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Lipid Extraction
Accurate and efficient extraction of triglycerides from the biological matrix is the foundational step of the workflow. The Folch and Bligh & Dyer methods are widely used for this purpose.[6]
Protocol: Modified Folch Lipid Extraction
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of the selected odd-chain triglyceride internal standard (e.g., Glyceryl Trinonadecanoate) dissolved in a suitable solvent.[1]
-
Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample and vortex vigorously for 2 minutes.[1]
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 5 minutes to induce phase separation.[1]
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).[1]
LC-MS/MS Analysis
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for triglyceride analysis.[1]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[1]
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the triglycerides.[1]
-
Flow Rate: A common flow rate is 0.3-0.5 mL/min.[1]
-
Injection Volume: 5-10 µL.[1]
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.[1]
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative even-chain triglyceride and a fixed concentration of the internal standard.[1]
-
Quantification: The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the relevant biological pathways, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. med.und.edu [med.und.edu]
- 3. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triglyceride Standards: Featuring 1,2-Dioleoyl-3-lauroyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-Dioleoyl-3-lauroyl-rac-glycerol with other common triglyceride (TG) standards used in lipidomic analysis. The selection of an appropriate standard is critical for the accurate quantification of triglycerides in various matrices, from biological fluids to pharmaceutical formulations. This document outlines the physicochemical properties of these standards, presents hypothetical performance data in a comparative table, and provides a detailed experimental protocol for their analysis.
Introduction to this compound
This compound is a mixed-acid triglyceride containing two oleic acid moieties (18:1) and one lauric acid moiety (12:0).[1] It has been identified in natural sources such as human milk, infant formula, and certain vegetable oils.[2][3] As a mixed-acid triglyceride, its properties differ from the more commonly used simple triglycerides (containing three identical fatty acids), making it a potentially valuable, though less common, standard for specific analytical applications.
Comparison with Other Triglyceride Standards
The ideal triglyceride standard should possess properties that ensure it behaves similarly to the analytes of interest during extraction and analysis, yet is distinguishable from them, typically by mass. For this reason, odd-chain and isotopically labeled triglycerides are often employed as internal standards in mass spectrometry-based lipidomics.[4]
Here, we compare this compound with two widely used triglyceride standards:
-
Glyceryl Triheptadecanoate (TG 17:0/17:0/17:0): A common odd-chain saturated triglyceride used as an internal standard.[4]
-
Glyceryl Tripalmitate (TG 16:0/16:0/16:0): A common even-chain saturated triglyceride.[4]
Table 1: Hypothetical Performance Comparison of Triglyceride Standards
| Feature | This compound | Glyceryl Triheptadecanoate | Glyceryl Tripalmitate |
| Molecular Formula | C49H90O6 | C54H104O6 | C51H98O6 |
| Molecular Weight | 787.2 g/mol | 849.4 g/mol | 807.3 g/mol |
| Fatty Acid Composition | 2x C18:1 (Oleic), 1x C12:0 (Lauric) | 3x C17:0 (Heptadecanoic) | 3x C16:0 (Palmitic) |
| Melting Point | Liquid at room temperature | Solid at room temperature | Solid at room temperature |
| Ionization Efficiency (ESI+) | High | High | High |
| Chromatographic Peak Shape | Symmetrical | Symmetrical | Symmetrical |
| Recovery after Extraction (%) | 92 ± 4 | 95 ± 3 | 94 ± 3 |
| Matrix Effect (%) | 8 ± 2 | 5 ± 2 | 6 ± 2 |
Note: The data presented in this table is for illustrative purposes to demonstrate a comparative framework and is not derived from direct experimental results.
Experimental Protocols
A robust analytical method is crucial for the reliable quantification of triglycerides. Below is a detailed protocol for the analysis of triglycerides in a biological matrix (e.g., plasma) using LC-MS/MS.
1. Lipid Extraction (Folch Method)
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of the chosen internal standard (e.g., Glyceryl Triheptadecanoate) dissolved in a suitable solvent.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).[4]
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for triglyceride analysis.[4]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.[4]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[4]
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[4]
-
Injection Volume: 5-10 µL.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used, often detecting ammonium adducts ([M+NH4]+).[4]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.[4]
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative even-chain triglyceride and a fixed concentration of the internal standard.
-
Quantification: The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[4]
Visualizations
Caption: A typical experimental workflow for triglyceride quantification.
Caption: Simplified metabolic pathway of triglycerides.
References
A Researcher's Guide to Accuracy and Reproducibility in Lipid Species Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of lipid species is paramount for advancing our understanding of cellular processes, identifying disease biomarkers, and accelerating drug development. However, the inherent complexity and diversity of the lipidome present significant analytical challenges. This guide provides an objective comparison of common methodologies for lipid quantification, supported by experimental data, to aid researchers in selecting the most appropriate strategies for their studies.
The Landscape of Lipid Quantification: A Comparative Overview
The quantification of lipid species is predominantly achieved through mass spectrometry (MS)-based techniques, often coupled with a separation method like liquid chromatography (LC). The choice of methodology significantly impacts the accuracy, reproducibility, and comprehensiveness of the lipidomics data. Key approaches include LC-MS/MS, shotgun lipidomics, and supercritical fluid chromatography (SFC)-MS.
Inter-laboratory comparison studies have been crucial in highlighting the variability in quantification across different platforms and workflows, emphasizing the need for standardization.[1][2][3] The use of standard reference materials, such as NIST SRM 1950 (Metabolites in Frozen Human Plasma), provides a benchmark for assessing and improving the comparability of results between laboratories.[1][4]
Data Presentation: Quantitative Performance of Lipidomics Platforms
The following tables summarize key performance metrics for different lipidomics approaches, compiled from various studies. These values can vary based on the specific instrument, experimental conditions, and lipid class being analyzed.
Table 1: Inter-Laboratory Reproducibility of Lipid Quantification
| Analytical Platform | Lipid Classes | Median Coefficient of Variation (CV) (%) | Reference |
| MxP® Quant 500 Kit (LC-MS/MS) | 26 Compound Classes | 14.3 | [4] |
| Lipidyzer™ Platform (DMS-MS/MS) | Multiple | Up to 306 (Glycerolipids), 181 (Glycerophospholipids) in some studies | [2] |
| Untargeted LC-MS (9 instruments) | 16 Subclasses | < 30% for 394 lipids | [5] |
| Targeted Lipidome Analysis (Plasma) | Sphingomyelins (SMs), Triacylglycerols (TAGs) | Median ICC > 0.7 | [6] |
Note: Lower CV and higher Intraclass Correlation Coefficient (ICC) indicate better reproducibility.
Table 2: Comparison of Chromatographic Approaches Coupled with MS
| Feature | Reversed-Phase LC (RP-LC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Supercritical Fluid Chromatography (SFC) |
| Separation Principle | Separation based on hydrophobicity (acyl chain length and saturation). | Separation based on the polarity of the lipid headgroup. | Separation based on polarity and molecular weight using a supercritical fluid mobile phase. |
| Strengths | Good separation of lipid species within the same class, including isomers.[7][8] | Good separation of lipid classes.[7][9] | Enhanced separation of hydrophobic and structural isomers, shorter analysis times.[7][9] |
| Challenges | Co-elution of different lipid classes. | Potential for overestimation of highly unsaturated lipids.[8][10] | Requires specialized instrumentation. |
| Typical Application | In-depth analysis of specific lipid classes. | Global lipidomics, profiling of different lipid classes. | Analysis of a broad range of lipid polarities. |
Experimental Protocols: Foundational Methodologies
The accuracy of lipid quantification begins with robust and well-documented experimental protocols. The following sections detail common methodologies for lipid extraction and analysis.
Lipid Extraction: The Critical First Step
The choice of extraction method can significantly influence the classes of lipids recovered and the overall quantitative accuracy.
1. Folch Method (and its modifications):
-
Principle: A biphasic extraction using chloroform (B151607) and methanol (B129727).
-
Protocol:
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
-
Add water or a saline solution to induce phase separation.
-
Lipids partition into the lower chloroform phase.
-
The lower phase is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.[11]
-
-
Advantages: A well-established and widely used method.
-
Disadvantages: Use of chloroform, which is a hazardous solvent.
2. Bligh and Dyer Method:
-
Principle: A modified version of the Folch method that uses a lower solvent-to-sample ratio.
-
Protocol:
-
Similar to the Folch method, but with a different initial ratio of chloroform:methanol:water (1:2:0.8, v/v/v).
-
After initial extraction, more chloroform and water are added to induce phase separation.
-
-
Advantages: Reduced solvent consumption compared to the Folch method.
3. Methyl-tert-butyl ether (MTBE) Extraction:
-
Principle: A safer alternative to chloroform-based methods.
-
Protocol:
-
Sample is extracted with a mixture of methanol and MTBE.
-
Addition of water induces phase separation, with lipids partitioning into the upper MTBE layer.
-
-
Advantages: MTBE is less toxic than chloroform, and the upper phase collection is often easier.
LC-MS/MS Analysis for Lipid Quantification
1. Sample Preparation:
-
Spike the sample with a known concentration of internal standards (IS) before extraction. Ideally, use stable isotope-labeled standards for each lipid class to be quantified.
2. Chromatographic Separation:
-
Utilize a suitable LC column (e.g., C18 for RP-LC, or a silica-based column for HILIC).
-
Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid or ammonium (B1175870) formate) to achieve optimal separation of lipid species.
3. Mass Spectrometry Detection:
-
Operate the mass spectrometer in a mode suitable for quantification, such as Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent or data-independent MS/MS for untargeted analysis.
-
Optimize ionization source parameters (e.g., spray voltage, gas temperatures) to ensure efficient and stable ionization of lipids.
4. Data Processing and Normalization:
-
Integrate the chromatographic peaks for each lipid species and its corresponding internal standard.
-
Normalize the peak area of each analyte to the peak area of its respective internal standard.
-
For untargeted analysis, more advanced normalization techniques like Probabilistic Quotient Normalization (PQN) or Locally Estimated Scatterplot Smoothing (LOESS) may be necessary to correct for systematic variations.
-
Quantify the concentration of each lipid species using a calibration curve generated from authentic standards.
Mandatory Visualizations
Lipidomics Experimental Workflow
Caption: A typical experimental workflow for lipidomics analysis.
Sphingolipid Signaling Pathway
Caption: Key steps in the sphingolipid signaling pathway.
Comparison of Lipid Quantification Strategies
Caption: A logical comparison of targeted and untargeted lipidomics.
Conclusion
Achieving accurate and reproducible quantification of lipid species is a multifaceted challenge that requires careful consideration of the entire analytical workflow. From sample preparation and extraction to the choice of analytical platform and data processing strategies, each step can introduce variability. By understanding the strengths and limitations of different methodologies and adhering to standardized protocols, researchers can enhance the quality and comparability of their lipidomics data. The ongoing efforts of initiatives like the Lipidomics Standards Initiative are crucial for driving the field towards greater harmonization and enabling more robust biological insights.
References
- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 2. Frontiers | Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease [frontiersin.org]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. pnas.org [pnas.org]
A Researcher's Guide to Internal Standards for Triglyceride Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of triglycerides is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of commonly used internal standards for triglyceride analysis, supported by experimental data and detailed methodologies to aid in the selection of the most suitable standard for your analytical needs.
The ideal internal standard should be a compound chemically similar to the analytes of interest but distinguishable by the analytical instrument. It should be added to the sample in a known quantity at the earliest stage of the workflow, preferably before lipid extraction, to account for sample loss during processing and variations in ionization efficiency in the mass spectrometer.[1] The two primary categories of internal standards used for triglyceride analysis are odd-chain triglycerides and stable isotope-labeled triglycerides.[1]
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in developing robust quantitative lipidomics assays.[2] Odd-chain triglycerides, such as Glyceryl Trinonadecanoate and Glyceryl Triheptadecanoate, are frequently employed for the quantification of even-chain triglycerides, which are the most common forms in biological systems.[2] Stable isotope-labeled triglycerides are often considered the "gold standard" as their physicochemical properties are nearly identical to their endogenous counterparts.[1]
Below is a summary of the key performance characteristics of these internal standards.
| Performance Metric | Glyceryl Trinonadecanoate (Odd-Chain) | Glyceryl Triheptadecanoate (Odd-Chain) | Stable Isotope-Labeled Triglycerides |
| Linearity (r²) | >0.99[1] | >0.99 | >0.99[1] |
| Precision (CV%) | <15-20% (inter-day), <15% (intra-day)[1] | Comparable to Glyceryl Trinonadecanoate | <10-15%[1] |
| Recovery | Good to excellent, depending on the extraction method[1] | Similar to Glyceryl Trinonadecanoate | Excellent, closely mimics the analyte[1] |
| Matrix Effects | Can experience different matrix effects than even-chain TGs, though generally minimal[1] | Similar to Glyceryl Trinonadecanoate | Experiences nearly identical matrix effects as the analyte, providing the best correction[1] |
| Endogenous Interference | Negligible in most biological samples[1] | Negligible in most biological samples | None[1] |
| Cost | Relatively low | Relatively low | High |
| Availability | Widely available | Widely available | Can be limited for specific species[1] |
| Limit of Detection (LOD) | Data not readily available in the public domain[2] | Data not readily available in the public domain | Generally lower than odd-chain standards |
| Limit of Quantification (LOQ) | Data not readily available in the public domain[2] | Data not readily available in the public domain | Generally lower than odd-chain standards |
Note: Specific quantitative data for LOD and LOQ are often determined during in-house method validation and may not be publicly available.[2]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for triglyceride analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Accurate triglyceride quantification relies on a well-defined and validated experimental protocol.[1] Below are detailed methodologies for the analysis of triglycerides using internal standards with GC-MS and LC-MS/MS.
Protocol 1: Quantification of Triglycerides by GC-MS
This protocol involves the analysis of the fatty acid composition of triglycerides after conversion to fatty acid methyl esters (FAMEs).[3]
1. Lipid Extraction (Folch Method)
-
To 50 µL of plasma in a glass tube, add a known amount of an odd-chain triglyceride internal standard (e.g., Glyceryl Trinonadecanoate).[2]
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.[3]
-
Vortex the mixture vigorously for 1 minute.[3]
-
Add 200 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[3]
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.[3]
-
Carefully transfer the lower organic (chloroform) layer containing the lipids to a new glass tube.[3]
-
Dry the extracted lipids under a gentle stream of nitrogen gas.[4]
2. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 5% methanolic HCl.[3]
-
Securely cap the tube and heat at 80°C for 1 hour.[3]
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water, and vortex for 1 minute.[3]
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.[3]
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.[3]
3. GC-MS Analysis
-
Injector: Split/splitless, 250°C.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.[1]
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.[1]
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).[1]
4. Data Analysis
-
Identify FAME peaks by their retention times and mass spectra, comparing them to known standards.[1]
-
Integrate the peak areas of the target FAMEs and the FAME derived from the internal standard.[1]
-
Construct a calibration curve using known concentrations of triglyceride standards to determine the concentration of each triglyceride in the sample.[1]
Protocol 2: Quantification of Intact Triglycerides by LC-MS/MS
This protocol allows for the analysis of intact triglyceride molecules.
1. Lipid Extraction (Folch Method)
-
To 50 µL of plasma, add a known amount of the internal standard (e.g., Glyceryl Trinonadecanoate or a stable isotope-labeled triglyceride).[2]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 2 minutes.[2]
-
Add 400 µL of 0.9% NaCl solution and vortex again.[2]
-
Centrifuge at 2,000 x g for 5 minutes to induce phase separation.[2]
-
Carefully collect the lower organic phase.[2]
-
Dry the organic phase under a gentle stream of nitrogen.[2]
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).[2]
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.[2]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[2]
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides.[2]
-
Flow Rate: 0.3-0.5 mL/min is common.[2]
-
Injection Volume: 5-10 µL.[2]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode, often detecting ammonium adducts ([M+NH4]+).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.[2]
-
3. Data Analysis
-
Prepare a series of calibration standards with known concentrations of a representative even-chain triglyceride and a fixed concentration of the internal standard.[2]
-
The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]
References
A Comparative Guide to 1,2-Dioleoyl-3-lauroyl-rac-glycerol and 1,2-Dioleoyl-3-palmitoyl-rac-glycerol for Research and Drug Development
In the landscape of lipid-based drug delivery and biomedical research, the selection of appropriate excipients is paramount to the success of a formulation. Among these, triglycerides (TGs) play a crucial role in forming the lipid core of nanoparticles, solubilizing lipophilic drugs, and influencing the overall physicochemical properties and biological fate of the delivery system. This guide provides a detailed comparison of two structurally similar yet distinct asymmetrical triglycerides: 1,2-Dioleoyl-3-lauroyl-rac-glycerol and 1,2-Dioleoyl-3-palmitoyl-rac-glycerol. This objective analysis, supported by available data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties
A fundamental comparison begins with the core physicochemical characteristics of these molecules. Both are asymmetrical triglycerides, meaning they possess different fatty acid chains at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[1] This asymmetry disrupts crystal lattice formation, generally leading to lower melting points compared to their symmetrical counterparts.[1][2] The primary difference between the two molecules lies in the saturated fatty acid at the sn-3 position: lauric acid (C12:0) in this compound and palmitic acid (C16:0) in 1,2-Dioleoyl-3-palmitoyl-rac-glycerol.
| Property | This compound | 1,2-Dioleoyl-3-palmitoyl-rac-glycerol |
| Synonyms | 1,2-Olein-3-laurin, TG(18:1/18:1/12:0) | 1,2-Olein-3-Palmitin, OOP, TG(18:1(9Z)/18:1(9Z)/16:0) |
| Molecular Formula | C₅₃H₉₈O₆ | C₅₅H₁₀₂O₆ |
| Molecular Weight | 831.3 g/mol | 859.4 g/mol [3] |
| Physical Form | Not specified, likely an oily liquid or low-melting solid. | Oily liquid[4] |
| Solubility | Not specified, likely soluble in organic solvents like chloroform (B151607). | Soluble in chloroform and ethyl acetate; slightly soluble in methanol.[4][5] |
| Natural Occurrence | Identified in human milk, infant formula, and some vegetable oils.[6] | Found in olive oils (Leccino, Caroleo, Dritta, and Coratina).[7][8] |
Performance in Drug Delivery Systems
The choice between this compound and 1,2-Dioleoyl-3-palmitoyl-rac-glycerol can influence several key performance attributes of a lipid nanoparticle formulation:
-
Drug Solubility and Loading: The longer saturated fatty acid chain of palmitic acid in 1,2-Dioleoyl-3-palmitoyl-rac-glycerol may offer a more lipophilic core, potentially enhancing the solubility and loading capacity for highly hydrophobic drugs compared to the lauric acid counterpart. Conversely, for drugs with intermediate lipophilicity, the shorter lauric acid chain might provide a more suitable environment. Studies have shown that drug solubility can vary with the fatty acid chain length of the lipid excipient.[10][11]
-
Nanoparticle Stability: The physical state of the lipid core is crucial for the stability of SLNs and NLCs. The longer palmitic acid chain in 1,2-Dioleoyl-3-palmitoyl-rac-glycerol would be expected to result in a higher melting point and a more ordered crystal structure compared to this compound. This could lead to more stable nanoparticles with a reduced tendency for drug expulsion during storage.[9]
-
Release Profile: The rate of drug release from lipid nanoparticles is influenced by the degradation of the lipid matrix. Triglycerides with longer fatty acid chains may be metabolized more slowly by lipases, potentially leading to a more sustained release profile for the encapsulated drug.[12]
Biological and Metabolic Implications
The structural differences between these two triglycerides also have implications for their biological processing and metabolic fate. During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing them as free fatty acids and a 2-monoacyl-sn-glycerol (2-MAG).[1] The fatty acid at the sn-2 position is therefore absorbed intact as a 2-MAG.[13]
The different fatty acids at the sn-3 position (lauric vs. palmitic acid) will be released as free fatty acids and absorbed. The length of the fatty acid chain is known to influence physiological responses. For instance, the absorption and metabolism of medium-chain fatty acids (like lauric acid) can differ from that of long-chain fatty acids (like palmitic acid), potentially impacting lipid metabolism and related signaling pathways.[14] Long-chain triglycerides have been shown to stimulate a greater increase in superior mesenteric artery blood flow compared to medium-chain triglycerides.[14]
Experimental Protocols
Formulation of Lipid Nanoparticles by Microfluidic Mixing
This protocol describes a general method for preparing lipid nanoparticles where triglycerides like this compound or 1,2-Dioleoyl-3-palmitoyl-rac-glycerol can be incorporated into the lipid core.
Materials:
-
This compound or 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ionizable lipid (for nucleic acid delivery, e.g., DLin-MC3-DMA)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0 for nucleic acid encapsulation)
-
Therapeutic agent (hydrophobic drug or nucleic acid)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve the selected triglyceride, phospholipid, cholesterol, PEG-lipid, and any other lipid components in ethanol to achieve the desired molar ratios and final lipid concentration (e.g., 12.5 mM).[15] The therapeutic drug, if hydrophobic, can be co-dissolved in this lipid-ethanol mixture.
-
Preparation of Aqueous Phase: Dissolve the therapeutic agent (e.g., mRNA, siRNA) in the aqueous buffer.
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the aqueous phase into another. Set the desired flow rates on the microfluidic mixing device (e.g., a total flow rate of 12 mL/min with a flow rate ratio of 3:1 for the aqueous to alcoholic phase).[15][16] The rapid mixing of the two streams induces the self-assembly of lipids into nanoparticles, encapsulating the therapeutic agent.[15]
-
Purification and Concentration: The resulting nanoparticle suspension is typically dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated material. Tangential flow filtration can also be used for purification and concentration.[17]
-
Characterization: The formulated nanoparticles should be characterized for particle size, polydispersity index (PDI), zeta potential (using dynamic light scattering), encapsulation efficiency (e.g., using a fluorescent dye-based assay for nucleic acids or HPLC for small molecules), and morphology (using cryo-transmission electron microscopy).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dioleoyl-3-palmitoylglycerol | C55H102O6 | CID 25240174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dioleoyl-3-Palmitoyl-rac-Glycerol - CD BioSustainable [sustainable-bio.com]
- 5. 1,2-Dioleoyl-3-Palmitoyl-rac-glycerol | CAS 2190-30-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. This compound | Masstech Portal [masstechportal.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 1,2-Dioleoyl--3-Palmitoyl---rac--glycerol, 10MG | Labscoop [labscoop.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 12. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic and modified glycerides: effects on plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of triglycerides with different fatty acid chain length on superior mesenteric artery blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education | bioRxiv [biorxiv.org]
- 17. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
A Comparative Guide to the Quantitative Analysis of Triglycerides: With and Without Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of triglycerides (TGs) is critical in numerous fields, from clinical diagnostics and metabolic research to the quality control of lipid-based therapeutics. The choice of analytical methodology, particularly the use of an internal standard, can significantly impact the reliability and reproducibility of these measurements. This guide provides an objective comparison of quantitative triglyceride analysis with and without internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The Fundamental Difference: Internal vs. External Standardization
Quantitative analysis in chromatography and mass spectrometry typically relies on one of two calibration strategies:
-
External Standardization: This method involves creating a calibration curve by analyzing a series of standards with known concentrations of the analyte. The instrument's response to these standards is plotted against their concentrations. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the concentration from this curve. This approach is straightforward but is susceptible to variations in sample preparation, injection volume, and instrument response.
-
Internal Standardization: In this approach, a known amount of a compound, the internal standard (IS), is added to all samples, calibration standards, and quality controls at the beginning of the workflow. The IS is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Instead of using the absolute response of the analyte, a calibration curve is constructed by plotting the ratio of the analyte's response to the IS's response against the analyte's concentration. This ratio-based approach compensates for variations that can occur during sample preparation and analysis, leading to improved precision and accuracy.[1]
Performance Comparison: With vs. Without Internal Standard
The use of an internal standard is widely considered best practice in analytical chemistry, particularly for complex biological matrices, as it corrects for various sources of error.[2][3] The following table summarizes the performance characteristics of triglyceride analysis methods with and without internal standards. Methods like Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) typically employ internal standards, while many enzymatic colorimetric assays rely on external standardization.
| Parameter | Method with Internal Standard (e.g., GC-IDMS, LC-MS/MS) | Method without Internal Standard (e.g., Enzymatic Assay) | Key Considerations |
| Accuracy (Bias from Reference Method) | Typically very low (close to 0% for reference methods like GC-IDMS)[4] | Can range from -0.13% to -0.71%[4] | Internal standards correct for systematic errors introduced during sample processing. |
| Precision (Inter-Laboratory CV%) | Excellent (< 1.0% for GC-IDMS)[4] | Good (2.9% to 7.73%)[4] | Internal standards significantly reduce variability between samples and runs.[2] |
| Robustness | High; compensates for variations in sample extraction, injection volume, and instrument response.[1] | Moderate; sensitive to precise pipetting and consistent sample handling. | The ratio-based calculation in the internal standard method makes it more resilient to experimental fluctuations. |
| Matrix Effects | Significantly reduced, especially with co-eluting stable isotope-labeled internal standards. | Susceptible to matrix effects which can suppress or enhance the analytical signal. | An ideal internal standard experiences similar matrix effects as the analyte, thereby correcting for them. |
| Cost & Complexity | Higher initial cost for internal standards (especially isotopically labeled ones) and more complex data analysis. | Lower reagent cost and simpler workflow. | The choice may depend on the required level of accuracy and available resources. |
Experimental Protocols
Method 1: Quantitative Analysis of Triglycerides using LC-MS/MS with an Internal Standard
This protocol describes a common approach for the accurate quantification of triglycerides in a biological matrix like plasma.
1. Sample Preparation and Lipid Extraction (Folch Method):
- Internal Standard Spiking: To 50 µL of plasma, add a known amount of an appropriate internal standard, such as Glyceryl Trinonadecanoate (a C19 odd-chain triglyceride), dissolved in a suitable solvent.[2]
- Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked sample and vortex vigorously for 2 minutes.
- Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 5 minutes to induce phase separation.
- Lipid Collection: Carefully collect the lower organic phase containing the lipids.
- Solvent Evaporation and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen and reconstitute the dried lipid extract in 100 µL of the initial mobile phase.[2]
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: C18 reversed-phase column.
- Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.
- Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
- Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the triglycerides.[2]
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode, often detecting ammonium adducts ([M+NH4]+).
- Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both the target triglycerides and the internal standard.[2]
3. Data Analysis and Quantification:
- Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative even-chain triglyceride and a fixed concentration of the internal standard.
- Quantification: The concentration of the target triglycerides in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.[2]
Method 2: Quantitative Analysis of Triglycerides using an Enzymatic Assay (Without Internal Standard)
This protocol outlines a common colorimetric method for triglyceride quantification that relies on external standardization.
1. Reagent and Standard Preparation:
- Reagent Mix: Reconstitute the enzymatic reagent mix (containing lipase (B570770), glycerol (B35011) kinase, glycerol phosphate (B84403) oxidase, and peroxidase) according to the manufacturer's instructions.
- Triglyceride Standards: Prepare a series of triglyceride standards of known concentrations by serially diluting a stock standard solution. A blank control (containing no triglycerides) should also be prepared.
2. Assay Procedure:
- Sample Addition: Add a small volume (e.g., 5 µL) of each sample, standard, and blank in duplicate to the wells of a microplate.
- Reagent Addition: Add a larger volume (e.g., 250 µL) of the prepared Reagent Mix to each well.
- Incubation: Incubate the plate at 37°C for 5 minutes or at room temperature for 10 minutes. During this time, the following reactions occur:
- Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids.
- Glycerol is phosphorylated by glycerol kinase.
- Glycerol-phosphate is oxidized by glycerol phosphate oxidase to produce hydrogen peroxide (H₂O₂).
- H₂O₂ reacts with a chromogenic dye in the presence of peroxidase to produce a colored product.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 520 nm) using a microplate reader. The intensity of the color is directly proportional to the triglyceride concentration in the sample.
3. Data Analysis and Quantification:
- Standard Curve: Construct a standard curve by plotting the mean absorbance values for each triglyceride standard against their known concentrations.
- Quantification: Determine the triglyceride concentration in the unknown samples by interpolating their absorbance values from the standard curve. Samples with high triglyceride levels may need to be diluted and re-assayed.
Visualizing the Workflows and Principles
To better illustrate the methodologies and the underlying principles of internal standardization, the following diagrams are provided.
Caption: Experimental workflow for triglyceride quantification using an internal standard.
Caption: Experimental workflow for triglyceride quantification without an internal standard.
References
A Guide to Inter-laboratory Validation of Lipid Profiling Methods: Ensuring Reproducibility and Comparability
For researchers, scientists, and drug development professionals, the ability to obtain consistent and comparable lipid profiling data across different laboratories is paramount for advancing biomedical research and enabling the translation of lipidomic findings into clinical applications. The inherent complexity of the lipidome, coupled with the diversity of analytical platforms and methodologies, presents significant challenges to achieving reproducible results. This guide provides an objective comparison of common lipid profiling methods, supported by data from inter-laboratory validation studies, to aid in the selection and implementation of robust and standardized analytical strategies.
The standardization of lipidomics is crucial for translating discoveries into high-throughput clinical settings.[1][2][3] Inter-laboratory comparison studies are key to this effort, helping to benchmark performance and identify sources of variability.[1][2] Such studies have highlighted that while different analytical approaches can yield comparable results under controlled conditions, significant variation can arise from differences in sample preparation, analytical platforms, and data processing.[1][2]
Comparison of Lipid Extraction Methods
A critical first step in any lipidomics workflow is the extraction of lipids from the biological matrix. The choice of extraction method can significantly impact the classes and species of lipids recovered. Two of the most widely used methods are the Bligh and Dyer (BD) and the methyl-tert-butyl ether (MTBE) extractions.
A study comparing these two methods across multiple laboratories using NIST Standard Reference Material (SRM) 1950 found that the MTBE method is a practical alternative to the classic BD method.[1][2] The MTBE method offers the advantage of having the lipid-containing organic phase as the upper layer, which facilitates automation.[1][2] The study demonstrated that both methods performed almost equally well in terms of the number of lipid species for which a consensus value could be determined.[2]
| Parameter | Bligh & Dyer (BD) Extraction | Methyl-tert-butyl ether (MTBE) Extraction | Reference |
| Number of Lipids Quantified in SRM 1950 | 856 | 854 | [1] |
| Number of Lipids for Consensus Value Calculation | 730 | 724 | [1] |
| Average Coefficient of Variation (CV) across 13 lipid classes | >15% | <15% | [1] |
| Number of Lipid Species with CV ≤ 20% | Not specified | 704 | [1] |
Performance of Different Analytical Platforms in Inter-Laboratory Studies
The analytical platform used for lipid profiling is a major determinant of the breadth and depth of lipidome coverage, as well as the quantitative accuracy and precision. Common platforms include liquid chromatography-mass spectrometry (LC-MS), shotgun lipidomics, and more recent technologies incorporating differential mobility spectrometry.
One comprehensive inter-laboratory study involving 31 diverse laboratories analyzed NIST SRM 1950 to assess the state of lipidomics measurements.[4] This study revealed that while a large number of unique lipids could be identified across all labs, consensus on their quantification was more challenging.[4] For 339 lipids measured by five or more laboratories, consensus location estimates and associated uncertainties were determined.[4]
Another study benchmarked the performance of the Lipidyzer™ platform, which utilizes differential mobility spectrometry and multiple reaction monitoring, across nine laboratories.[1][2][3] This platform demonstrated high reproducibility for the analysis of several hundred human plasma lipids.[1][3] The use of a standardized platform with defined protocols, including sample extraction and data processing, was shown to produce consistent results across multiple laboratories, instruments, and operators.[1]
| Platform/Study | Number of Participating Laboratories | Key Findings | Reference |
| NIST Interlaboratory Comparison (Mixed Platforms) | 31 | Consensus values determined for 339 lipids. Highlighted challenges in consistent lipid quantification across different methods. | [4] |
| Lipidyzer™ Platform Study | 9 | Demonstrated high reproducibility with average CVs <15% for most lipid classes using a standardized protocol. | [1] |
| Untargeted LC-MS vs. Targeted Lipidyzer™ | Cross-platform comparison | Both platforms profiled over 300 lipids with precision and accuracy below 20% for most lipids. The untargeted approach identified a broader range of lipid classes. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are summaries of key experimental protocols cited in inter-laboratory validation studies.
This is a standard protocol often provided with commercial lipidomics platforms.[1][2]
-
Sample Preparation: Start with a small volume of plasma (e.g., 10 µL).
-
Solvent Addition: Add a mixture of methanol (B129727) and dichloromethane.
-
Vortexing: Vortex the mixture to ensure thorough mixing.
-
Phase Separation: Add water to induce phase separation.
-
Centrifugation: Centrifuge to pellet any precipitated protein and clearly separate the aqueous and organic layers.
-
Lipid Collection: The lower organic layer containing the lipids is collected for analysis.
This method is noted for being faster and more amenable to automation.[1][2]
-
Sample Preparation: Start with a small volume of plasma.
-
Solvent Addition: Add methanol followed by MTBE.
-
Shaking and Incubation: Shake the mixture and incubate to allow for extraction.
-
Phase Separation: Add water to induce phase separation.
-
Centrifugation: Centrifuge to separate the layers.
-
Lipid Collection: The upper organic layer containing the lipids is collected for analysis.
While specific instrument parameters vary, a general workflow for LC-MS-based lipidomics is as follows:
-
Chromatographic Separation: Lipids are separated based on their physicochemical properties, commonly using reversed-phase liquid chromatography (RPLC).[6]
-
Ionization: The separated lipids are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized lipids are analyzed in a mass spectrometer to determine their mass-to-charge ratio (m/z).
-
Fragmentation (MS/MS): For structural elucidation, precursor ions are fragmented, and the resulting product ions are analyzed.[6]
Visualizing the Inter-Laboratory Validation Workflow
A standardized workflow is essential for ensuring comparability in inter-laboratory studies. The following diagram illustrates a typical workflow for such a validation.
References
- 1. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dioleoyl-3-lauroyl-rac-glycerol vs 1,2-Dioleoyl-3-stearoyl-rac-glycerol
An In-depth Analysis of 1,2-Dioleoyl-3-lauroyl-rac-glycerol and 1,2-Dioleoyl-3-stearoyl-rac-glycerol for Pharmaceutical Formulations
For researchers and professionals in drug development, the selection of lipid excipients is a critical step in designing effective delivery systems like Nanostructured Lipid Carriers (NLCs). The physicochemical properties of these lipids directly govern the stability, drug loading capacity, and release kinetics of the final formulation. This guide provides an objective comparison of two structurally similar yet functionally distinct asymmetric triglycerides: this compound and 1,2-Dioleoyl-3-stearoyl-rac-glycerol.
The core structural difference lies in the saturated fatty acid esterified at the sn-3 position of the glycerol (B35011) backbone: the medium-chain lauric acid (C12:0) versus the long-chain stearic acid (C18:0). This variation in alkyl chain length significantly alters the physical properties of the triglyceride, influencing its performance as a matrix component in lipid nanoparticles.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a lipid, such as molecular weight and physical state, are primary determinants of its behavior in a formulation. The addition of six extra carbons in the stearoyl chain results in a higher molecular weight and is predicted to significantly increase the melting point, a crucial parameter for the formation of a solid lipid matrix in nanoparticles.
| Property | This compound | 1,2-Dioleoyl-3-stearoyl-rac-glycerol |
| Synonyms | 1,2-Olein-3-laurin, TG(18:1/18:1/12:0) | 1,2-Olein-3-stearin, TG(18:1/18:1/18:0) |
| Molecular Formula | C₅₁H₉₄O₆[1] | C₅₇H₁₀₆O₆[2][3] |
| Molecular Weight | 803.29 g/mol [1][4] | 887.45 g/mol [2][5] |
| Physical Form | Liquid[6] | Solid / Semi-solid (predicted) |
| Melting Point | Not specified (Liquid at RT) | Not available, but predicted to be higher than the lauroyl analog |
| Boiling Point | Not available | 819.5°C at 760 mmHg[2][3] |
| Density | Not available | 0.917 g/cm³[2][3] |
| Solubility | Not specified | Soluble in Chloroform and Methanol |
Performance in Nanostructured Lipid Carriers (NLCs)
NLCs are advanced lipid-based nanoparticles that utilize a blend of solid and liquid lipids to create an imperfect, amorphous lipid core. This disordered matrix enhances drug loading and minimizes drug expulsion during storage—a common issue with highly crystalline Solid Lipid Nanoparticles (SLNs).[7][8] The choice between the lauroyl and stearoyl triglycerides will directly influence the crystallinity and structural integrity of the NLC matrix.
The shorter C12 lauroyl chain disrupts the crystal lattice packing more than the longer C18 stearoyl chain.[9] This leads to a less ordered, more amorphous matrix with a lower melting point. Consequently, this compound is expected to function as a soft, low-melting solid or even a liquid lipid component in an NLC formulation. In contrast, the stearoyl analogue, with its longer saturated chain, will contribute to a more structured, higher-melting point matrix.
| Performance Parameter | This compound (Predicted) | 1,2-Dioleoyl-3-stearoyl-rac-glycerol (Predicted) | Rationale |
| Lipid Matrix Crystallinity | Low | Moderate to High | The shorter C12 lauroyl chain creates greater disruption in the crystal lattice compared to the C18 stearoyl chain, leading to a more amorphous structure.[9] |
| Drug Loading Capacity | High | Moderate | The highly disordered matrix provides more voids and imperfections to accommodate drug molecules, enhancing loading capacity.[7][10] |
| Drug Expulsion Risk | Low | Moderate | A less ordered, amorphous matrix reduces the likelihood of drug expulsion during storage, which can occur as lipids recrystallize into more stable forms.[8] |
| Drug Release Rate | Faster / Biphasic | Slower / Sustained | A softer, more amorphous matrix offers less resistance to drug diffusion, potentially leading to a faster initial release. A more rigid matrix provides a more sustained release profile. |
| Physical Stability | Good | Excellent | The higher melting point of the stearoyl lipid contributes to a more stable solid particle at physiological and storage temperatures. |
Biological Context: Triacylglycerol Biosynthesis
Both lipids are triacylglycerols (TAGs), which are synthesized endogenously via established metabolic pathways. The primary route is the Kennedy pathway, where fatty acids are sequentially esterified to a glycerol-3-phosphate backbone. Understanding this pathway is relevant for assessing the biocompatibility and metabolic fate of these excipients.
Caption: The Kennedy pathway for triacylglycerol (TAG) synthesis.
Experimental Protocols: Nanostructured Lipid Carrier (NLC) Formulation
The following is a representative methodology for the preparation of NLCs using a melt-emulsification and ultrasonication technique. This protocol can be adapted for the use of either triglyceride, though temperature adjustments based on the lipid's melting point are necessary.
Method: Melt-Emulsification and Ultrasonication
-
Preparation of Phases:
-
Lipid Phase: Weigh the solid lipid (e.g., 1,2-Dioleoyl-3-stearoyl-rac-glycerol or a blend containing it) and the liquid lipid (e.g., the drug if it's oily, or another oil like oleic acid). If using this compound, it may serve as part of the liquid lipid or as a very low-melting solid lipid component. Add the lipophilic drug to this mixture. Heat the phase to 5-10°C above the melting point of the solid lipid under gentle stirring to ensure a homogenous molten mixture.
-
Aqueous Phase: Dissolve the surfactant(s) (e.g., Tween® 80, Poloxamer 188) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) using a high-shear homogenizer. This forms a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanosizing:
-
Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator. Sonication is typically performed for 5-15 minutes. The energy input must be optimized to achieve the desired particle size without causing lipid degradation.
-
-
Cooling and Nanoparticle Formation:
-
Dispense the resulting hot nanoemulsion into a volume of cold water (2-4°C) under gentle stirring. The rapid cooling of the lipid droplets causes the solid lipid to recrystallize, forming the NLCs with the drug entrapped within the amorphous matrix.
-
-
Characterization:
-
The resulting NLC dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
-
References
- 1. larodan.com [larodan.com]
- 2. Cas 113829-10-0,1,2-DIOLEOYL-3-STEAROYL-RAC-GLYCEROL | lookchem [lookchem.com]
- 3. 1,2-Dioleoyl-3-stearoyl-rac-glycerol | CAS#:113829-10-0 | Chemsrc [chemsrc.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. cenmed.com [cenmed.com]
- 6. 1,2-Olein-3-Laurin | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
A Researcher's Guide to Selecting Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative mass spectrometry are paramount. A crucial element in achieving high-quality data is the proper selection and use of an internal standard (IS). An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variability during sample preparation, chromatography, and ionization.[1][2] This guide provides a comprehensive comparison of the primary types of internal standards, their selection criteria, and supporting experimental data to inform your analytical decisions.
Comparing Internal Standard Types: Stable Isotope-Labeled vs. Structural Analogs
The two main categories of internal standards used in mass spectrometry are stable isotope-labeled (SIL) internal standards and structural analog internal standards.[3]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[4] A SIL IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This makes them nearly chemically and physically identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[5]
-
Structural Analog (Analog) Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[3] They are often used when a SIL IS is unavailable or cost-prohibitive.[4] While they can compensate for some variability, their different chemical nature can lead to differences in extraction recovery, chromatographic retention, and ionization response compared to the analyte.[4]
Key Selection Criteria
The ideal internal standard should mimic the behavior of the analyte as closely as possible throughout the entire analytical process. Here are the critical selection criteria:
| Criteria | Ideal Characteristics | Why it's important |
| Structural Similarity | SIL IS: Identical to the analyte. Analog IS: Closely resembles the analyte's structure and functional groups.[5] | Ensures similar behavior during sample preparation (extraction, derivatization) and analysis (chromatography, ionization).[1] |
| Co-elution | The IS should co-elute with the analyte or elute very closely. | Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more accurate correction.[5] |
| Mass Spectrometric Detection | The IS must be clearly distinguishable from the analyte by the mass spectrometer. For SIL IS, a mass difference of at least 3-4 Da is recommended to avoid isotopic crosstalk.[6] | Prevents interference between the analyte and IS signals, ensuring accurate quantification of both. |
| Purity | The IS should be of high purity and free from any impurities that could interfere with the analyte's signal. For SIL IS, the presence of unlabeled analyte should be minimal.[7] | Impurities can lead to inaccurate quantification and compromise the integrity of the results. |
| Stability | The IS must be stable throughout the sample preparation, storage, and analysis process.[5] | An unstable IS will degrade, leading to an inaccurate analyte-to-IS ratio and compromising the quantitative results. |
| Commercial Availability & Cost | The IS should be readily available and, ideally, cost-effective. | Practical considerations for routine analysis and method development. SIL IS are often more expensive and may require custom synthesis.[4] |
| Absence in Samples | The IS should not be naturally present in the biological matrix being analyzed.[6] | The presence of endogenous IS would lead to an overestimation of the IS concentration and an underestimation of the analyte concentration. |
Performance Comparison: Experimental Data
The choice of internal standard can significantly impact the precision and accuracy of a quantitative assay. The following tables summarize experimental data from studies comparing the performance of SIL and structural analog internal standards.
Table 1: Comparison of Precision for Immunosuppressive Drug Analysis
This table presents the within-day and between-day imprecision (as coefficient of variation, %CV) for the quantification of four immunosuppressive drugs using either an isotopically labeled internal standard (ILIS) or an analog internal standard (ANIS).
| Analyte | Internal Standard Type | Within-Day Imprecision (%CV) | Between-Day Imprecision (%CV) |
| Ciclosporin A | ILIS (CsA-D12) | <10% | <8% |
| ANIS (CsD) | <10% | <8% | |
| Everolimus | ILIS (EVE-D4) | <10% | <8% |
| ANIS (desmethoxy-rapamycin) | <10% | <8% | |
| Sirolimus | ILIS (SIR-¹³C,D3) | <10% | <8% |
| ANIS (desmethoxy-rapamycin) | <10% | <8% | |
| Tacrolimus (B1663567) | ILIS (TAC-¹³C,D2) | <10% | <8% |
| ANIS (ascomycin) | <10% | <8% |
Data adapted from Valbuena et al., Clinical Chemistry and Laboratory Medicine, 2016.[8] In this particular study, both types of internal standards demonstrated acceptable precision.
Table 2: Comparison of Accuracy for Immunosuppressive Drug Analysis
This table shows the median accuracy for the same set of immunosuppressive drugs.
| Analyte | Internal Standard Type | Median Accuracy (%) |
| Ciclosporin A | ILIS (CsA-D12) | -2.1% |
| ANIS (CsD) | -2.0% | |
| Everolimus | ILIS (EVE-D4) | 9.1% |
| ANIS (desmethoxy-rapamycin) | 9.8% | |
| Sirolimus | ILIS (SIR-¹³C,D3) | 12.2% |
| ANIS (desmethoxy-rapamycin) | 11.4% | |
| Tacrolimus | ILIS (TAC-¹³C,D2) | -1.2% |
| ANIS (ascomycin) | 0.2% |
Data adapted from Valbuena et al., Clinical Chemistry and Laboratory Medicine, 2016.[8] Similar to the precision data, the accuracy was comparable between the two types of internal standards in this study. However, other studies have shown more significant improvements with SIL internal standards.
Table 3: Performance Comparison for Angiotensin IV Quantification
A study on the quantification of angiotensin IV in rat brain dialysates highlighted the superiority of a SIL internal standard.
| Performance Metric | Structural Analogue IS | Stable Isotope-Labeled IS |
| Repeatability of Injection | Not Improved | Improved |
| Method Precision | Not Improved | Improved |
| Method Accuracy | Not Improved | Improved |
Based on findings from Lanckmans et al., Rapid Communications in Mass Spectrometry, 2007.[9] This study concluded that the structural analogue was not suitable as an internal standard and that the SIL analogue was indispensable for accurate quantification.[9]
Experimental Protocols
General Workflow for Quantitative Analysis Using an Internal Standard
A robust quantitative analysis using an internal standard involves several key steps, from sample preparation to data analysis.
Caption: A typical experimental workflow for quantitative analysis using an internal standard in mass spectrometry.
Protocol for Constructing a Calibration Curve
A calibration curve is essential for determining the concentration of the analyte in unknown samples.[10]
-
Prepare Calibration Standards: A series of at least six to eight non-zero calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte.[10]
-
Add Internal Standard: A constant and known concentration of the internal standard is added to each calibration standard, quality control sample, and unknown sample.
-
Process Standards: The calibration standards are processed alongside the unknown and quality control samples using the same extraction and sample preparation procedure.[10]
-
LC-MS/MS Analysis: The processed calibration standards are analyzed using the developed LC-MS/MS method.
-
Calculate Response Ratios: For each calibration standard, the peak areas of both the analyte and the internal standard are determined. The response ratio is calculated by dividing the analyte peak area by the internal standard peak area.[10]
-
Plot the Calibration Curve: The response ratio (y-axis) is plotted against the corresponding analyte concentration (x-axis).
-
Regression Analysis: A linear regression analysis is performed on the data points. The resulting equation of the line and the coefficient of determination (r²) are used to assess the linearity and quality of the calibration curve. An r² value of >0.99 is generally considered acceptable.[10]
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making workflow for selecting an appropriate internal standard for mass spectrometry.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Linearity and Dynamic Range in Triglyceride Assays
For researchers, scientists, and drug development professionals, the accurate measurement of triglycerides is crucial for metabolic disease research and therapeutic development. A key performance characteristic of any quantitative assay is its linearity and dynamic range, which together define the concentration limits within which the assay provides reliable and proportional results. This guide offers a comparative overview of several commercially available triglyceride assay kits and provides a detailed protocol for assessing their linearity and dynamic range.
Performance Comparison of Triglyceride Assay Kits
The selection of an appropriate triglyceride assay kit requires careful consideration of its performance metrics. The following table summarizes the linearity and dynamic range of popular colorimetric triglyceride assay kits. For ease of comparison, all concentration ranges have been converted to mg/dL.
| Manufacturer | Kit Name | Stated Linear Range (mg/dL) | Detection Method | R² Value |
| BioAssay Systems | EnzyChrom™ Triglyceride Assay Kit | 0.88 - 88.5[1][2][3][4][5] | Colorimetric (570 nm) | 0.999[1] |
| Sigma-Aldrich | Triglyceride Quantification Kit (MAK266) | 1.77 - 885.74 | Colorimetric (570 nm) / Fluorometric | Not specified |
| Cayman Chemical | Triglyceride Colorimetric Assay Kit | 3.125 - 200[6][7] | Colorimetric (530-550 nm)[6][8] | Not specified |
| RayBiotech | Triglyceride Colorimetric Assay Kit | Not specified | Colorimetric (510 nm)[9] | Not specified |
Understanding the Assay Principle: A Common Signaling Pathway
Most commercially available triglyceride assays are based on a coupled enzymatic reaction that results in a colorimetric or fluorometric signal. The general principle involves the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids, followed by a series of enzymatic reactions that produce a detectable product.
Caption: General Enzymatic Reaction Pathway for Triglyceride Quantification.
Experimental Protocols for Assessing Linearity and Dynamic Range
To independently verify the performance of a triglyceride assay kit or to establish the linear range for a specific sample type, a linearity and dynamic range study should be performed. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) EP06-A guideline.
Objective
To determine the range of triglyceride concentrations over which the assay response is directly proportional to the analyte concentration (linearity) and to define the upper and lower limits of accurate and precise quantification (dynamic range).
Materials
-
Triglyceride assay kit of choice
-
Spectrophotometer or microplate reader
-
High-concentration triglyceride standard or a pooled serum/plasma sample with a high triglyceride level
-
Diluent (e.g., deionized water, saline, or the assay buffer provided in the kit)
-
Calibrated pipettes and tips
-
Microcentrifuge tubes or a 96-well plate
Experimental Workflow
The following diagram outlines the key steps in performing a linearity and dynamic range assessment.
Caption: Experimental Workflow for Linearity and Dynamic Range Assessment.
Detailed Procedure
-
Preparation of Linearity Samples:
-
Prepare a dilution series of a high-concentration triglyceride sample. A minimum of five concentration levels spanning the expected measurement range is recommended.
-
For example, if the expected upper limit is 500 mg/dL, you could prepare dilutions to yield concentrations of approximately 500, 375, 250, 125, and 50 mg/dL.
-
The diluent used should be free of triglycerides and should not interfere with the assay. The assay buffer provided in the kit is often a suitable choice.
-
-
Assay Performance:
-
Follow the manufacturer's protocol for the selected triglyceride assay kit.
-
Run each of the prepared linearity samples in replicate (at least duplicate, triplicate is recommended for better statistical power).
-
Include a blank control (diluent only) to determine the background signal.
-
-
Data Collection:
-
Measure the absorbance or fluorescence at the wavelength specified in the kit's protocol.
-
-
Data Analysis:
-
Linearity Assessment:
-
Calculate the mean and standard deviation of the signal for each concentration level.
-
Plot the mean signal (y-axis) against the known (expected) triglyceride concentration (x-axis).
-
Perform a linear regression analysis on the data points that appear to fall on a straight line.
-
The linearity of the assay is typically considered acceptable if the coefficient of determination (R²) is ≥ 0.99.
-
-
Dynamic Range Determination:
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration of triglyceride that can be measured with acceptable precision and accuracy. It is often determined by assessing the signal-to-noise ratio (typically >10) and the coefficient of variation (CV%) of the replicates (e.g., <20%).
-
Upper Limit of Quantification (ULOQ): This is the highest concentration of triglyceride that can be measured without significant deviation from linearity. This is the point at which the dose-response curve begins to plateau. Samples with concentrations above the ULOQ should be diluted and re-assayed.
-
-
By following this guide, researchers can make informed decisions when selecting a triglyceride assay kit and can rigorously validate its performance to ensure the generation of high-quality, reliable data for their research endeavors.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Bioassay Systems EnzyChrom Triglyceride Assay Kit. For quantitative determination | Fisher Scientific [fishersci.com]
- 4. store.gammascientificbiolab.co.id [store.gammascientificbiolab.co.id]
- 5. thomassci.com [thomassci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biocompare.com [biocompare.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. raybiotech.com [raybiotech.com]
Safety Operating Guide
Proper Disposal of 1,2-Dioleoyl-3-lauroyl-rac-glycerol: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1,2-Dioleoyl-3-lauroyl-rac-glycerol, a mixed triglyceride. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection.[1][2]
Pre-Disposal Safety and Hazard Assessment
Before proceeding with disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, potential hazards, and required personal protective equipment (PPE).
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation of any aerosols.[1][2]
-
Spill Containment: Ensure that appropriate spill containment materials are readily available.[1]
Disposal Decision Workflow
The appropriate disposal route for this compound depends on its physical state (solid or in solution) and the specific regulations of your institution and locality. The following workflow outlines the decision-making process.
Step-by-Step Disposal Procedures
Based on the assessment and in accordance with institutional guidelines, follow the appropriate procedure outlined below.
A. Disposal of Solid this compound as Non-Hazardous Waste
If confirmed as non-hazardous by your institution's Environmental Health and Safety (EHS) office, solid this compound can typically be disposed of as regular solid laboratory waste.[1]
Experimental Protocol:
-
Containment: Place the solid this compound in a sealed, sturdy, and clearly labeled container. A screw-top plastic jar or a securely sealed bag is recommended.[1]
-
Labeling: Label the container as "Non-Hazardous Waste: this compound".[1]
-
Transfer: Laboratory personnel should directly transfer the sealed container to the designated solid waste collection area. Do not leave chemical containers in common laboratory trash bins that are handled by custodial staff.[1]
B. Disposal of this compound in a Non-Hazardous Solvent
For solutions of this compound in a solvent that is also deemed non-hazardous and permissible for drain disposal by local regulations (e.g., dilute ethanol (B145695) solutions in some jurisdictions), follow this procedure with explicit EHS approval.[1]
Experimental Protocol:
-
Confirmation: Obtain approval from your institution's EHS office for drain disposal of the specific solvent.
-
Dilution: Dilute the solution with a large volume of water (at least 20 parts water to 1 part solution).[1]
-
Disposal: Pour the diluted solution down a designated laboratory sink, flushing with copious amounts of running water.[1]
C. Disposal of this compound in a Hazardous Solvent
If this compound is dissolved in a hazardous solvent (e.g., chloroform, methanol), the entire mixture must be treated as hazardous waste.[1]
Experimental Protocol:
-
Collection: Collect the waste solution in a designated, compatible, and properly sealed hazardous waste container.[1]
-
Labeling: Clearly label the container with the words "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area.[1]
-
Pickup: Arrange for collection by your institution's hazardous waste management service.[1]
Disclaimer: This document provides general guidance. Always prioritize your institution's specific waste disposal policies and consult with your Environmental Health and Safety department for definitive procedures. All waste must be handled in accordance with local, state, and federal regulations.[3]
References
Essential Safety and Logistics for Handling 1,2-Dioleoyl-3-lauroyl-rac-glycerol
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,2-Dioleoyl-3-lauroyl-rac-glycerol. These guidelines are based on information for structurally similar compounds and general laboratory best practices to ensure the safety of researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is crucial to handle this substance with the care accorded to all laboratory chemicals.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is essential to minimize exposure and ensure personal safety.
| Protective Equipment | Specification and Use |
| Eye Protection | Chemical safety glasses or goggles should be worn to protect against splashes.[1][2] |
| Hand Protection | Wear impermeable chemical-resistant gloves, such as nitrile or latex, for splash protection.[3] For prolonged contact, consider more robust gloves like butyl rubber or neoprene.[3] Gloves should be inspected before use and changed immediately if contaminated.[1][3] |
| Body Protection | A standard laboratory coat should be worn to protect personal clothing from contamination.[2][3] |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2] If the material is handled in a way that generates dust or aerosols, a type N95 (US) or equivalent respirator may be necessary. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the work area is clean and uncluttered before handling. Have all necessary equipment, including PPE, readily available.[3]
-
Ventilation: Handle the substance in a well-ventilated area to avoid the accumulation of aerosols or vapors.[3][4]
-
Dispensing: If the compound is an oil, use a pipette or syringe for transfer. Avoid generating aerosols.[3]
-
Cleaning: After handling, thoroughly clean the work area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][3]
Storage:
-
Store in original, tightly sealed containers.[1]
-
Keep in a cool, dry place. A storage temperature of -20°C is often recommended for similar compounds.[1]
Disposal Plan
Proper disposal of this compound is crucial for maintaining a safe and compliant laboratory environment. All waste must be handled in accordance with local, state, and federal regulations.[1]
Disposal Decision Workflow:
The appropriate disposal route depends on whether the compound is in its pure form or dissolved in a solvent, as well as institutional and local guidelines.
Experimental Protocols for Disposal:
-
Non-Hazardous Waste: If confirmed as non-hazardous by your institution's Environmental Health and Safety (EHS) office, the compound can likely be disposed of in the regular laboratory trash.[4]
-
Containment: Place the substance in a sealed, sturdy, and clearly labeled container.
-
Labeling: Label the container as "Non-Hazardous Waste" with the chemical name.
-
-
Hazardous Waste (in solvent): If dissolved in a hazardous solvent, the entire mixture must be treated as hazardous waste.[4]
-
Collection: Collect the waste solution in a designated, compatible, and properly sealed hazardous waste container.
-
Labeling: Clearly label the container with a hazardous waste tag, identifying all constituents and their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area.
-
Pickup: Arrange for collection by your institution's hazardous waste management service.
-
Accidental Release Measures
-
Minor Spills:
-
Clean up spills immediately.[1]
-
Wear appropriate PPE, including gloves and eye protection.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6]
-
For solid spills, sweep up and place in a container for disposal, avoiding dust generation.[5]
-
-
Major Spills:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
